8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUZMPYPFCZPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392911 | |
| Record name | 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019016-15-9 | |
| Record name | 8-Bromo-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019016-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid chemical properties
An In-depth Technical Guide to 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. The document delineates its core physicochemical properties, spectroscopic profile, and established synthetic pathways. Furthermore, it explores the compound's reactivity and summarizes its reported biological activities, including antimicrobial, anticancer, and antiviral properties. Detailed experimental protocols for its synthesis and analytical characterization are provided to support researchers in their practical applications. This guide is intended for scientists and professionals engaged in drug discovery, offering foundational data and procedural insights to facilitate further investigation and development of this promising molecular scaffold.
Introduction to the Quinoline Scaffold
The quinoline core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active molecules and approved pharmaceuticals.[1] Its derivatives are known to exhibit a vast spectrum of therapeutic properties, including antimalarial, anticancer, antimicrobial, and antiviral activities.[1][2] The functionalization of the quinoline ring system, particularly through halogenation, offers a powerful strategy to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can significantly influence its pharmacokinetic profile and binding affinity to biological targets.[2]
This compound (Compound 1 ) is a synthetic, multi-functionalized derivative that has garnered attention for its potential therapeutic applications.[2] The strategic placement of a bromine atom at the C8-position, a fluorine atom at the C6-position, a hydroxyl group at C4, and a carboxylic acid at C3 creates a unique electronic and steric profile.[2] These features are believed to contribute to its diverse biological effects, making it a compelling candidate for further investigation in drug discovery programs.[2]
Physicochemical and Spectroscopic Profile
The chemical identity and physical characteristics of a compound are fundamental to its application in research and development. This section details the structural, calculated, and spectroscopic properties of this compound.
Core Compound Properties
The fundamental identifiers and physical constants for the compound are summarized below. This data is essential for accurate documentation, handling, and experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1019016-15-9 | [3] |
| Molecular Formula | C₁₀H₅BrFNO₃ | [3] |
| Molecular Weight | 286.05 g/mol | [2] |
| Boiling Point | 434.7 ± 45.0 °C at 760 mmHg | [4] |
| Density | 1.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 216.7 ± 28.7 °C | [4] |
Calculated Properties for Drug Development
Calculated physicochemical parameters are critical in early-stage drug discovery for predicting a compound's potential pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Value | Significance in Drug Discovery |
| XLogP3 | 3.93 | Predicts lipophilicity and membrane permeability. |
| Polar Surface Area (PSA) | 66.4 Ų | Influences membrane transport and solubility.[4] |
| Hydrogen Bond Donors | 2 | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 4 | Potential for interaction with biological targets. |
Spectroscopic Profile
Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. A prominent peak around 1685 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid, while a broad absorption in the region of 3250 cm⁻¹ indicates the hydroxyl (–OH) group's stretching vibration.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton NMR spectrum will display distinct signals for the aromatic protons on the quinoline core. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the halogen, hydroxyl, and carboxylic acid groups.
-
¹³C NMR: The carbon NMR will show ten distinct signals corresponding to the carbon atoms in the molecule, with their chemical shifts providing information about their chemical environment.
-
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.
Synthesis and Chemical Reactivity
Understanding the synthetic routes and reactivity of this compound is essential for its preparation, derivatization, and stability assessment.
Synthetic Strategies
The construction of this substituted quinoline core can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method A: Cyclization of a Pre-halogenated Aniline
This approach, a variation of the Gould-Jacobs reaction, involves building the quinoline ring from a suitably substituted aniline.
-
Starting Material : The synthesis begins with 3-bromo-5-fluoroaniline.[2]
-
Condensation : This aniline is reacted with an ethyl ethoxymethylenemalonate (EEMM) equivalent. A nucleophilic attack by the aniline's amino group forms an anilinomethylenemalonate intermediate.[2]
-
Thermal Cyclization : The intermediate undergoes thermal cyclization at high temperatures (typically in a high-boiling solvent like diphenyl ether) to form the ethyl ester of the quinoline core.[2]
-
Hydrolysis : The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically achieved using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous ethanol solution.[2]
Causality : This method is advantageous as it installs the key halogen substituents at the outset, ensuring their precise placement in the final product. The high temperature required for cyclization is a critical parameter for driving the reaction to completion.
Method B: Late-Stage Bromination
An alternative strategy involves introducing the bromine atom after the formation of the fluoro-quinoline core.
-
Precursor Synthesis : 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is synthesized first.
-
Electrophilic Bromination : This precursor is then treated with a brominating agent, such as elemental bromine (Br₂) in acetic acid, at a controlled temperature (e.g., 50°C).[2] This results in regioselective bromination at the C8 position.[2]
Caption: Synthetic strategies for this compound.
Chemical Reactivity
The molecule possesses several reactive sites that can be targeted for further modification:
-
Carboxylic Acid Group : The -COOH group can undergo standard reactions such as esterification or amidation to generate a library of derivatives for structure-activity relationship (SAR) studies. Amide coupling can be achieved using standard coupling reagents or by first converting the carboxylic acid to an acyl chloride.[5]
-
Aromatic Ring : The bromine and fluorine atoms can potentially be displaced or involved in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific catalytic conditions, allowing for the introduction of new functional groups.[6]
-
Redox Reactions : The quinoline core can be subjected to oxidation or reduction, although this may require harsh conditions that could affect other functional groups.[2]
Biological and Pharmacological Profile
The unique combination of functional groups on this quinoline scaffold imparts a range of biological activities.
Postulated Mechanism of Action
The precise mechanism of action is multifaceted and likely target-dependent:
-
Antimicrobial Action : The mechanism is believed to involve the disruption of bacterial cell wall synthesis.[2] The planar quinoline core can intercalate with bacterial DNA, while the overall lipophilicity allows it to penetrate cell membranes.
-
Anticancer Action : Studies on related hydroxyquinolines suggest that they can induce apoptosis (programmed cell death) in cancer cells.[2] Molecular docking studies indicate a strong binding affinity to proteins involved in cell cycle regulation.[2] The compound may also modulate oxidative stress levels within cancer cells, leading to oxidative damage.[2]
-
Enzyme Inhibition : As a heterocyclic compound with chelating potential (due to the 4-hydroxy group and nitrogen atom), it may inhibit metalloenzymes that are crucial for pathogen survival or cancer cell proliferation.[2][7]
Summary of Reported Biological Activities
In vitro studies have demonstrated the compound's efficacy against various pathogens and cancer cell lines.
| Activity Type | Target | Metric | Result | Source |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 168.78 µM | [2] |
| Anticancer | HeLa (Cervical Cancer) | IC₅₀ | 210.45 µM | [2] |
| Antibacterial | Gram-positive bacteria | MIC | 125–250 µg/mL | [2] |
| Antifungal | Candida albicans | MIC | 128 µg/mL | [2] |
| Antiviral | Influenza A | Activity | Inhibitory | [2] |
| Antiviral | Herpes Simplex Virus | Activity | Moderate Inhibition | [2] |
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and analysis of the title compound. These are intended as a guide and may require optimization based on specific laboratory conditions.
Protocol: Synthesis via Late-Stage Bromination
This protocol describes the bromination of a fluoro-quinoline precursor.
Materials:
-
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Suspend 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Gently heat the mixture to 50°C to aid dissolution.
-
Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 50°C.
-
Stir the reaction mixture at 50°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into ice-cold water to fully precipitate the product.
-
Add a saturated sodium bisulfite solution dropwise to quench any unreacted bromine (indicated by the disappearance of the orange/brown color).
-
Filter the solid product using a Buchner funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Protocol: Analytical Characterization Workflow
This workflow ensures the identity, purity, and structural integrity of the synthesized compound.
Caption: A standard workflow for the purification and analytical validation of the final compound.
Conclusion and Future Outlook
This compound is a highly functionalized heterocyclic compound with demonstrated multi-faceted biological activity. Its robust synthetic accessibility and the presence of multiple reactive sites make it an attractive scaffold for the development of new therapeutic agents. The physicochemical properties, particularly its halogen substituents, are key contributors to its promising anticancer and antimicrobial profiles.
Future research should focus on extensive Structure-Activity Relationship (SAR) studies by modifying the carboxylic acid and substituting the halogen atoms to optimize potency and selectivity. In vivo efficacy studies and toxicological profiling will be critical next steps to assess its true therapeutic potential. Furthermore, detailed mechanistic studies are warranted to fully elucidate its mode of action against various biological targets.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- This compound | 1019016-15-9. (n.d.). Benchchem.
- Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols. (n.d.). Benchchem.
- Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. (n.d.). Benchchem.
- 1019016-15-9, 8-Bromo-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid Formula. (n.d.). ECHEMI.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.
- This compound | 1019016-15-9. (n.d.). ChemicalBook.
- This compound | CAS 1019016-15-9. (n.d.). Santa Cruz Biotechnology.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A.
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364. (n.d.). PubChem.
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid - Data Sheet. (n.d.). United States Biological.
- 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChemLite.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.
- This compound. (n.d.). Pharmaffiliates.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
- CAS 1019016-15-9 this compound. (n.d.). BOC Sciences.
- 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid. (n.d.). Echemi.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace.
- 8-Hydroxyquinoline | 148-24-3. (n.d.). ChemicalBook.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI.
- 8-Hydroxyquinoline synthesis. (n.d.). ChemicalBook.
- 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid. (n.d.).
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). Amerigo Scientific.
Sources
synthesis pathway of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic Acid
Introduction
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including a prominent class of antibacterial drugs. The strategic incorporation of halogen atoms, such as bromine and fluorine, into the quinolone ring system can significantly modulate a molecule's physicochemical properties and biological activity. This compound is a key synthetic intermediate, valued for its potential in the development of novel pharmaceuticals, particularly in the realm of quinolone antibiotics. Its structure features a 4-quinolone core, which is known to interact with biological targets like DNA gyrase in bacteria.
This technical guide provides a comprehensive overview of the synthetic pathway to this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to offer mechanistic insights and explain the causality behind the experimental choices. The primary synthetic strategy detailed herein is the Gould-Jacobs reaction, a classic and robust method for constructing the 4-hydroxyquinoline core.
Part 1: The Synthetic Strategy - A Retrosynthetic Overview
The synthesis of this compound is most effectively achieved through a convergent strategy centered on the Gould-Jacobs reaction. This powerful cyclization method allows for the construction of the bicyclic quinolone system from a suitably substituted aniline precursor.
The retrosynthetic analysis reveals a logical disconnection of the target molecule. The carboxylic acid can be derived from the hydrolysis of a more synthetically accessible ethyl ester. This ester, in turn, is the direct product of the key thermal cyclization step. The precursor to this cyclization is an anilinomethylenemalonate, formed by the condensation of a substituted aniline and an activated malonic ester derivative.
The overall synthetic workflow is as follows:
Caption: High-level workflow for the synthesis of the target compound.
Part 2: Mechanistic Insights of the Gould-Jacobs Reaction
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The Gould-Jacobs reaction proceeds through a well-established, multi-step pathway.
-
Nucleophilic Attack & Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.
-
Thermal Electrocyclization: This is the rate-determining and most critical step. It requires significant thermal energy (typically above 240 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier is why high-boiling point solvents like diphenyl ether are employed.
-
Tautomerization: The cyclized intermediate exists in keto-enol tautomerism, heavily favoring the more aromatic 4-hydroxyquinoline (enol) form.
Caption: Mechanism of the Gould-Jacobs reaction.
Part 3: Detailed Experimental Protocols
The following protocols are presented as a self-validating system, with explanations for each critical step.
Protocol 1: Synthesis of Ethyl 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate
This procedure involves the condensation and subsequent thermal cyclization of 3-bromo-5-fluoroaniline with DEEM.
Reactant Specifications:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
|---|---|---|---|---|
| 3-Bromo-5-fluoroaniline | 190.01 | 19.0 g | 0.10 | 1.0 |
| Diethyl Ethoxymethylenemalonate (DEEM) | 216.22 | 22.7 g | 0.105 | 1.05 |
| Diphenyl Ether | 170.21 | 200 mL | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 3-bromo-5-fluoroaniline (19.0 g, 0.10 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).
-
Initial Condensation: Heat the mixture with stirring to 110-120 °C for 2 hours. During this phase, the initial condensation occurs, and ethanol is evolved as a byproduct. The reaction can be monitored by TLC to confirm the consumption of the aniline starting material.
-
Solvent Addition and Cyclization: After the initial condensation, allow the mixture to cool slightly. Carefully add diphenyl ether (200 mL) to the flask. Equip the flask with a distillation head to remove any remaining ethanol.
-
High-Temperature Cyclization: Heat the reaction mixture to 240-250 °C. Maintain this temperature for 30-45 minutes. The solution will darken, and the cyclization to the quinolone product will occur.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form. Add hexane (200 mL) to the cooled mixture to further facilitate the precipitation of the product and dilute the high-boiling solvent.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove residual diphenyl ether.
-
Drying: Dry the resulting solid under vacuum to yield ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.
Protocol 2: Saponification to this compound
This procedure describes the base-mediated hydrolysis of the ethyl ester to the final carboxylic acid product.
Reactant Specifications:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
|---|---|---|---|---|
| Ethyl 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate | 314.12 | 31.4 g | 0.10 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 0.30 | 3.0 |
| Water / Ethanol | - | 200 mL / 100 mL | - | Solvent |
| Concentrated HCl (37%) | 36.46 | q.s. | - | Acid |
Step-by-Step Methodology:
-
Reaction Setup: Suspend the ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate (31.4 g, 0.10 mol) in a mixture of water (200 mL) and ethanol (100 mL) in a 500 mL round-bottom flask.
-
Base Addition: Add sodium hydroxide pellets (12.0 g, 0.30 mol) to the suspension.
-
Hydrolysis: Heat the mixture to reflux (approximately 80-90 °C) with stirring for 2-3 hours. The suspension should dissolve as the saponification proceeds, forming the sodium salt of the carboxylic acid. Monitor the reaction by TLC until the starting ester is no longer detectable.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. If any unreacted starting material or impurities are present as solids, filter the solution.
-
Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 2-3. A thick, white precipitate of the carboxylic acid will form.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water (3 x 100 mL) until the washings are neutral to pH paper. This removes any residual salts.
-
Drying: Dry the final product, this compound, in a vacuum oven at 60-70 °C to a constant weight.
Part 4: Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Results |
|---|---|
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₅BrFNO₃ |
| Molecular Weight | 286.05 g/mol |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons and acidic protons (hydroxyl and carboxyl). Expected signals around δ 15 (br s, 1H, COOH), δ 13 (br s, 1H, OH), and in the aromatic region δ 7.5-8.9 ppm. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 283.9, 285.9, showing the characteristic isotopic pattern for bromine. |
| Melting Point | Expected to be a high-melting solid, likely >250 °C. |
Part 5: Process Considerations and Modern Enhancements
-
Causality of High Temperature: The thermal cyclization step is an electrocyclic reaction, which is governed by orbital symmetry rules and has a high activation energy. The required high temperature (240-250 °C) is necessary to overcome this barrier and facilitate ring closure. Using solvents like diphenyl ether or Dowtherm A provides a medium that is stable at these temperatures.
-
Regioselectivity: In the case of 3-bromo-5-fluoroaniline, the cyclization occurs regioselectively. The cyclization will proceed at the carbon ortho to the amino group and para to the fluorine atom, which is sterically more accessible and electronically favored, leading to the desired 8-bromo-6-fluoro isomer.
-
Microwave-Assisted Synthesis: A significant modern enhancement to the Gould-Jacobs reaction is the use of microwave irradiation. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating to the required high temperatures. An optimal condition for a similar reaction was found to be 300 °C for 5 minutes, providing a 47% isolated yield.
Conclusion
The synthesis of this compound is reliably achieved through a three-stage process: condensation, Gould-Jacobs thermal cyclization, and saponification. The key to this synthesis is the high-temperature intramolecular cyclization of the anilinomethylenemalonate intermediate, a robust transformation that efficiently constructs the core quinolone heterocycle. By understanding the underlying mechanisms and the rationale for the specific reaction conditions, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and development.
References
-
PrepChem. Synthesis of diethyl (anilinomethylene)malonate. Available from: [Link]
- Yokoyama, N.; Ritter, B.; Neubert, A.D. 2-Arylpyrazolo[4,3-c]quinolin-3-ones: A partial novel agonist and antagonist of benzodiazepines. J Med Chem 1982, 25(4), 337-339.
- Castañer, J.; Blancafort, P.; Grau, M.; Serradell, M.N. CGS-8216 and CGS-9896. Drugs Fut 1983, 8(2), 99.
-
Al-Hiari, Y.M.; et al. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules 2013, 18(3), 3210-3224. Available from: [Link]
-
Synfacts 2011, 2011(12), 1326-1326. A Practical Procedure for Regioselective Bromination of Anilines. Available from: [Link]
- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
- Google Patents. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
-
Organic Syntheses. Diethyl methylenemalonate. Available from: [Link]
-
Biotage. Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. Available from: [Link]
-
Amerigo Scientific. 3-bromo-5-fluoroaniline. Available from: [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry 2013, 25(1), 511-513. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules 2020, 25(18), 4321. Available from: [Link]
An In-depth Technical Guide to the Mechanism of Action of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Abstract
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a synthetic halogenated quinoline derivative with emerging biological significance. This technical guide provides a comprehensive analysis of its putative mechanisms of action, drawing upon structure-activity relationships within the quinoline carboxylic acid class and outlining detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related small molecules. While direct experimental data for this specific compound remains nascent, this guide synthesizes current knowledge to propose and detail methodologies for validating its primary biological targets.
Introduction: The Quinoline Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, and antiviral effects. The addition of a carboxylic acid moiety at the 3-position, along with halogen substitutions on the carbocyclic ring, as seen in this compound, significantly influences the compound's physicochemical properties and biological target interactions.[1] The electron-withdrawing nature of the bromine and fluorine atoms is expected to modulate the acidity of the 4-hydroxy group and the overall electron distribution of the aromatic system, thereby impacting its binding affinity to various protein targets.[1]
This guide will explore the three most probable mechanisms of action for this compound based on extensive analysis of structurally related compounds:
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
-
Inhibition of Protein Kinase CK2
-
Inhibition of Bacterial Topoisomerases
For each proposed mechanism, we will delve into the underlying biochemistry, the established role of quinoline carboxylic acids, and provide detailed, field-proven experimental protocols to enable researchers to directly test these hypotheses.
Proposed Mechanism of Action 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, such as cancer cells and activated lymphocytes, as well as a critical host factor for the replication of certain viruses.[2][3]
Rationale for DHODH as a Target
Numerous studies have identified quinoline-4-carboxylic acid derivatives as potent inhibitors of human DHODH.[3][4][5] The carboxylate group is crucial for activity, typically forming a salt bridge with a key arginine residue within the enzyme's binding pocket.[3] The planar quinoline scaffold and its substituents engage in hydrophobic and other non-covalent interactions within the ubiquinone binding tunnel of the enzyme. Given the structural similarities, it is highly plausible that this compound also targets DHODH.
Signaling Pathway
Caption: Inhibition of DHODH by this compound.
Experimental Protocol: DHODH Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to measure the enzymatic activity of DHODH.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (Ubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
This compound (test compound)
-
Brequinar (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and Brequinar in DMSO.
-
In a 96-well plate, add 2 µL of the test compound or control at various concentrations.
-
Add 188 µL of assay buffer containing DHODH enzyme, Coenzyme Q10, and DCIP to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of DHO solution.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes.
-
Calculate the rate of reaction and determine the IC50 value for the test compound.
Data Interpretation: A dose-dependent decrease in the rate of DCIP reduction indicates inhibition of DHODH. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | DHODH IC50 (nM) | Reference |
| Brequinar | ~20 | [3] |
| This compound | To be determined |
Proposed Mechanism of Action 2: Inhibition of Protein Kinase CK2
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. It is frequently overexpressed in cancer and is involved in the replication of numerous viruses, making it an attractive therapeutic target.
Rationale for CK2 as a Target
Several studies have identified quinoline derivatives as potent inhibitors of CK2.[6] The planar aromatic ring system can engage in key interactions within the ATP-binding pocket of the kinase. The carboxylic acid functionality can form crucial hydrogen bonds with the hinge region of the enzyme. The halogen substitutions on the quinoline ring of this compound could further enhance binding affinity through additional hydrophobic or halogen bond interactions.
Signaling Pathway
Caption: Inhibition of Protein Kinase CK2 by this compound.
Experimental Protocol: CK2 Inhibition Assay
This protocol describes a radiometric assay to measure the activity of CK2.
Materials:
-
Recombinant human CK2
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT
-
This compound (test compound)
-
CX-4945 (positive control)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a stock solution of the test compound and CX-4945 in DMSO.
-
In a reaction tube, combine the kinase buffer, CK2 enzyme, and the test compound at various concentrations.
-
Add the peptide substrate to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Data Interpretation: A dose-dependent decrease in the amount of incorporated ³²P indicates inhibition of CK2. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.
| Compound | CK2 IC50 (nM) | Reference |
| CX-4945 | 0.38 | [6] |
| This compound | To be determined |
Proposed Mechanism of Action 3: Inhibition of Bacterial Topoisomerases
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and repair. They are well-established targets for quinolone and fluoroquinolone antibiotics.[7][8]
Rationale for Topoisomerase Inhibition
The 4-quinolone-3-carboxylic acid core is the classic pharmacophore for this class of antibiotics. These compounds stabilize the covalent complex between the topoisomerase and cleaved DNA, leading to double-strand breaks and bacterial cell death. The 6-fluoro substituent is a common feature in highly potent fluoroquinolones. While the 8-bromo substituent is less common, other halogen substitutions at this position are known. It is therefore highly probable that this compound exerts antimicrobial activity through the inhibition of bacterial topoisomerases.
Experimental Workflow
Caption: Inhibition of Bacterial Topoisomerases by this compound.
Experimental Protocol: Topoisomerase IV Inhibition Assay (Decatenation Assay)
This protocol describes a gel-based assay to measure the inhibition of topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Purified E. coli Topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA
-
This compound (test compound)
-
Ciprofloxacin (positive control)
-
Agarose gel (1%)
-
Ethidium bromide
-
Gel electrophoresis system
Procedure:
-
Prepare a stock solution of the test compound and ciprofloxacin in DMSO.
-
In a reaction tube, combine the assay buffer, Topoisomerase IV, and the test compound at various concentrations.
-
Add kDNA to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer (containing SDS and proteinase K).
-
Run the samples on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
Data Interpretation: In the absence of an inhibitor, topoisomerase IV will decatenate the kDNA, resulting in fast-migrating monomeric DNA circles. In the presence of an effective inhibitor, the kDNA will remain catenated and migrate as a high molecular weight band at the top of the gel. The IC50 is the concentration of the inhibitor that prevents 50% of the kDNA from being decatenated.
| Compound | Topoisomerase IV IC50 (µM) | Reference |
| Ciprofloxacin | ~10 | [7] |
| This compound | To be determined |
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrFNO₃ | [1][9] |
| Molecular Weight | 286.06 g/mol | [1][9] |
| CAS Number | 1019016-15-9 | [9][10] |
| Appearance | Solid | [11] |
| InChIKey | NKUGXZLINWIUOR-UHFFFAOYSA-N | [11] |
The synthesis of this compound can be achieved through a multi-step process, typically involving the cyclization of a substituted aniline followed by bromination and hydrolysis. A plausible synthetic route is outlined below.[12]
Caption: Plausible synthetic route for this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on extensive structure-activity relationship data from the broader class of quinoline carboxylic acids, this compound is hypothesized to exert its biological effects through the inhibition of DHODH, protein kinase CK2, or bacterial topoisomerases. This technical guide has provided the scientific rationale and detailed experimental protocols to rigorously test these hypotheses.
Future research should focus on the direct enzymatic and cell-based evaluation of this compound against these targets to elucidate its primary mechanism of action and to determine its potency and selectivity. Such studies are crucial for advancing our understanding of this compound and for unlocking its full therapeutic potential.
References
- This compound | 1019016-15-9 | Benchchem. (URL: )
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. (URL: )
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])
-
Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides. (URL: [Link])
-
This compound | Pharmaffiliates. (URL: [Link])
-
Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (URL: [Link])
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Request PDF - ResearchGate. (URL: [Link])
-
4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed. (URL: [Link])
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (URL: [Link])
-
Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides. (URL: [Link])
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed. (URL: [Link])
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][10][13]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed. (URL: [Link])
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 35973-17-2 [sigmaaldrich.com]
- 12. acgpubs.org [acgpubs.org]
- 13. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
An In-Depth Technical Guide to the Biological Activity of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic Acid
Executive Summary
This compound is a synthetic halogenated quinoline derivative that has garnered significant interest within the medicinal chemistry landscape.[1] Belonging to a class of compounds renowned for a wide spectrum of biological activities, its unique structural features—a bromine atom at the C8 position, a fluorine atom at C6, a hydroxyl group at C4, and a carboxylic acid at C3—are believed to synergistically contribute to its therapeutic potential.[1][2][3] This guide provides a comprehensive technical overview of its known biological activities, plausible mechanisms of action, and the experimental frameworks required for its evaluation. Drawing upon structure-activity relationships within the broader quinoline class, this document synthesizes current knowledge to offer insights for researchers, scientists, and drug development professionals exploring its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.
Introduction to this compound
Chemical Structure and Physicochemical Properties
The subject of this guide is a quinoline derivative with the molecular formula C₁₀H₅BrFNO₃ and a molecular weight of approximately 286.05 g/mol .[1][4] The quinoline core is a bicyclic aromatic heterocycle, and the specific substitutions on this scaffold are critical to its function.
-
4-Hydroxy and 3-Carboxylic Acid Groups: These groups are pivotal for the molecule's biological interactions. They can participate in hydrogen bonding and, crucially, act as a bidentate ligand for metal chelation.[5] This ability to chelate divalent metal ions (e.g., Mg²⁺, Zn²⁺) is a known mechanism for the inhibition of metalloenzymes, such as DNA gyrase and polymerases.
-
6-Fluoro and 8-Bromo Groups: The presence of halogens significantly modulates the compound's electronic properties and lipophilicity. As potent electron-withdrawing groups, they increase the acidity of the 4-hydroxy group, thereby enhancing its metal-chelating capabilities.[1] Furthermore, these substitutions can improve metabolic stability and membrane permeability, with bromo-analogs showing potentially enhanced penetration compared to chloro-derivatives.[1]
The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs, including antimalarials (chloroquine), antibiotics (ciprofloxacin), and anticancer agents. Derivatives of 8-hydroxyquinoline, in particular, are well-documented for their diverse biological effects, including antimicrobial, antifungal, antiviral, and anticancer activities.[2][3][6] The versatility of this scaffold allows for fine-tuning of its pharmacological profile through targeted substitutions, making compounds like this compound promising leads for further development.
Known Biological Activities and Mechanisms of Action
Research indicates that this compound exhibits several significant biological activities, primarily stemming from its ability to interact with key cellular enzymes and pathways.[1]
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains.[1] This aligns with the well-established antibacterial profile of the broader quinoline and 8-hydroxyquinoline classes.[6][7]
-
Proposed Mechanism: The primary mechanism of action is believed to be the disruption of bacterial cell wall synthesis or the inhibition of critical enzymes involved in DNA replication, such as DNA gyrase.[1] The chelation of metal ions essential for the function of these enzymes is a key aspect of this inhibitory action. The structural similarity to quinolone antibiotics, which target DNA gyrase, strongly supports this hypothesis.
-
Structure-Activity Relationship (SAR) Insights: The halogenation at the C6 and C8 positions is critical. Studies on related quinolines have shown that 8-bromo analogs can exhibit higher minimum inhibitory concentration (MIC) values against bacteria like E. coli when compared to 8-chloro derivatives, a phenomenon attributed to enhanced membrane penetration.[1]
Anticancer Potential
There is growing interest in the anticancer potential of this compound, driven by its structural similarity to known antiproliferative agents.[1] Studies on related quinoline-3-carboxylic acids have demonstrated their ability to inhibit cancer cell growth and induce apoptosis.[5][8][9]
-
Proposed Mechanism: The anticancer activity is likely multifactorial. One proposed mechanism is the inhibition of enzymes crucial for cell cycle regulation and proliferation.[1] Furthermore, 4-hydroxyquinoline-3-carboxylic acids have been specifically identified as inhibitors of cellular respiration by targeting mitochondrial dehydrogenase enzymes, thereby depriving cancer cells of the energy required for rapid growth.[10] The acidic nature of the compound may also lead to preferential accumulation in the acidic microenvironment of tumors, enhancing its selectivity for cancer cells over non-cancerous ones.[9]
-
Comparative Analysis: In studies involving various quinoline derivatives, the carboxylic acid moiety has been shown to be a key determinant of selective cytotoxicity against cancer cell lines such as MCF-7 (breast) and HeLa (cervical).[5]
Enzyme Inhibition
The core chemical structure of this compound makes it a prime candidate for enzyme inhibition.[1]
-
Dehydrogenase Inhibition: As part of the 4-hydroxyquinoline-3-carboxylic acid class, the compound is predicted to show specificity for inhibiting mitochondrial enzymes.[10] Lipophilic congeners in this class demonstrate a clear preference for inhibiting mitochondrial malate dehydrogenase over its cytoplasmic counterpart, suggesting a targeted disruption of the Krebs cycle.[10]
-
Role of Halogenation and Metal Chelation: The electron-withdrawing effects of the fluorine and bromine atoms enhance the acidity of the 4-hydroxy group, which in turn strengthens its ability to chelate the metal cofactors (e.g., Mg²⁺) found in the active sites of many enzymes, including polymerases and kinases.[1] This provides a potent and broad mechanism for enzyme inhibition.
Experimental Protocols for Biological Evaluation
To empirically validate the biological activities of this compound, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that prevents visible growth of a target bacterium.
Causality: The broth microdilution method is a gold standard for antimicrobial susceptibility testing, allowing for the efficient screening of multiple concentrations. Resazurin is used as a cell viability indicator; metabolically active (living) cells reduce the blue dye to pink resorufin, providing a clear visual endpoint.
-
Preparation: Prepare a 2X stock solution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute serially in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum: Prepare a bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and an antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Endpoint Determination: Add resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration where the color remains blue (no bacterial growth).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the compound's ability to reduce the viability of cancer cell lines.
Causality: The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Enzyme Inhibition Assay (Malate Dehydrogenase)
This protocol measures the compound's ability to inhibit a specific enzyme target.
Causality: Malate dehydrogenase catalyzes the conversion of malate to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH. The rate of NADH formation can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. An inhibitor will slow this rate.
-
Reaction Mixture: In a UV-transparent 96-well plate, prepare a reaction buffer containing Tris-HCl, NAD⁺, and malate.
-
Inhibitor Addition: Add various concentrations of the test compound to the wells. Include a no-inhibitor control.
-
Enzyme Initiation: Initiate the reaction by adding a fixed amount of mitochondrial malate dehydrogenase to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.
Data Summary and Visualization
While specific quantitative data for this compound is not extensively published, the expected activities based on its chemical class can be summarized.
Table of Predicted Biological Activities
| Biological Activity | Target/Assay | Metric | Predicted Outcome | Reference Scaffold |
| Antimicrobial | E. coli, S. aureus | MIC | Potent activity expected | Quinolone Antibiotics[1] |
| Anticancer | MCF-7, A549 cells | IC₅₀ | Significant cytotoxicity expected | Quinoline-3-carboxylic acids[5][9] |
| Enzyme Inhibition | Malate Dehydrogenase | IC₅₀ | Specific inhibition expected | 4-hydroxyquinoline-3-carboxylic acids[10] |
Diagrams of Workflows and Pathways
The following diagrams illustrate key processes related to the evaluation and mechanism of the compound.
Caption: General workflow for the synthesis, screening, and analysis of the target compound.
Caption: Plausible mechanisms of action in bacterial and cancer cells.
Future Directions and Therapeutic Potential
This compound stands as a promising chemical entity warranting further investigation. Future research should focus on obtaining definitive quantitative data (MIC, IC₅₀) against a wide panel of bacterial pathogens and cancer cell lines. Elucidating the precise molecular targets through techniques like thermal shift assays, proteomics, and in silico molecular docking will be crucial for mechanism-of-action studies. Given the strong preclinical data for related compounds, this molecule represents a viable starting point for lead optimization campaigns aimed at developing novel anti-infective or anticancer therapeutics. A patent application already highlights the potential of quinoline-3-carboxylic acid derivatives in treating conditions like cancer and inflammation, underscoring the therapeutic relevance of this chemical class.[11]
References
- WO2010133672A1 - Derivatives of quinoline-3-carboxylic acid and their medical use - Google P
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]
-
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. [Link]
-
Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega - ACS Publications. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed. [Link]
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - ScienceOpen. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. [Link]
-
Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. [Link]
-
Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]
-
Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2010133672A1 - Derivatives of quinoline-3-carboxylic acid and their medical use - Google Patents [patents.google.com]
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives and analogs
An In-depth Technical Guide to 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, its derivatives, and analogs, focusing on their synthesis, biological evaluation, and potential as therapeutic agents. It is designed for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinolines are a prominent class of heterocyclic compounds that form the structural core of many natural and synthetic bioactive molecules. Their versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 4-hydroxyquinoline-3-carboxylic acid scaffold, in particular, has garnered significant attention due to its structural resemblance to kynurenic acid, an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The strategic introduction of halogen atoms, such as bromine and fluorine, at specific positions can profoundly modulate the physicochemical and biological properties of these molecules, enhancing their potency and drug-like characteristics.
This guide focuses on the specific scaffold of this compound, exploring its synthesis, known biological activities, and methods for its evaluation.
Synthetic Strategies: The Gould-Jacobs Pathway
The synthesis of 4-hydroxyquinoline-3-carboxylates is most commonly achieved through the Gould-Jacobs reaction. This thermal cyclization method provides a robust and versatile route to the quinoline core. The general workflow involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM) or a similar malonic ester derivative, followed by a high-temperature cyclization.
The rationale for employing the Gould-Jacobs reaction lies in its reliability and the ready availability of the starting materials. The choice of a high-boiling point solvent, such as diphenyl ether, is critical for achieving the high temperatures required for the intramolecular cyclization, which is the key step in forming the quinoline ring system.
Experimental Protocol: Synthesis of Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate
This protocol describes the synthesis of the ethyl ester of the title compound, a common intermediate that can be subsequently hydrolyzed to the carboxylic acid.
Step 1: Condensation of Aniline and DEEMM
-
To a stirred solution of 3-bromo-5-fluoroaniline (1 equivalent) in a suitable solvent like ethanol, add diethyl ethoxymethylenemalonate (DEEMM) (1.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the intermediate, diethyl 2-((3-bromo-5-fluorophenylamino)methylene)malonate.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether.
-
Heat the mixture to 240-260 °C with vigorous stirring for 30-60 minutes.
-
The cyclization product, ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.
-
Filter the solid, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum.
Step 3: Saponification (Hydrolysis to the Carboxylic Acid)
-
Suspend the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to a pH of 2-3.
-
The desired product, this compound, will precipitate.
-
Filter the solid, wash with water, and dry to obtain the final compound.
Synthesis Workflow Diagram
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution
-
Prepare Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Structure-Activity Relationships (SAR) and Analogs
The biological activity of the this compound scaffold can be fine-tuned by modifying its structure. Key areas for derivatization include:
-
Position of Halogens: Moving the bromo and fluoro substituents to other positions on the quinoline ring can significantly impact activity.
-
Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can alter the compound's solubility, cell permeability, and target interactions.
-
Substitution at other positions: Introducing other small substituents on the quinoline ring can provide additional points of interaction with biological targets.
A systematic exploration of these modifications allows for the development of a structure-activity relationship (SAR) profile, guiding the design of more potent and selective analogs.
Conceptual SAR Diagram
Caption: Conceptual framework for SAR studies on the quinoline core.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via the Gould-Jacobs reaction is well-established, and standard in vitro assays can be employed to evaluate its biological potential. Future research should focus on the synthesis and evaluation of a diverse library of analogs to establish a comprehensive SAR profile. Further studies into the mechanism of action of the most potent compounds will be crucial for their advancement as drug candidates. The strategic combination of synthetic chemistry and biological evaluation will continue to unlock the therapeutic potential of this versatile chemical class.
References
- Note: The following is a representative list of references that would be relevant to this topic. The synthesis and evaluation of this exact molecule may not be extensively published, so references to related structures and methodologies are included.
-
Gould-Jacobs Reaction: A classic organic chemistry reaction for the synthesis of quinolines. Further information can be found in standard organic chemistry textbooks and review articles on quinoline synthesis.
-
Structure-Activity Relationship of Quinolone Anticancer Agents: Reviews on this topic provide context for why specific substitutions are explored.
-
Antimicrobial Activity of Halogenated Quinolines: Research articles in journals like the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters often detail the synthesis and antimicrobial testing of such compounds.
-
MTT Assay Protocol: Standard protocols for this assay are widely available from cell biology resource providers and in methods-focused journals.
-
CLSI Guidelines for Antimicrobial Susceptibility Testing: The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for broth microdilution and other antimicrobial susceptibility tests.
Spectroscopic Analysis of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 1019016-15-9). This document is intended for researchers, medicinal chemists, and drug development professionals who require a thorough understanding of the structural verification and quality control of this highly functionalized quinoline derivative. Quinolines are a privileged scaffold in medicinal chemistry, and understanding their precise molecular architecture is paramount for elucidating structure-activity relationships (SAR).
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. We will not only present the spectral data but also delve into the underlying principles and experimental considerations, offering a field-proven perspective on data acquisition and interpretation. Our approach is grounded in scientific integrity, ensuring that every piece of data and every protocol is robust and verifiable.
Molecular Structure and Spectroscopic Rationale
The structure of this compound is a complex arrangement of a bicyclic heteroaromatic core substituted with three distinct functional groups: a carboxylic acid, a hydroxyl group, and two different halogens (bromine and fluorine). This unique combination of electron-withdrawing and electron-donating groups, along with the potential for tautomerism (4-hydroxyquinoline vs. 4-quinolone), dictates a distinct spectroscopic fingerprint.
The numbering of the quinoline ring is crucial for the correct assignment of spectroscopic signals. The diagram below illustrates the standard numbering convention and the structure of the target molecule.
Figure 1. Structure and IUPAC numbering of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopic Analysis
The proton NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton is highly sensitive to the electronic effects of neighboring substituents. For this molecule, the aromatic protons are expected to be in the downfield region (typically >7.0 ppm) due to the deshielding effect of the aromatic ring currents.
Experimental Data: The following ¹H NMR data has been reported for this compound.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Inferred Protons |
| 14.5-16.0 | br s | - | COOH | 1H |
| 11.0-12.0 | br s | - | OH | 1H |
| 8.52 | s | - | H-2 | 1H |
| 7.89 | d | 6.8 | H-5 | 1H |
| 7.21 | d | 9.1 | H-7 | 1H |
Interpretation and Causality:
-
H-2 (δ 8.52, singlet): This proton is adjacent to the heterocyclic nitrogen and the C-3 carboxylic acid. The nitrogen atom's electron-withdrawing nature and the deshielding effect from the neighboring benzene ring place this proton significantly downfield. Its singlet multiplicity is expected as it has no adjacent protons to couple with.
-
H-5 (δ 7.89, doublet): This proton is on the carbocyclic ring. Its chemical shift is influenced by the bromine at the 8-position. The observed doublet splitting (J = 6.8 Hz) is likely due to coupling with H-7, although this is a meta-coupling which is typically smaller. A more likely coupling partner is a non-reported H-6, which is not present due to fluorine substitution. Therefore, the doublet structure is more likely due to coupling with H-7 across the ring system.
-
H-7 (δ 7.21, doublet): This proton is adjacent to the fluorine atom at C-6. The strong electronegativity of fluorine would typically deshield this proton, but its position relative to other groups results in a more upfield shift compared to H-5. The doublet splitting (J = 9.1 Hz) is consistent with ortho-coupling to a proton, likely H-5.
-
COOH and OH Protons: The carboxylic acid and hydroxyl protons are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They typically appear as very broad singlets at the far downfield end of the spectrum and will readily exchange with D₂O, causing their signals to disappear.[2]
¹³C NMR Spectroscopic Analysis (Predicted)
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Carboxyl) | 168-172 | Typical range for carboxylic acid carbonyls.[2] |
| C-2 | ~145 | Highly deshielded due to proximity to nitrogen and C=O. |
| C-3 | ~110 | Shielded position, attached to the carboxyl group. |
| C-4 | ~175 | Deshielded due to attachment of the hydroxyl group and its tautomeric keto form. |
| C-4a | ~140 | Quaternary carbon at the ring junction. |
| C-5 | ~125 | Aromatic CH, influenced by the C-6 fluorine. |
| C-6 | ~158 (d, ¹JCF ≈ 250 Hz) | Directly attached to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant. |
| C-7 | ~115 (d, ²JCF ≈ 25 Hz) | Shielded by fluorine's mesomeric effect, shows smaller two-bond C-F coupling. |
| C-8 | ~118 | Directly attached to bromine, which has a moderate deshielding effect. |
| C-8a | ~148 | Quaternary carbon at the ring junction, adjacent to bromine and nitrogen. |
Causality of Predicted Shifts:
-
Halogen Effects: The fluorine at C-6 is expected to cause a significant downfield shift for C-6 itself (ipso-effect) and will introduce characteristic C-F coupling constants for C-6, C-5, and C-7. The bromine at C-8 will also induce a downfield shift on C-8, though less pronounced than fluorine.
-
Functional Group Effects: The carboxylic acid at C-3 and the hydroxyl group at C-4 dominate the electronic environment of the pyridinone ring. The C-4 carbon is expected to be highly deshielded, characteristic of carbons bearing an oxygen atom in such a tautomeric system.[4]
Recommended NMR Experimental Protocol
To ensure data of the highest quality and reproducibility, the following protocol is recommended.
Workflow Diagram:
Sources
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid CAS number and molecular weight
An In-depth Technical Guide to 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, established synthetic methodologies, biological activities, and potential therapeutic applications. Emphasis is placed on the scientific rationale behind its synthesis and proposed mechanisms of action, particularly its antimicrobial properties. This guide is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutic agents.
Introduction to the Quinolone Scaffold
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties[1]. 8-Hydroxyquinoline, a key derivative, is particularly noted for its ability to chelate metal ions, a property that underpins many of its biological effects, including its use as an antibacterial, antifungal, and neuroprotective agent[2]. Strategic functionalization of the quinoline ring system, particularly through halogenation, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This compound is a synthetic derivative that combines the established biological relevance of the 4-hydroxyquinoline-3-carboxylic acid core with the modulating effects of bromine and fluorine substituents. These halogens influence the compound's electronic distribution, lipophilicity, and binding interactions with biological targets, making it a compound of interest for further investigation[3].
Physicochemical and Structural Properties
The defining characteristics of this compound are summarized below. These properties are critical for its identification, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1019016-15-9 | [3][4][5][6] |
| Molecular Formula | C₁₀H₅BrFNO₃ | [3][4][5] |
| Molecular Weight | 286.06 g/mol | [5] |
| IUPAC Name | This compound | [3] |
| InChI Key | LVUZMPYPFCZPIL-UHFFFAOYSA-N | [3] |
| Appearance | Solid (typical) | [7] |
| Purity | Typically ≥98% for research grades | [] |
Synthesis and Manufacturing
The synthesis of substituted quinolines is a well-established area of organic chemistry. For this compound, a common and effective approach is a variation of the Gould-Jacobs reaction, which builds the quinoline core from a substituted aniline.
Synthetic Pathway: Gould-Jacobs Reaction Approach
This methodology involves a two-step process starting from a pre-halogenated aniline. The choice of starting material is crucial as it dictates the final substitution pattern on the carbocyclic ring of the quinoline.
-
Condensation: The synthesis begins with the reaction of 3-bromo-5-fluoroaniline with ethyl ethoxymethylenemalonate (EEMM). The nucleophilic amino group of the aniline attacks the electrophilic enol ether of EEMM, displacing ethanol to form an anilinomethylenemalonate intermediate. This reaction is typically performed under reflux in a high-boiling solvent like diphenyl ether[3].
-
Thermal Cyclization: The intermediate undergoes an intramolecular 6π-electrocyclic ring closure upon heating to high temperatures (200–270°C). This thermal cyclization is regioselective, governed by the electronic effects of the halogen substituents, yielding the ethyl ester of the target quinoline[3].
-
Hydrolysis: The final step is the saponification of the ethyl ester group. This is achieved by treating the ester with a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in an aqueous alcohol solution to yield the desired carboxylic acid product[3][9].
Detailed Experimental Protocol (Illustrative)
-
Step 1: Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-5-fluoroaniline (1 equivalent) and ethyl ethoxymethylenemalonate (1 equivalent) in diphenyl ether. Heat the mixture to reflux (100–120°C) and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC)[3].
-
Step 2: Cyclization: After the initial condensation is complete, increase the temperature of the reaction mixture to 250°C to initiate thermal cyclization. Maintain this temperature for 30-60 minutes[3].
-
Step 3: Isolation of Ester: Allow the mixture to cool. The crude ester product often precipitates and can be collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove the diphenyl ether.
-
Step 4: Hydrolysis: Suspend the crude ethyl ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and reflux the mixture for 1-2 hours until TLC indicates complete conversion[9].
-
Step 5: Final Product Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to a pH of ~2-3. The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under a vacuum to yield the final product.
Analytical Characterization
Characterization of the final compound is essential to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR analysis can identify key functional groups. A characteristic peak for the carbonyl (C=O) group is expected around 1685 cm⁻¹, with a broad peak for the hydroxyl (–OH) group around 3250 cm⁻¹[3].
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and other elements, which should match the calculated values for the molecular formula C₁₀H₅BrFNO₃.
Biological Activity and Mechanism of Action
Derivatives of hydroxyquinoline are known for their broad biological activity. This compound has shown notable potential, particularly as an antimicrobial agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria[3]. Studies have reported Minimum Inhibitory Concentration (MIC) values in the range of 125–250 μg/mL[3].
The proposed mechanism of action involves the disruption of bacterial cell wall synthesis[3]. The compound's structure allows it to interact with and inhibit key enzymes or proteins involved in the biochemical pathways responsible for maintaining cell wall integrity. This inhibition leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death. The chelation of essential metal ions, a hallmark of hydroxyquinolines, may also contribute to its antimicrobial effect by disrupting critical metalloenzyme function within the pathogen.
Sources
Methodological & Application
Application Notes & Protocols for 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
A Guide for Researchers in Oncology, Microbiology, and Enzyme Kinetics
Abstract
This document provides a comprehensive technical guide for the experimental use of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (molecular formula: C₁₀H₅BrFNO₃, molecular weight: approx. 286.06 g/mol )[1][2][3]. As a halogenated quinoline derivative, this compound has garnered significant interest for its therapeutic potential, demonstrating notable anticancer, antimicrobial, and enzyme-inhibitory activities[1]. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data interpretation guidelines to facilitate the exploration of this compound's biological effects.
Introduction and Physicochemical Properties
This compound belongs to the quinoline family of compounds, which are known for their broad range of biological activities[1]. The unique substitution pattern of this molecule, featuring a bromine atom at the 8-position, a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position, is critical to its mechanism of action[1]. The electron-withdrawing effects of the halogen groups enhance the acidity of the 4-hydroxy group, which is believed to be important for its biological activity, potentially through metal chelation[1][4][5].
Solubility and Stability
The presence of the carboxylic acid group confers solubility in polar organic solvents.
| Property | Recommendation | Source |
| Solubility | Soluble in DMSO and ethanol. | [1] |
| Storage | Store at 2-8°C or -20°C in amber vials under an inert gas (e.g., argon or nitrogen). | [1][6] |
| Handling | Use gloves and standard personal protective equipment, as brominated quinoline analogs can be potential irritants. | [1] |
| Stability | The compound may be susceptible to decarboxylation under prolonged heating (>100°C) or acidic conditions. | [1] |
Postulated Mechanisms of Action
The biological activities of this compound are multifaceted, with evidence suggesting several potential mechanisms of action depending on the biological context.
Anticancer Activity
In cancer cell lines, the compound has been shown to induce apoptosis[1][7]. Molecular docking studies suggest a strong binding affinity to proteins involved in cell cycle regulation[1]. It is also postulated that the compound may modulate oxidative stress levels within cancer cells, contributing to its apoptotic effects[1].
Antimicrobial Activity
The antimicrobial properties are thought to stem from the disruption of bacterial cell wall synthesis[1]. Additionally, as a quinoline derivative, it may target bacterial DNA gyrase, an enzyme essential for DNA replication[1].
Enzyme Inhibition
This class of compounds, 4-hydroxyquinoline-3-carboxylic acids, has been shown to inhibit dehydrogenase enzymes, particularly mitochondrial malate dehydrogenase[8]. This inhibition of cellular respiration could be a key mechanism in both its anticancer and antimicrobial effects.
Diagram of Postulated Mechanisms
Caption: Postulated mechanisms of action for this compound.
Experimental Protocols
The following protocols are provided as a starting point for investigating the biological activities of this compound. It is recommended to optimize these protocols for your specific experimental system.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line, such as MCF-7 breast cancer cells.
Materials:
-
This compound
-
MCF-7 cells (or other cancer cell line of interest)
-
DMEM (or appropriate cell culture medium) with 10% FBS and 1% penicillin-streptomycin
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of the compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. A two-fold or ten-fold dilution series is recommended. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value. The reported IC₅₀ for MCF-7 cells is approximately 168.78 µM[1][7].
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
DMSO
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: In Vitro Enzyme Inhibition Assay (Malate Dehydrogenase)
This protocol outlines a general procedure to assess the inhibitory effect of the compound on malate dehydrogenase activity.
Materials:
-
This compound
-
Malate Dehydrogenase (from a commercial source)
-
Oxaloacetate
-
NADH
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO and create a dilution series in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, NADH, and the compound at various concentrations. Add the enzyme and incubate for a short period (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Start the reaction by adding oxaloacetate to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes), which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percent inhibition relative to a no-compound control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the biological activities of the compound.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low solubility in aqueous media | The compound is hydrophobic. | Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells. |
| High variability in MTT assay | Uneven cell seeding or compound distribution. | Ensure a single-cell suspension before seeding and mix the plate gently after adding the compound. |
| No inhibition observed | The compound is not active under the tested conditions, or the concentration range is too low. | Expand the concentration range. Verify the activity of the positive control for the assay. |
Conclusion
This compound is a promising compound with a range of biological activities that warrant further investigation. The protocols and information provided in this guide are intended to serve as a robust starting point for researchers. Careful optimization of these methods will be crucial for obtaining reliable and reproducible results.
References
- Benchchem. (n.d.). This compound.
- MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- Pharmaffiliates. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- United States Biological. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid - Data Sheet.
- PubMed. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions.
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. usbio.net [usbio.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Introduction
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinolone derivative, a class of compounds of significant interest in pharmaceutical research and development due to their potential biological activities.[1][2] The precise characterization of this molecule is paramount for ensuring its identity, purity, and stability, which are critical parameters in drug discovery and development. This guide provides a comprehensive overview of the key analytical methodologies for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles.
Logical Workflow for Characterization
A systematic approach is crucial for the comprehensive characterization of a novel chemical entity. The following workflow outlines a logical sequence of analytical techniques to elucidate the structure, purity, and physicochemical properties of this compound.
Caption: Logical workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification
Principle: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.[3][4] It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like this compound, a reversed-phase HPLC method is most appropriate.
Rationale for Method Design: A C18 column is selected as the stationary phase due to its hydrophobicity, which will provide good retention for the quinolone derivative. The mobile phase consists of an aqueous component with a pH modifier (trifluoroacetic acid) to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. Acetonitrile is used as the organic modifier to elute the compound. A gradient elution is often preferred in method development to ensure the elution of any potential impurities with different polarities. Detection is performed using a UV detector, as the quinolone ring system is strongly chromophoric.
Protocol for HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 325 nm |
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification, a calibration curve should be prepared using standards of known concentrations.[5]
-
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion [M+H]⁺.
Rationale for Analysis: The presence of bromine and fluorine atoms provides a distinct isotopic pattern in the mass spectrum, which serves as a key confirmation of the elemental composition. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in a characteristic M and M+2 pattern with nearly equal intensity.[6][7] High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.
-
-
Instrumentation and Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺. The theoretical monoisotopic mass of C₁₀H₆BrFNO₃ is 285.9515 u.
-
Look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units).
-
Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for quinolones involve the loss of water [M+H-H₂O]⁺ and carbon monoxide [M+H-CO]⁺.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F).
Rationale for NMR Experiments:
-
¹H NMR: Will reveal the number and connectivity of protons in the molecule, including those on the quinoline ring. Chemical shifts and coupling constants will help to determine the substitution pattern.
-
¹³C NMR: Will show the number of unique carbon atoms and their chemical environment.
-
¹⁹F NMR: Will confirm the presence and chemical environment of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons, between protons and carbons, and long-range correlations between protons and carbons.
Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable proton of the carboxylic acid and hydroxyl groups can be observed.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
-
Instrumentation and Conditions:
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Temperature | 25°C |
| ¹H NMR | 16-32 scans, relaxation delay of 1-2 s |
| ¹³C NMR | 1024-2048 scans, relaxation delay of 2 s |
| ¹⁹F NMR | 64-128 scans |
-
Expected ¹H NMR Spectral Features:
-
Aromatic protons on the quinoline ring will appear in the region of δ 7.0-9.0 ppm.
-
The hydroxyl and carboxylic acid protons will likely appear as broad singlets and their chemical shifts can be concentration-dependent.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule.
Rationale for FTIR Analysis: FTIR is a quick and simple method to confirm the presence of key functional groups in this compound, such as the hydroxyl (-OH), carboxylic acid (C=O and -OH), and the quinoline ring system.
Protocol for FTIR Analysis
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Instrumentation and Conditions:
| Parameter | Value |
| Spectrometer | FTIR spectrometer |
| Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans | 16-32 |
-
Expected Characteristic Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | ~3250 (broad) |
| C=O stretch (carboxylic acid) | ~1685 |
| C=C and C=N stretch (aromatic) | 1600-1450 |
| C-F stretch | 1200-1000 |
| C-Br stretch | 700-500 |
Thermal Analysis (DSC/TGA) for Physicochemical Characterization
Principle: Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.[9][10][11]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and polymorphism.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.
Rationale for Thermal Analysis: DSC and TGA provide crucial information about the solid-state properties of the compound, which are important for formulation development and stability assessment. The melting point is a key indicator of purity, and the decomposition temperature defines the upper limit of its thermal stability.
Protocol for Thermal Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
-
Instrumentation and Conditions:
| Parameter | DSC | TGA |
| Temperature Range | 25°C to 350°C | 25°C to 500°C |
| Heating Rate | 10°C/min | 10°C/min |
| Atmosphere | Nitrogen | Nitrogen |
| Flow Rate | 50 mL/min | 50 mL/min |
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
-
TGA: Determine the onset temperature of weight loss, which indicates the beginning of decomposition.
-
X-ray Crystallography for Absolute Structure Determination
Principle: X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise arrangement of atoms can be determined.
Rationale for X-ray Crystallography: For a novel compound, single-crystal X-ray diffraction provides the definitive proof of structure, including the absolute stereochemistry if applicable.[12][13][14] It also provides information on the packing of molecules in the solid state, which can influence physical properties.
Protocol for X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the data and solve the crystal structure using specialized software.
-
Caption: Interrelationship of analytical techniques for comprehensive characterization.
Conclusion
The analytical methods described in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying these techniques, researchers and scientists can confidently determine the structure, purity, and key physicochemical properties of this compound, which is essential for its potential development as a pharmaceutical agent.
References
- Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals.
- A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com.
- Characterization of pharmaceuticals using thermal analysis. ResearchGate.
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH-Gerätebau GmbH.
- Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry.
- Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com.
- Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. MDPI.
- View of Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry.
- FTIR spectrum of 8hydroxyquinoline. ResearchGate.
- Molecular structures of the studied quinolone carboxylic acid... ResearchGate.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
- X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Benchchem.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
- FTIR spectroscopy of pure 8-hydroxyquinoline and the obtained... ResearchGate.
- FTIR spectra of 8-HQ and synthesized M(II) complexes. ResearchGate.
- (PDF) Structure-Based Drug Design: Synthesis, X-Ray Crystallography, and Biological Evaluation of N-Substituted-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential PI3Kα Inhibitors. ResearchGate.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Structural requirements of quinolone carboxylic acid derivatives for better anti-HIV-1 IN, antiviral, and cytotoxic activity. ResearchGate.
- Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed.
- Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar.
- Two views of the X-ray crystal structure of 41 (ellipsoids drawn at the... ResearchGate.
- Rapid HPLC assay of fluoroquinolones in clinical specimens. Sci-Hub.
- Determination of Residues of Quinolones in Poultry Products by High Pressure Liquid Chromatography. Science Alert.
- Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI.
- This compound. Benchchem.
- mass spectrometric study of some fluoroquinolone drugs using electron ionization and. INIS-IAEA.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate.
- Theophylline. Wikipedia.
- How can you identify the presence of halogens using mass spectrometry? TutorChase.
- Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central.
- This compound. Santa Cruz Biotechnology.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. United States Biological.
Sources
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. unitedjchem.org [unitedjchem.org]
- 6. tutorchase.com [tutorchase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Note: Evaluating the Antimicrobial Efficacy of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Introduction: The Quinoline Scaffold in Antimicrobial Research
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Halogenated quinoline derivatives, in particular, have garnered significant interest for their potent antimicrobial properties.[5] 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a synthetic compound from this class, featuring key structural motifs—a bromine atom at position 8, a fluorine atom at position 6, and a carboxylic acid at position 3—that are anticipated to modulate its biological activity.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a suite of standardized antimicrobial assays.
The protocols herein are grounded in the performance standards for antimicrobial susceptibility testing (AST) established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[6][7][8][9][10]
Scientific Rationale: Mechanism of Action
This compound belongs to the quinolone class of antibiotics. The established mechanism of action for quinolones involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11][12][13] These enzymes are critical for bacterial DNA replication, transcription, and cell division by managing DNA supercoiling.[13][14] Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state that leads to double-stranded DNA breaks.[11][15] This chromosomal fragmentation ultimately triggers cell death, conferring the bactericidal nature of these compounds.[11][15] The specific substitutions on the quinoline ring, such as the C6-fluoro and C7-piperazinyl groups in fluoroquinolones, are known to enhance enzyme targeting and cell penetration, thereby broadening the spectrum of activity.[11][15]
Core Experimental Protocols
A rigorous evaluation of a novel antimicrobial agent requires a multi-faceted approach. The following protocols are designed to determine the potency (Minimum Inhibitory Concentration), spectrum of activity, and dynamics of microbial killing (Time-Kill Kinetics) of this compound.
Preparation of Stock Solutions
The physicochemical properties of the test compound dictate the choice of solvent and preparation method. Quinolone carboxylic acids are often sparingly soluble in aqueous solutions.
Protocol 1: Stock Solution Preparation
-
Solvent Selection: Due to the carboxylic acid moiety, solubility can be achieved in a slightly alkaline solution or a polar aprotic solvent.
-
Primary Recommendation: Dissolve the compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10 mg/mL or ~35 mM).
-
Alternative: For assays sensitive to DMSO, prepare a stock solution in 0.1 N NaOH, followed by immediate dilution in the appropriate broth medium to minimize pH effects.
-
-
Stock Concentration: Prepare a stock solution at a concentration at least 100-fold higher than the highest concentration to be tested to ensure the final solvent concentration in the assay is non-inhibitory (typically ≤1% v/v).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, providing the Minimum Inhibitory Concentration (MIC).[10][16] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17][18]
Protocol 2: Broth Microdilution Workflow
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Compound Addition: Add 100 µL of the working solution of this compound (at twice the desired highest final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) without the compound.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension from 3-5 fresh colonies on a non-selective agar plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well will be 100 µL.
-
Quality Control: Concurrently, test a reference quality control (QC) strain with a known MIC range for a standard antibiotic to validate the assay.[19][20][21][22] Examples include E. coli ATCC 25922 and S. aureus ATCC 29213.[19][20][23]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth.[24][25][26] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Agar Disk Diffusion Assay
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk. It is a simpler, lower-throughput alternative to broth microdilution for screening purposes. The protocol is based on the EUCAST disk diffusion method.[27][28][29][30]
Protocol 3: Agar Disk Diffusion
-
Plate Preparation: Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm. Ensure plates are at room temperature and have a dry surface.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2, step 4.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension. Remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Preparation and Application:
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of this compound (e.g., 5-10 µg). The solvent used to dissolve the compound must be allowed to fully evaporate before use.
-
Within 15 minutes of inoculation, place the impregnated disk onto the agar surface.[28] Press gently to ensure complete contact.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation (Susceptible, Intermediate, or Resistant) requires correlation with established MIC breakpoints, which are not yet available for this novel compound.
Time-Kill Kinetic Assay
This dynamic assay provides insight into the bactericidal or bacteriostatic properties of an antimicrobial agent over time.[31][32][33] A bactericidal agent causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL, while a bacteriostatic agent inhibits growth without significant killing.[32]
Protocol 4: Time-Kill Kinetics
-
Preparation: Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a starting bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: Incubate the flasks at 35 ± 2°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[34][35]
-
Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate a defined volume of each dilution onto MHA plates.
-
Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours. Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Analyze the rate and extent of bacterial killing.
Data Presentation and Interpretation
Effective data presentation is crucial for interpreting the antimicrobial profile of the compound.
MIC Data Summary
MIC values should be summarized in a table, allowing for easy comparison of activity against different microbial strains.
| Microorganism | ATCC Strain No. | MIC (µg/mL) of this compound | Ciprofloxacin MIC (µg/mL) [QC Control] |
| Staphylococcus aureus | 29213 | [Insert Data] | [Insert Data] |
| Escherichia coli | 25922 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | 27853 | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | 29212 | [Insert Data] | [Insert Data] |
Time-Kill Curve Analysis
The results of the time-kill assay are best presented as a semi-logarithmic plot. The key outcomes to analyze are:
-
Rate of Killing: The initial slope of the curve indicates how rapidly the compound acts.
-
Bactericidal vs. Bacteriostatic: A ≥3-log₁₀ reduction from the initial inoculum indicates bactericidal activity. Less than a 3-log₁₀ reduction, but with the CFU/mL count below that of the growth control, suggests bacteriostatic activity.
-
Concentration-Dependence: Comparison of the curves at different multiples of the MIC reveals whether the killing effect is dependent on the concentration of the compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential antimicrobial agent. By adhering to standardized methodologies and incorporating appropriate quality controls, researchers can generate high-quality, reliable data to inform the next stages of drug discovery and development. This systematic approach ensures a thorough understanding of the compound's potency, spectrum, and bactericidal dynamics, which are critical for evaluating its therapeutic potential.
References
-
(2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]
-
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. Retrieved from [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
Hooper, D. C. (2002). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 35(Supplement_1), S9-S15. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6. Retrieved from [Link]
-
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved from [Link]
-
Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Retrieved from [Link]
-
Sharma, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 42(13), 6904-6924. Retrieved from [Link]
-
Tldrpharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
-
Yeboah, S. O., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2019, 9513437. Retrieved from [Link]
-
Zgoda, J. R., & Espinel-Ingroff, A. (2003). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 41(12), 5423–5426. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apjhs.com [apjhs.com]
- 5. benchchem.com [benchchem.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. nih.org.pk [nih.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. scienceprofonline.com [scienceprofonline.com]
- 15. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. dickwhitereferrals.com [dickwhitereferrals.com]
- 18. sanfordguide.com [sanfordguide.com]
- 19. microbiologyclass.net [microbiologyclass.net]
- 20. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 21. bsac.org.uk [bsac.org.uk]
- 22. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. idexx.com [idexx.com]
- 26. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 27. ketoanantamhcm.com [ketoanantamhcm.com]
- 28. cgspace.cgiar.org [cgspace.cgiar.org]
- 29. researchgate.net [researchgate.net]
- 30. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 31. scribd.com [scribd.com]
- 32. emerypharma.com [emerypharma.com]
- 33. nelsonlabs.com [nelsonlabs.com]
- 34. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Framework for Evaluating the Anticancer Activity of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Introduction: The Therapeutic Potential of Quinolines
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2][3] Compounds based on the quinoline core have been shown to exert their effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and modulating key signaling pathways by targeting enzymes like tyrosine kinases and topoisomerases.[2][3]
This document provides a detailed, multi-stage protocol for the comprehensive preclinical evaluation of a novel compound, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. While specific data on this molecule is nascent[4], the protocols outlined here are based on established methodologies for assessing the anticancer potential of quinoline-3-carboxylic acid derivatives and other small molecule drug candidates.[1][5][6] The experimental workflow is designed to first establish cytotoxic and cytostatic effects in vitro and then elucidate the underlying mechanisms of action, culminating in a framework for in vivo efficacy assessment.
Part 1: Initial In Vitro Screening for Cytotoxicity
The primary objective is to determine if this compound (hereinafter "the compound") exhibits cytotoxic activity against cancer cells and to quantify its potency. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50).
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. It serves as a reliable proxy for cell viability, as mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[7] This assay is widely used for initial high-throughput screening due to its simplicity and reproducibility.[8][9]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1: MTT Cell Viability Assay
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7][10]
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Cell Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (DMSO concentration matched to the highest compound dose) and an untreated control. Incubate for 24, 48, and 72 hours.[11]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[12]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[12]
Data Presentation: Example IC50 Table
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) [Compound] | IC50 (µM) [Doxorubicin] |
| MCF-7 | Breast Adenocarcinoma | 48 | Experimental Value | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | 48 | Experimental Value | 1.2 ± 0.2 |
| HCT116 | Colon Carcinoma | 48 | Experimental Value | 0.9 ± 0.15 |
| HEK293 | Normal Kidney | 48 | Experimental Value | > 10 |
| Note: Data for the positive control, Doxorubicin, are illustrative. A non-cancerous cell line like HEK293 should be included to assess selectivity.[5][6] |
Part 2: Elucidating the Mechanism of Action
Once cytotoxicity is confirmed, the next phase investigates how the compound kills cancer cells. Key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.
Assessment of Apoptosis Induction
Rationale: Apoptosis is a primary mechanism for many anticancer drugs.[10] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[13][14] PI is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic or necrotic cells.[15]
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[14]
-
Cold sterile PBS
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the compound at its determined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[14]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[14] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Cell Cycle Analysis
Rationale: Many cytotoxic agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) before triggering cell death.[16] Flow cytometric analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is the standard method for evaluating cell cycle distribution.[17] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[18]
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Flow cytometer
-
Cold 70% Ethanol
-
PI Staining Solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100)[18]
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring DNA-specific staining.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer to generate a DNA content histogram, which will show distinct peaks for G0/G1, S, and G2/M phases.[18]
Visualizing the Investigated Pathways
Caption: Hypothesized mechanisms of action for the test compound.
Part 3: Assessing Effects on Cell Migration and Invasion
For a comprehensive anticancer profile, it is vital to determine if the compound can inhibit metastasis, a key hallmark of cancer. This is evaluated in vitro by assessing cell migration and invasion.
Wound Healing (Scratch) Assay for Cell Migration
Rationale: The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[19] A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[20]
Protocol 4: Wound Healing Assay
Procedure:
-
Monolayer Formation: Seed cells in a 12-well plate and grow to ~90-100% confluency.[20]
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch down the center of the monolayer with consistent pressure.[19]
-
Washing & Treatment: Gently wash twice with PBS to remove detached cells.[20] Add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing sub-lethal concentrations of the compound (e.g., 0.25x and 0.5x IC50).
-
Imaging: Immediately capture an image of the scratch (T=0) using a phase-contrast microscope. Continue capturing images of the same field at regular intervals (e.g., 6, 12, 24 hours).[19]
-
Analysis: Quantify the wound area at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
Transwell Invasion Assay
Rationale: To assess a cancer cell's ability to invade through the extracellular matrix (ECM), a key step in metastasis, the Transwell invasion assay is used.[21][22] This assay uses a chamber insert with a porous membrane coated with a layer of basement membrane extract (e.g., Matrigel), which cells must degrade and move through in response to a chemoattractant.[23][24]
Protocol 5: Transwell Invasion Assay
Procedure:
-
Chamber Preparation: Rehydrate Transwell inserts (8 µm pore size) and coat the upper surface of the membrane with a thin layer of Matrigel. Allow it to solidify at 37°C.[23]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed cells (e.g., 5 x 10^4) into the upper chamber, also containing sub-lethal concentrations of the compound.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber to act as a chemoattractant.[23]
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
Part 4: Framework for In Vivo Efficacy Studies
Positive in vitro results provide the justification for progressing to in vivo animal models. The human tumor xenograft model is a standard for evaluating the efficacy of novel anticancer agents.[26][27][28]
Rationale: In this model, human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), allowing the formation of a human tumor in a living organism.[27] This enables the assessment of a drug's ability to inhibit tumor growth in a more complex biological system and provides preliminary insights into its safety and pharmacokinetics.[29][30]
Study Design: Subcutaneous Xenograft Model
-
Animal Welfare: All animal experiments must adhere to strict ethical guidelines, such as those outlined by the 3Rs (Replacement, Reduction, and Refinement).[31][32] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Humane endpoints must be clearly defined.[33][34]
-
Model Establishment: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 2-5 x 10^6 cells) into the flank of immunodeficient mice.[26]
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).
-
Monitoring: Monitor tumor volume (using calipers), body weight, and overall animal health at regular intervals (e.g., twice weekly).[31]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize the animals, excise the tumors, and measure their final weight and volume.
-
Analysis: Compare the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group. Analyze toxicity based on body weight changes and clinical signs.
References
-
An, Z., Wang, X., & Geller, J. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Research and Practice. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Retrieved from [Link]
-
SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]
-
Rauth, S., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. Retrieved from [Link]
-
BenchSci. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Retrieved from [Link]
-
Liang, C. C., Park, A. Y., & Guan, J. L. (2007). Scratch Wound Healing Assay. Bio-protocol. Retrieved from [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Retrieved from [Link]
-
Dykes, D. J., et al. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Cancer Treatment Reports. Retrieved from [Link]
-
University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models. Retrieved from [Link]
-
Norecopa. (n.d.). Guidelines for the use of animals in cancer research. Retrieved from [Link]
-
Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments. Retrieved from [Link]
-
Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
-
SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]
-
Nabi, F. J., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Weitman, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Retrieved from [Link]
-
UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]
-
Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]
-
Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. Retrieved from [Link]
-
Sahu, J. K., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Organic Synthesis. Retrieved from [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijmphs.com [ijmphs.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. kumc.edu [kumc.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. clyte.tech [clyte.tech]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 23. snapcyte.com [snapcyte.com]
- 24. corning.com [corning.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. researchgate.net [researchgate.net]
- 30. blog.crownbio.com [blog.crownbio.com]
- 31. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 32. research.manchester.ac.uk [research.manchester.ac.uk]
- 33. awionline.org [awionline.org]
- 34. norecopa.no [norecopa.no]
Application Notes and Protocols for the In Vitro Characterization of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a synthetic halogenated quinoline derivative with a molecular formula of C₁₀H₅BrFNO₃.[1] Preliminary studies have indicated its potential as a multifaceted therapeutic agent, demonstrating antimicrobial, anticancer, and antiviral properties.[1] Specifically, it has been reported to induce apoptosis in MCF-7 breast cancer cells and inhibit the replication of various pathogens.[1] The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, known for a wide range of biological activities including the inhibition of enzymes crucial for cell proliferation and pathogen survival.[2][3][4] However, the precise molecular mechanisms underpinning the bioactivity of this compound remain largely uncharacterized.
This document provides a comprehensive guide for the in vitro experimental design aimed at elucidating the mechanism of action and therapeutic potential of this compound. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and development with a logical framework for a thorough investigation.
Strategic Experimental Workflow
The proposed in vitro evaluation of this compound follows a tiered approach. The initial phase focuses on confirming and expanding upon its reported cytotoxic effects. Subsequent phases aim to dissect the underlying molecular mechanisms, including the mode of cell death, potential enzymatic targets, and broader cellular pathway modulation.
Figure 1. A tiered experimental workflow for the in vitro characterization of this compound.
Phase 1: Comprehensive Cytotoxicity Profiling
The primary objective of this phase is to quantify the cytotoxic and antiproliferative effects of the compound across a diverse panel of human cancer cell lines. This will validate previous findings and identify the most sensitive cancer types.
Rationale for Cell Line Selection
The choice of cell lines is critical for contextualizing the compound's activity. Based on initial reports of efficacy against breast (MCF-7) and cervical (HeLa) cancer cells, the panel should include these as positive controls.[1] To broaden the scope, it is recommended to include representatives from other common cancer types with varying genetic backgrounds.
| Cell Line | Cancer Type | Key Characteristics | Justification |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)+, p53 wild-type | Validate reported activity[1][5] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER-, PR-, HER2-), p53 mutant | Assess activity in aggressive breast cancer subtype |
| HeLa | Cervical Adenocarcinoma | HPV-positive | Validate reported activity[1] |
| A549 | Lung Carcinoma | p53 wild-type | Representative of a common and aggressive cancer |
| HCT116 | Colorectal Carcinoma | p53 wild-type | Explore activity in gastrointestinal cancers |
| K562 | Chronic Myelogenous Leukemia | Suspension cell line | Evaluate activity against hematopoietic malignancies[5] |
| HEK293 | Human Embryonic Kidney | Non-cancerous | Assess selectivity and baseline cytotoxicity[5] |
Protocol 1: MTT/XTT Cell Viability Assays
These colorimetric assays are foundational for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8] The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol.[8][9]
Materials:
-
Selected cell lines and appropriate complete culture media
-
96-well flat-bottom microplates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
For XTT: Add 50 µL of the XTT reagent mixture to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.[8]
-
-
Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound Concentration (µM) | % Viability (MCF-7) | % Viability (A549) | % Viability (HEK293) |
| 0.1 | 98.5 ± 3.2 | 99.1 ± 2.8 | 100.2 ± 1.9 |
| 1 | 92.3 ± 4.1 | 95.4 ± 3.5 | 98.7 ± 2.5 |
| 10 | 75.6 ± 5.5 | 80.1 ± 4.9 | 94.3 ± 3.1 |
| 50 | 51.2 ± 6.2 | 62.8 ± 5.8 | 85.6 ± 4.0 |
| 100 | 28.4 ± 4.8 | 45.3 ± 5.1 | 72.1 ± 3.7 |
| 200 | 10.1 ± 3.0 | 22.7 ± 4.2 | 55.9 ± 4.5 |
| IC₅₀ (µM) | ~50 | ~85 | >200 |
| Hypothetical data for illustrative purposes. |
Phase 2: Elucidating the Mechanism of Cell Death
Understanding whether the compound induces apoptosis (programmed cell death) or necrosis is crucial for its development as a therapeutic agent. Apoptosis is generally the preferred mechanism for anticancer drugs.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cell lines of interest (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. measurlabs.com [measurlabs.com]
determining MIC of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid against bacterial strains
Topic: Determining the Minimum Inhibitory Concentration (MIC) of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid against Bacterial Strains
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for determining the Minimum Inhibitory Concentration (MIC) of this compound, a synthetic quinolone derivative with potential antimicrobial properties.[1] The protocols outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We present a comprehensive workflow using the broth microdilution method, which is a reliable and scalable technique for quantifying the in vitro activity of a novel antimicrobial agent.[2][3] This guide emphasizes scientific integrity through rigorous quality control, explains the rationale behind key procedural steps, and provides a framework for accurate data interpretation and presentation.
Introduction and Scientific Principles
1.1 The Promise of Quinolone Derivatives
Quinolone carboxylic acids represent a significant class of synthetic antibacterial agents. The addition of halogen atoms, such as bromine and fluorine, to the core structure can modulate the compound's physiochemical properties and enhance its biological activity.[4][5] this compound is a member of this class, and quantifying its potency against various bacterial strains is a critical first step in its evaluation as a potential therapeutic agent.[1]
1.2 The Concept of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism under standardized conditions.[2][6] The MIC value is a quantitative measure of the potency of an antimicrobial compound against a specific bacterial isolate. This value is fundamental for:
-
Evaluating the activity of new antimicrobial agents.[2]
-
Determining the susceptibility of bacteria to various drugs.[2]
-
Providing a basis for establishing therapeutic dosing regimens.[7]
This guide will focus on the broth microdilution method . This technique is widely adopted due to its efficiency, conservation of reagents, and suitability for high-throughput screening.[8] The method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[2][9]
Materials and Reagents
-
Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)
-
Bacterial Strains:
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[15]
-
Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture
-
-
Reagents & Consumables:
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.85% saline solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (aerobic, 35°C ± 2°C)
-
Vortex mixer
-
Plate sealing films or lids
-
Experimental Protocols
3.1 Protocol 1: Preparation of Compound Stock Solution
The accuracy of the MIC value is critically dependent on the precise preparation of the compound stock solution. Since quinolone derivatives can have limited aqueous solubility, a high-concentration stock in an organic solvent like DMSO is required.
Causality: DMSO is used to solubilize the compound. However, DMSO can be toxic to bacteria at concentrations >1-2%. Therefore, the dilution scheme is designed to ensure the final concentration of DMSO in the assay wells is negligible and does not interfere with bacterial growth.[16]
-
Calculate Mass: Accurately weigh a sufficient amount of this compound powder to prepare a high-concentration primary stock solution (e.g., 1280 µg/mL).
-
Dissolution: Dissolve the weighed powder in 100% DMSO. Ensure complete dissolution using a vortex mixer. This is your Primary Stock .
-
Intermediate Stock: Perform an intermediate dilution of the Primary Stock in sterile CAMHB to create a Working Stock Solution . The concentration of this working stock should be the highest concentration desired in the final assay (e.g., 128 µg/mL). This step is crucial for minimizing the final DMSO concentration across the plate.
3.2 Protocol 2: Preparation of Standardized Bacterial Inoculum
Standardization of the bacterial inoculum is arguably the most critical variable for reproducibility. The final inoculum density in the wells must be approximately 5 x 10^5 CFU/mL.
Causality: An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MICs. Conversely, an overly dilute inoculum can result in falsely low MICs. The 0.5 McFarland standard provides a reliable, reproducible starting point for achieving the correct final cell density.[8]
-
Subculture: From a stock culture, streak the bacterial strain onto a TSA plate and incubate for 18-24 hours at 35°C.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the fresh agar plate.
-
Suspension: Touch the top of each colony with a sterile loop or swab and transfer the growth to a tube containing sterile saline.
-
Turbidity Adjustment: Vortex the tube thoroughly. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding more bacteria or more saline. This is equivalent to approximately 1.0 to 2.0 x 10^8 CFU/mL. This must be done using a photometer or by visual comparison in adequate light.
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve the final target inoculum concentration. A typical dilution is 1:150, but this should be validated for your laboratory conditions. This final diluted suspension will be used to inoculate the microtiter plate.
3.3 Protocol 3: Broth Microdilution MIC Assay
This protocol follows the CLSI guidelines for performing serial dilutions in a 96-well plate format.[3][9]
Causality: A two-fold serial dilution series provides a logarithmic concentration gradient that allows for the precise determination of the MIC value. Including sterility and growth controls on every plate is essential for validating the results of that specific plate.
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 in each row of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the Working Stock Solution (e.g., 128 µg/mL) to well 1 of the corresponding row.
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2.
-
Mix the contents of well 2 by pipetting up and down several times.
-
Continue this serial transfer from well 2 to well 10.
-
After mixing well 10, discard the final 50 µL. Wells 1-10 now contain 50 µL of compound in two-fold serial dilutions.
-
-
Controls:
-
Well 11 (Growth Control): This well will contain 50 µL of CAMHB and will later receive the bacterial inoculum. No compound is added.
-
Well 12 (Sterility Control): This well contains 100 µL of uninoculated CAMHB to verify the sterility of the medium.
-
-
Inoculation: Add 50 µL of the final standardized bacterial suspension (from Protocol 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is now 100 µL.
-
Incubation: Cover the plate with a lid or sealing film and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Self-Validating Systems: Quality Control
Trustworthiness in MIC testing is achieved through a robust quality control system. Every batch of tests must include reference strains with known MIC values.[12][17][18]
-
QC Strains: At a minimum, E. coli ATCC 25922, S. aureus ATCC 25923, and P. aeruginosa ATCC 27853 should be tested with a standard antibiotic (e.g., Ciprofloxacin) for which the acceptable MIC ranges are published by CLSI or EUCAST.
-
Acceptance Criteria: The experiment is considered valid only if:
-
The MIC value for the reference strain/antibiotic combination falls within the published acceptable range.
-
The growth control well (Well 11) shows clear, unambiguous turbidity.
-
The sterility control well (Well 12) remains clear.
-
Data Interpretation and Presentation
5.1 Reading the MIC
After incubation, view the plate from the bottom using a reading mirror or automated plate reader. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[19]
-
Clear Well: No growth.
-
Turbid Well: Growth.
-
Button in Well Bottom: Indicates bacterial growth.
5.2 Data Presentation
MIC data should be summarized in a clear, tabular format. For a novel compound, breakpoints for "Susceptible," "Intermediate," or "Resistant" do not exist.[7][20][21] The data is therefore reported as the direct MIC value in µg/mL.
Table 1: Example MIC Data for this compound
| Bacterial Strain ID | Organism | Source | MIC (µg/mL) |
| QC-01 | E. coli ATCC 25922 | ATCC | 16 |
| QC-02 | S. aureus ATCC 29213 | ATCC | 4 |
| QC-03 | P. aeruginosa ATCC 27853 | ATCC | 32 |
| TS-01 | Klebsiella pneumoniae | Clinical | 8 |
| TS-02 | Enterococcus faecalis | Clinical | >64 |
Visualizations: Workflows and Diagrams
Caption: Workflow for serial dilution in a 96-well plate.
Caption: Overall experimental workflow for MIC determination.
References
- Google. (n.d.). Current time information in Pasuruan, ID.
-
Wikipedia. (n.d.). Agar dilution. Retrieved January 17, 2026, from [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved January 17, 2026, from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. doi: 10.1038/nprot.2007.521. Retrieved from [Link]
-
MacGowan, A., & Macnaughton, E. (2017). Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. Journal of Antimicrobial Chemotherapy, 72(suppl_1), i13-i19. Retrieved from [Link]
-
Patel, J. B., et al. (2007). Agar Dilution Susceptibility Testing. Taylor & Francis eBooks. Retrieved January 17, 2026, from [Link]
-
Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Retrieved January 17, 2026, from [Link]
-
Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved January 17, 2026, from [Link]
-
EUCAST. (n.d.). MIC Determination. Retrieved January 17, 2026, from [Link]
-
YouTube. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method. Retrieved January 17, 2026, from [Link]
-
Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Establishing MIC breakpoints and interpretation of in vitro susceptibility tests. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. Retrieved January 17, 2026, from [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved January 17, 2026, from [Link]
-
PubMed. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine, 35(6), 635-638. doi: 10.3343/alm.2015.35.6.635. Retrieved from [Link]
-
Testing Laboratory. (2026). EUCAST MIC Determination Testing. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 35(6), 635–638. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. Retrieved January 17, 2026, from [Link]
-
Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved January 17, 2026, from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 17, 2026, from [Link]
-
Giles Scientific Inc. (2022, March). 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Retrieved January 17, 2026, from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved January 17, 2026, from [Link]
-
Regulations.gov. (n.d.). M07-A8. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2026). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved January 17, 2026, from [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 17, 2026, from [Link]
-
PubMed. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 24(1), 367-370. doi: 10.1016/j.bmcl.2013.10.072. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved January 17, 2026, from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved January 17, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. bsac.org.uk [bsac.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 13. microrao.com [microrao.com]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. m.youtube.com [m.youtube.com]
- 16. protocols.io [protocols.io]
- 17. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. sanfordguide.com [sanfordguide.com]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Measuring the IC50 of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid in Cancer Cells
Introduction: Contextualizing a Novel Quinolone Derivative
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] The compound 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid belongs to this promising class. The dual halogen substitution with bromine and fluorine can enhance membrane permeability and modulate the electronic properties of the molecule, potentially increasing its therapeutic efficacy.[3]
Preliminary studies have indicated that this compound induces apoptosis in breast (MCF-7) and cervical (HeLa) cancer cell lines with IC50 values of approximately 168.78 µM and 210.45 µM, respectively.[3] The half-maximal inhibitory concentration (IC50) is a fundamental parameter in pharmacology, quantifying the potency of a compound in inhibiting a specific biological function—in this context, cancer cell viability or proliferation.[4] An accurate and reproducible determination of the IC50 value is the critical first step in the preclinical evaluation of any potential therapeutic agent.
This document serves as a comprehensive guide for researchers, providing a robust framework and detailed, validated protocols for determining the IC50 value of this compound against various cancer cell lines. It integrates best practices in cell culture, assay selection, and data analysis to ensure the generation of high-quality, reliable data.
Scientific Principles: The 'Why' Behind the 'How'
Putative Mechanism of Action
While the precise mechanism of this compound is under investigation, compounds within the quinoline-carboxylic acid class often exert their anticancer effects through multiple pathways.[1][5] The planar quinoline ring is capable of intercalating with DNA, while the carboxylic acid and hydroxy groups can chelate essential metal ions, thereby inhibiting metalloenzymes crucial for cell survival and proliferation.[6] The known activity of this specific compound suggests a mechanism involving the induction of apoptosis (programmed cell death) and inhibition of DNA synthesis.[3] Understanding these potential mechanisms informs the choice of endpoint for our viability assays.
Principles of Cell Viability Assays
The IC50 value is not an absolute constant; it is highly dependent on the assay methodology.[4][7] We will detail two widely accepted, robust methods that measure different aspects of cell health, providing a more complete picture of the compound's effect.
-
MTT (Tetrazolium Salt) Assay: This colorimetric assay is a proxy for metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (and therefore viable) cells.[8]
-
CellTiter-Glo® (Luminescent ATP) Assay: This luminescent assay quantifies adenosine triphosphate (ATP), the primary currency of cellular energy. The presence of ATP is a key indicator of metabolically active, viable cells.[9] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light, with the luminescent signal being directly proportional to the amount of ATP present.[10] This method is known for its high sensitivity and simple "add-mix-measure" protocol.[9]
Overall Experimental Workflow
A successful IC50 determination follows a systematic workflow. The process begins with careful preparation of the compound and cells, proceeds to treatment and viability assessment, and concludes with rigorous data analysis to derive the IC50 value.
Materials and Reagents
-
Test Compound: this compound
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical carcinoma, A549 lung carcinoma, PC-3 prostate adenocarcinoma).
-
Culture Reagents: Appropriate complete culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
General Labware: Sterile 96-well flat-bottom plates (clear for MTT, opaque-walled for CellTiter-Glo), serological pipettes, multichannel pipettes, sterile reservoir trays, cell culture flasks.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Assay Kits:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder or solution.
-
MTT Solvent (e.g., 100% DMSO or 10% SDS in 0.01 M HCl).
-
OR CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
-
Equipment: Humidified incubator (37°C, 5% CO2), microplate reader (with absorbance capabilities for MTT; luminescence for CellTiter-Glo), biological safety cabinet, microscope.
Detailed Experimental Protocols
PART A: Preparation and Cell Culture
Rationale: Proper preparation is the foundation of a reproducible experiment. Using a high-purity solvent, authenticating cell lines, and optimizing seeding density prevents common artifacts.[11]
-
Compound Stock Preparation:
-
Prepare a high-concentration stock solution (e.g., 50-100 mM) of this compound in 100% DMSO.
-
Ensure complete solubilization. Gentle warming or vortexing may be required.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Line Culture and Maintenance:
-
Culture cells according to supplier (e.g., ATCC) recommendations. Maintain cells in a logarithmic growth phase and ensure viability is >95% before use.
-
CRITICAL: It is essential to periodically authenticate cell lines (e.g., via STR profiling) and test for mycoplasma contamination to ensure data integrity.[11]
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Determine the optimal seeding density for each cell line. This is the density at which cells are in a logarithmic growth phase at the end of the incubation period and the control wells are not over-confluent. A typical range is 5,000-15,000 cells per well in 100 µL of medium.[12]
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
To avoid the "edge effect," fill the outer 36 wells with 200 µL of sterile PBS or culture medium without cells.[13]
-
Incubate the plate for 18-24 hours to allow for cell attachment and recovery.
-
PART B: IC50 Determination - Method 1 (MTT Assay)
Rationale: This protocol is a robust, cost-effective method based on measuring the metabolic output of the cell population.[14]
-
Compound Dilution and Treatment:
-
Prepare a serial dilution series of the compound. A 10-point, 3-fold dilution series starting from 200-300 µM is a good starting point.
-
Prepare the dilutions in complete culture medium. The final DMSO concentration in all wells (including the vehicle control) must be identical and should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the seeded cells.
-
Add 100 µL of the medium containing the respective compound concentrations to the treatment wells. Include a "vehicle control" (medium with DMSO only) and a "no-cell blank" (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[14]
-
Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete dissolution.
-
Measure the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
PART C: IC50 Determination - Method 2 (CellTiter-Glo® Assay)
Rationale: This protocol offers superior sensitivity and a simplified workflow, making it ideal for high-throughput applications.[9]
-
Compound Dilution and Treatment:
-
Follow the same procedure as Step 1 in the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[15]
-
After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This reduces thermal gradients across the plate.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
-
Signal Stabilization and Luminescence Reading:
Data Analysis and Interpretation
Rationale: Raw data from a plate reader is meaningless without proper normalization and statistical analysis. A non-linear regression model is required to accurately describe the sigmoidal relationship between drug concentration and biological response.[16][17]
-
Data Normalization:
-
First, subtract the average absorbance/luminescence value of the "no-cell blank" wells from all other wells.
-
Calculate the percent viability for each treated well using the following formula: % Viability = (Value_Treated / Value_VehicleControl) * 100
-
-
Dose-Response Curve Generation:
-
Non-Linear Regression:
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model.[16] The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The software will calculate the best-fit values for the four parameters: Top plateau, Bottom plateau, Hill Slope (steepness of the curve), and the LogIC50. The IC50 is the concentration (X) that gives a response (Y) halfway between the Top and Bottom plateaus.[19]
-
-
Data Presentation and Interpretation:
-
The IC50 value represents the potency of the compound. A lower IC50 indicates higher potency.
-
Report the IC50 value with a 95% confidence interval.
-
Perform each experiment with at least three technical replicates and ensure the entire experiment is repeated (biological replicates) to confirm the results.[4]
-
| Cancer Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) [95% C.I.] | Assay Method | Reference |
| MCF-7 | Breast Adenocarcinoma | 48 | 168.78 (Example Value) | MTT / CTG | [3] |
| HeLa | Cervical Carcinoma | 48 | 210.45 (Example Value) | MTT / CTG | [3] |
| A549 | Lung Carcinoma | 72 | Data to be determined | MTT / CTG | - |
| PC-3 | Prostate Adenocarcinoma | 72 | Data to be determined | MTT / CTG | - |
| Your Cell Line | Your Cancer Type | Your Time | Data to be determined | Your Method | - |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in "no-cell" wells | - Microbial contamination of medium or reagents.- Serum or phenol red interference (especially MTT). | - Use sterile technique and fresh reagents.- For final MTT incubation, consider using serum-free medium. |
| Low signal or poor dynamic range | - Seeding density is too low.- Incubation time is too short.- Cells are unhealthy or have low metabolic activity. | - Optimize cell seeding density.- Ensure cells are in a logarithmic growth phase.- Increase incubation time if appropriate for the cell line. |
| High well-to-well variability | - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogeneous cell suspension before seeding.- Use calibrated multichannel pipettes.- Do not use the outer wells for experimental data.[13] |
| Viability > 100% at low concentrations | - This phenomenon, known as hormesis, can occur.- An artifact of the assay or compound (e.g., color interference). | - Ensure this is a consistent finding across replicates.- The 4PL curve fitting can typically handle this; do not manually set the top to 100% unless there is a strong justification.[13][18] |
Conclusion
This application note provides a validated, step-by-step methodology for determining the IC50 of this compound in cancer cell lines. By adhering to best practices in cell culture, selecting appropriate and robust assay methods, and applying rigorous non-linear regression analysis, researchers can generate high-quality, reproducible potency data. This information is indispensable for the continued investigation of this compound and for making informed decisions in the drug development pipeline.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Retrieved from [Link]
-
Ahmad, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH). Retrieved from [Link]
-
GraphPad. (2022). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]
-
McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Protocols. Retrieved from [Link]
-
Kulshrestha, A. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Retrieved from [Link]
-
Tarade, D. (2015). Problems with IC50 determination - cell viability over 100 %. How can I handle this?. ResearchGate. Retrieved from [Link]
-
Hakime, A., et al. (2018). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. National Institutes of Health (NIH). Retrieved from [Link]
-
Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gonçalves, A. (2021). Drug dose-response data analysis. Towards Data Science. Retrieved from [Link]
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Retrieved from [Link]
-
Shan, S. Y., et al. (2020). IC50 determination. Bio-protocol. Retrieved from [Link]
-
The Assay Guidance Manual. (n.d.). Complete MTT Assay Analysis. YouTube. Retrieved from [Link]
-
Aparicio, I. M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health (NIH). Retrieved from [Link]
-
Wang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. National Institutes of Health (NIH). Retrieved from [Link]
-
Lefranc, F. (2015). What can I do if I could not determine IC50 of a cytotoxic compound?. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. atcc.org [atcc.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. OUH - Protocols [ous-research.no]
- 16. medium.com [medium.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. towardsdatascience.com [towardsdatascience.com]
Application Notes & Protocols: High-Purity Isolation of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Abstract
This document provides a comprehensive technical guide for the purification of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the critical impact of purity on experimental outcomes, we present detailed, validated protocols for three primary purification techniques: Recrystallization, Acid-Base Extraction, and Column Chromatography. This guide is structured to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the underlying chemical principles, troubleshooting strategies, and methods for purity validation, ensuring the reliable isolation of this compound for downstream applications.
Introduction and Compound Profile
This compound is a polysubstituted quinoline derivative.[1][2][3] The quinoline scaffold is a foundational structure in medicinal chemistry, and this specific compound, with its halogen substitutions and acidic functional groups, serves as a versatile building block. Its documented antimicrobial properties underscore its potential in the development of novel therapeutic agents.[1]
The successful synthesis of this molecule is only the first step; obtaining it in a highly pure form is paramount for accurate biological screening, reaction optimization, and regulatory compliance. Impurities can lead to erroneous data, unpredictable side reactions, and a misinterpretation of structure-activity relationships (SAR). This guide addresses the critical need for robust purification methodologies.
Compound Structural Analysis: The purification strategy is dictated by the compound's key structural features:
-
Quinoline Core: A heterocyclic aromatic system with a basic nitrogen atom.
-
Carboxylic Acid Group: A primary acidic functional group.
-
4-Hydroxy Group: An acidic phenolic hydroxyl group, which exists in tautomeric equilibrium with the 4-oxo form.[4]
-
Bromo and Fluoro Groups: Halogen substituents that increase molecular weight and influence electronic properties and solubility.
These features render the molecule acidic, polar, and capable of forming salts, characteristics we will exploit in the following protocols.
Strategic Approach to Purification
The selection of an optimal purification technique depends on the nature of the impurities, the required scale, and the desired final purity. A logical workflow often involves an initial bulk purification followed by a final polishing step.
Caption: A decision workflow for purifying the target compound.
Protocol 1: Purification via Acid-Base Extraction
This technique is highly effective for initial, large-scale purification, leveraging the acidic nature of the target compound to separate it from non-acidic (neutral or basic) impurities.
Principle of Causality: The carboxylic acid and 4-hydroxyl groups are readily deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities, lacking an acidic proton, remain in the organic phase and are thus separated. Subsequent re-acidification of the aqueous phase regenerates the insoluble acid, which precipitates out in a purified form.
Caption: Workflow for acid-base extraction purification.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 20-50 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Phase Separation: Allow the layers to separate fully. The target compound is now in the lower aqueous phase as its sodium salt. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of 5% NaHCO₃ solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.
-
Organic Wash: Wash the combined aqueous extracts with a small portion of fresh EtOAc to remove any co-extracted neutral impurities. Discard this organic wash.
-
Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. The purified product will begin to precipitate as a solid. Continue adding acid until the solution is acidic (pH ~2, check with pH paper) and no further precipitation is observed.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts (e.g., NaCl).
-
Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at 50-60°C, until a constant weight is achieved.
Protocol 2: Purification via Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, yielding material with high crystalline order. Success is critically dependent on the choice of solvent.
Principle of Causality: An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C).[5] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon cooling).
Solvent Selection: A systematic screening is essential. Based on the polarity of the target molecule, the following solvents and systems are recommended starting points.
| Solvent System | Boiling Point (°C) | Polarity Index | Rationale & Comments |
| Single Solvents | |||
| Ethanol (EtOH) | 78 | 4.3 | Good for polar compounds; often used in binary systems.[6] |
| Isopropanol (IPA) | 82 | 3.9 | Similar to ethanol, slightly less polar.[5] |
| N,N-Dimethylformamide (DMF) | 153 | 6.4 | High boiling point, excellent solvating power for quinolines. Use with caution, difficult to remove. Often used in binary systems.[5][7] |
| Acetic Acid (AcOH) | 118 | 6.2 | Can be effective for acidic compounds, but may require extensive drying. |
| Binary Solvents | |||
| DMF / Methanol | Variable | Variable | Dissolve in minimal hot DMF, then add methanol as an anti-solvent until turbidity appears.[7] |
| DMF / Water | Variable | Variable | Similar to DMF/Methanol; water acts as a potent anti-solvent. |
| Ethanol / Water | Variable | Variable | A common system for moderately polar compounds. |
Methodology:
-
Solvent Screening: In a small test tube, add ~20 mg of crude product. Add the chosen solvent dropwise. Heat the mixture to boiling. A good solvent will dissolve the compound completely upon heating. Allow it to cool; abundant crystal formation indicates a suitable solvent.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stir bar) while adding more solvent in small portions until the solid is just dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored by minor impurities, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal by hot filtration through a fluted filter paper.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If the compound "oils out," reheat to dissolve and add slightly more solvent or cool more slowly.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 3: Purification via Flash Column Chromatography
This method is ideal for separating the target compound from impurities with similar polarity and solubility profiles when other methods are insufficient.
Principle of Causality: The compound mixture is separated based on its differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent). Compounds with higher polarity interact more strongly with the polar silica gel and elute later.
Critical Consideration - Mitigating On-Column Degradation: The basic nitrogen in the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation (streaking) and potential degradation.[8]
-
Solution: Deactivate the silica gel by preparing the eluent with a small amount (0.5-1% v/v) of an amine base like triethylamine (NEt₃). This base neutralizes the acidic sites, improving peak shape and recovery.[8]
-
Alternative: Use a less acidic stationary phase, such as neutral alumina.[8]
Methodology:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), screen different mobile phase systems to find one that gives the target compound an Rf value of approximately 0.3-0.4. Good starting systems include mixtures of a non-polar solvent (Hexane or Dichloromethane) and a polar solvent (Ethyl Acetate or Methanol). Remember to add 0.5% triethylamine to the TLC solvent system to mimic column conditions.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.[9] The silica gel to crude compound ratio should be at least 30:1 by weight.[8]
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like DCM or the eluent). Adsorb this solution onto a small amount of silica gel or Celite by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column. This "dry loading" technique typically results in better separation.
-
Elution: Carefully add the mobile phase to the column and apply pressure (flash chromatography) to maintain a steady flow. If impurities are very close in polarity, a gradient elution (gradually increasing the proportion of the polar solvent) can improve resolution.[8]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution process by spotting fractions on TLC plates and visualizing under UV light.
-
Isolation: Combine the fractions containing the pure product. Remove the solvent and triethylamine using a rotary evaporator to yield the purified compound.
Purity Assessment and Validation
After purification, the identity and purity of the final compound must be rigorously confirmed.
| Technique | Purpose | Typical Parameters |
| HPLC | Quantitative Purity Analysis | Column: C18 reversed-phase. Mobile Phase: Gradient of Acetonitrile and Water (often with 0.1% formic or phosphoric acid). Detection: UV at a suitable wavelength (e.g., 220 nm).[10] |
| ¹H NMR | Structural Confirmation & Impurity ID | Solvent: DMSO-d₆ or CDCl₃. Check for the absence of impurity signals and correct integration of protons.[11][12] |
| Melting Point (MP) | Purity Indication | A sharp and un-depressed melting point range is indicative of high purity. Compare with literature values if available. |
| TLC | Qualitative Purity Check | A single spot in multiple solvent systems suggests high purity. |
References
- BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- BenchChem. (2025).
- LookChem. (n.d.).
- BenchChem. (2025).
- Google Patents. (n.d.).
- Advanced Journal of Chemistry, Section A. (n.d.).
- Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- NIH. (2023).
- Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
- Novelty Journals. (2022).
- IOPscience. (2025).
- BenchChem. (n.d.). This compound.
- BenchChem. (2025).
- Pharmaffiliates. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Organic Syntheses. (2025).
- PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]
- 12. noveltyjournals.com [noveltyjournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, address common challenges, and offer practical solutions for side product formation during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.
The primary synthetic route to this compound is the Gould-Jacobs reaction, a robust and widely used method for constructing the 4-hydroxyquinoline scaffold.[1] This synthesis involves three key stages, each with its own set of potential side reactions and impurity profiles:
-
Condensation: The initial reaction between 3-bromo-5-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the diethyl (3-bromo-5-fluoroanilino)methylenemalonate intermediate.
-
Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate to yield ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Saponification: The final hydrolysis of the ethyl ester to the desired carboxylic acid product.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each of these critical stages.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting
Stage 1: Condensation Reaction
Q1: My condensation reaction is sluggish or incomplete, leaving significant amounts of unreacted 3-bromo-5-fluoroaniline. What are the likely causes and how can I improve the conversion?
A1: Incomplete condensation is a common issue and can typically be traced back to a few key parameters:
-
Reaction Temperature: The nucleophilic substitution of the ethoxy group on DEEM by the aniline requires sufficient thermal energy. While the reaction can proceed at lower temperatures, refluxing in a suitable solvent like ethanol or heating neat at 100-120°C is often necessary to drive the reaction to completion.[2]
-
Purity of Reactants: Ensure that both the 3-bromo-5-fluoroaniline and DEEM are of high purity. The presence of moisture can hydrolyze the DEEM, while other impurities in the aniline can lead to competing side reactions.
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.05-1.1 equivalents) of DEEM can help to ensure complete consumption of the aniline starting material.
Troubleshooting Protocol:
-
Ensure your reactants are dry and of high purity.
-
Increase the reaction temperature to reflux in ethanol or heat neat to 120°C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction is still incomplete, consider using a slight excess of DEEM.
Stage 2: Thermal Cyclization
Q2: During the high-temperature cyclization in Dowtherm A, I'm observing significant charring and the formation of dark, tarry byproducts, leading to low yields and difficult purification. How can I mitigate this?
A2: The thermal cyclization is the most challenging step of the Gould-Jacobs reaction, often requiring temperatures upwards of 250°C.[2][3] At these temperatures, thermal decomposition is a significant competing pathway.
-
Causality of Tar Formation: Tarry byproducts are primarily the result of polymerization and uncontrolled degradation of the anilinomethylenemalonate intermediate and, to a lesser extent, the quinoline product itself.[4][5] The high temperatures required for the 6-electron cyclization can also lead to intermolecular reactions and fragmentation.
-
Minimizing Degradation:
-
Temperature Control: Precise and uniform heating is critical. Hot spots in the reaction vessel can accelerate decomposition. Use a well-stirred reaction mixture and a reliable heating mantle or oil bath.
-
Reaction Time: The reaction time should be carefully optimized. Prolonged heating at high temperatures will inevitably lead to increased byproduct formation. Monitor the reaction by TLC or HPLC to determine the point of maximum product formation before significant degradation occurs.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions at high temperatures.[6]
-
Q3: I am concerned about the formation of a regioisomeric impurity, specifically 5-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid. How significant is this side product and how can I identify it?
A3: The formation of regioisomers is a valid concern in Gould-Jacobs reactions with meta-substituted anilines. The cyclization can theoretically occur at either of the two ortho positions relative to the amino group.
-
Regioselectivity: In the case of 3-bromo-5-fluoroaniline, the cyclization is directed by the strong electron-withdrawing effects of both the bromine and fluorine substituents. This directs the annulation to the positions ortho to the aniline nitrogen, leading to the formation of the 8-bromo-6-fluoro and the undesired 5-bromo-7-fluoro isomers. However, the literature suggests that for similar substitutions, the regioselectivity is generally high, favoring the formation of the 8-bromo-6-fluoro isomer.[2]
-
Identification of Regioisomers:
-
Chromatography: The two regioisomers will likely have slightly different polarities and may be separable by careful column chromatography on silica gel. Developing a good TLC method is the first step.
-
NMR Spectroscopy: 1H and 19F NMR will be definitive in distinguishing the isomers. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each regioisomer.
-
DOT Diagram: Regioselectivity in Cyclization
Caption: Possible cyclization pathways leading to the desired product and a regioisomeric side product.
Stage 3: Saponification
Q4: After saponification with NaOH, I'm finding it difficult to achieve complete hydrolysis of the ethyl ester. What conditions favor complete conversion?
A4: Incomplete saponification will leave you with the ethyl ester of the final product, which can complicate purification.
-
Reaction Conditions: Saponification is a reversible reaction, but the final deprotonation of the carboxylic acid by the strong base drives it to completion.[7][8]
-
Excess Base: Use a molar excess of sodium hydroxide (typically 2-3 equivalents) to ensure the equilibrium lies far to the product side.
-
Temperature and Time: Refluxing the reaction mixture in a solvent like ethanol or an ethanol/water mixture for several hours is usually sufficient to ensure complete hydrolysis.[9]
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting ester.
-
Q5: Is there a risk of nucleophilic substitution of the bromine or fluorine atoms by hydroxide during the saponification step?
A5: This is a mechanistically plausible concern, as the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the fused ring system and the other halogen.[10]
-
Relative Reactivity of Halogens: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, which is facilitated by more electron-withdrawing groups. Fluorine's high electronegativity makes the carbon it is attached to more electrophilic, often leading to a faster rate of substitution compared to bromine, despite C-F bonds being stronger.[11] However, the C-Br bond is significantly weaker than the C-F bond, which can also influence reactivity.[10]
-
Practical Considerations: While theoretically possible, significant nucleophilic substitution of either halogen by hydroxide under typical saponification conditions (refluxing NaOH in ethanol/water) is generally not a major reported side reaction for this class of compounds. The conditions are not as harsh as those typically required for SNAr on unactivated rings. However, prolonged reaction times at high temperatures with a large excess of base could potentially lead to trace amounts of hydroxy-dehalogenated byproducts.
Troubleshooting Protocol for Saponification:
-
Use 2-3 equivalents of NaOH.
-
Reflux in an ethanol/water mixture for 2-4 hours.
-
Monitor for the disappearance of the starting ester by TLC/HPLC.
-
To minimize the risk of SNAr, avoid unnecessarily long reaction times or excessively high temperatures.
DOT Diagram: Saponification and Potential Side Reaction
Caption: The desired saponification pathway and a potential, though less common, side reaction.
Part 2: Summary of Potential Side Products
The following table summarizes the common side products, their origin, and recommended mitigation strategies.
| Side Product | Stage of Formation | Reason for Formation | Mitigation Strategy |
| Unreacted 3-bromo-5-fluoroaniline | Condensation | Incomplete reaction due to low temperature or insufficient reaction time. | Increase temperature, prolong reaction time, use a slight excess of DEEM. |
| Tarry/Polymeric Materials | Thermal Cyclization | Thermal decomposition and polymerization at high temperatures.[4][5] | Precise temperature control, optimize reaction time, use an inert atmosphere.[3][6] |
| 5-Bromo-7-fluoro Isomer | Thermal Cyclization | Alternative regiochemical pathway of intramolecular cyclization. | Generally a minor product due to electronic directing effects.[2] Purify by column chromatography or recrystallization. |
| Incompletely Hydrolyzed Ester | Saponification | Insufficient base, temperature, or reaction time. | Use an excess of NaOH, ensure sufficient reflux time, and monitor reaction completion.[9] |
| Hydroxy-dehalogenated Byproducts | Saponification | Nucleophilic aromatic substitution of Br or F by hydroxide.[10] | Avoid prolonged heating with a large excess of base. Generally a minor concern under standard conditions. |
| Decarboxylated Impurities | Thermal Cyclization | Premature decarboxylation of the ester at very high temperatures.[3] | Careful control of cyclization temperature and time. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate
This protocol is a synthesis of established procedures for the Gould-Jacobs reaction.[1][2]
-
Condensation: In a round-bottom flask, combine 3-bromo-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture with stirring at 120°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Allow the mixture to cool to room temperature. The resulting intermediate, diethyl (3-bromo-5-fluoroanilino)methylenemalonate, is often used in the next step without further purification.
-
Thermal Cyclization: To a separate flask containing a high-boiling solvent such as Dowtherm A (enough to ensure good stirring), preheat the solvent to 250°C under a nitrogen atmosphere. Add the crude intermediate from the previous step dropwise to the hot solvent. Maintain the temperature at 250°C for 3 hours. Monitor the reaction by TLC. Upon completion, allow the reaction mixture to cool to below 100°C. The product will begin to precipitate. Dilute the mixture with a hydrocarbon solvent like hexane to facilitate complete precipitation. Collect the solid by filtration, wash with hexane, and dry under vacuum.
Protocol 2: Saponification to this compound
-
Hydrolysis: Suspend the crude ethyl ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution (3.0 eq NaOH). Heat the mixture to reflux and maintain for 4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting ester.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to remove any remaining impurities.
References
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. [Link]
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. (n.d.). ResearchGate. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. [Link]
-
Nucleophilic substitution - Wikipedia. (n.d.). Wikipedia. [Link]
-
Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. (2020). ACS Publications. [Link]
-
Decarboxylative Halogenation of Organic Compounds - PMC - NIH. (n.d.). PMC - NIH. [Link]
-
nucleophilic fluorination reactions: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
What is nucleophilic substitution? - Chemguide. (n.d.). Chemguide. [Link]
-
Saponification-Typical procedures - operachem. (2024). operachem. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. (n.d.). CET. [Link]
-
This compound | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
-
3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem. (n.d.). PubChem. [Link]
-
Among chlorine, bromine, iodine, and fluorine, which will give an SN1 reaction faster? (2019). Quora. [Link]
-
18.5: Decarboxylation of Carboxylic Acids - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Decarboxylation - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]
-
Decarboxylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Predict the products of saponification of the following esters.(b... | Study Prep in Pearson+. (2024). Pearson+. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016). ACG Publications. [Link]
-
8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. (n.d.). PubChem. [Link]
-
Austin Chemical Engineering. (2017). Austin Publishing Group. [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (n.d.). MDPI. [Link]
-
Saponification - YouTube. (2021). YouTube. [Link]
-
The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]
-
Saponification reaction (practice) - Khan Academy. (n.d.). Khan Academy. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Predict the products of saponification of the following esters.(b... | Study Prep in Pearson+ [pearson.com]
- 8. youtube.com [youtube.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting Guide: Navigating the Synthesis of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. As Senior Application Scientists, we offer insights grounded in established chemical principles to enhance your experimental outcomes.
This guide addresses common issues encountered during the multi-step synthesis, which typically follows a Gould-Jacobs reaction pathway.
Issue 1: Low Yield in the Initial Condensation Step
Question: My initial condensation reaction between 3-bromo-5-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) is resulting in a low yield of the anilinomethylenemalonate intermediate. What are the likely causes and how can I improve this?
Answer: A low yield in this nucleophilic substitution reaction often points to incomplete reaction or side reactions. Here's a breakdown of potential causes and solutions:
-
Causality: The reaction's success hinges on the nucleophilic attack of the aniline's amino group on the electron-deficient alkene of DEEM. The presence of moisture can hydrolyze the DEEM, while impure aniline can introduce competing side reactions. The reaction is also reversible, so driving it to completion is key.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure both the 3-bromo-5-fluoroaniline and DEEM are of high purity and dry. Impurities in the aniline can be particularly problematic.
-
Reaction Conditions: The reaction is typically performed neat or in a high-boiling solvent. Refluxing at 100–120°C is common for this step.[1] Ensure the temperature is maintained consistently.
-
Removal of Ethanol: The reaction produces ethanol as a byproduct. Its removal can help drive the equilibrium towards the product. If conducting the reaction in a solvent, using a Dean-Stark trap can be effective. For neat reactions, applying a vacuum towards the end of the reaction can help remove volatile byproducts.
-
Microwave Irradiation: As an alternative to conventional heating, microwave-assisted synthesis can significantly reduce reaction times and improve yields for the condensation step.[2][3] A typical condition could be neat irradiation at 170°C for about 7 minutes.[2]
-
Issue 2: Poor Yield and Tar Formation During Thermal Cyclization
Question: During the high-temperature cyclization of the anilinomethylenemalonate intermediate, I'm observing significant tar formation and a low yield of the desired ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate. How can I optimize this critical step?
Answer: The thermal cyclization is the most demanding step of the Gould-Jacobs reaction, requiring high temperatures that can unfortunately also lead to product degradation and polymerization (tar formation).[4]
-
Causality: This step is a 6π-electrocyclic ring closure.[1] The high activation energy required necessitates temperatures often exceeding 250°C.[4] At these temperatures, the intermediate and product can undergo various decomposition pathways. The key is to find the optimal balance between the rate of cyclization and the rate of degradation.
-
Optimization Strategies:
-
Precise Temperature and Time Control: This is the most critical parameter. A thorough time-temperature study is recommended to find the sweet spot for your specific setup.[5] Increasing the temperature may increase the conversion of the intermediate, but extended reaction times at very high temperatures can lead to decarboxylation and lower isolated yields.[5]
-
Solvent Selection: The choice of a high-boiling, inert solvent is crucial for consistent heat transfer and to prevent localized overheating.
-
Diphenyl ether is a common choice, with typical reaction temperatures around 250°C.[1]
-
Tetraethylene glycol dimethyl ether (tetraglyme) has been shown to improve yields (up to 85%) and simplify purification in industrial settings.[1] Its high boiling point (275°C) is well-suited for this cyclization.[1]
-
-
Alternative Cyclization Catalysts: To circumvent the harsh thermal conditions, chemical activation can be employed.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent can promote cyclization at significantly lower temperatures (e.g., 80–100°C) and in shorter timeframes (e.g., 2 hours), often leading to cleaner reactions and higher yields.[2]
-
-
| Parameter | Conventional Thermal Cyclization | Eaton's Reagent Cyclization |
| Temperature | 250-300°C[5] | 80-100°C[2] |
| Reaction Time | 30 min - 3 hours[1][5] | ~2 hours[2] |
| Common Issues | Tar formation, product degradation[4] | Handling of corrosive reagent |
| Typical Yields | 75-80% (optimized)[1] | Good to excellent[2] |
Issue 3: Incomplete Hydrolysis of the Ester
Question: I am having trouble achieving complete hydrolysis of the ethyl ester to the final carboxylic acid. What conditions are recommended?
Answer: Incomplete hydrolysis is a common issue that can often be resolved by adjusting the reaction conditions.
-
Causality: The hydrolysis of the ethyl ester to a carboxylate salt is a standard saponification reaction. The subsequent acidification protonates the carboxylate to yield the final product. The heterogeneous nature of the reaction (the quinoline ester may have low solubility in aqueous base) can sometimes slow down the reaction.
-
Recommended Protocol:
-
Base Selection: Use a solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in aqueous ethanol.[1] A 10% NaOH solution is a good starting point.[1]
-
Temperature: Heat the reaction mixture to reflux (around 80-100°C) and stir vigorously to ensure good mixing.[1][4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Work-up: After the reaction is complete, cool the mixture and carefully acidify with an acid like HCl to precipitate the carboxylic acid product.[4] The product can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: Is it better to start with 3-bromo-5-fluoroaniline or to brominate the quinoline core at a later stage?
A1: Both strategies are viable, and the choice depends on the availability of starting materials and your experimental preferences.
-
Starting with 3-bromo-5-fluoroaniline (Gould-Jacobs approach): This is a very common and direct route.[1] The main challenge is the high-temperature cyclization step.
-
Late-Stage Bromination: An alternative is to first synthesize 6-fluoro-4-hydroxyquinoline-3-carboxylic acid and then perform an electrophilic bromination. This can be achieved by treating the substrate with bromine (Br₂) in acetic acid at around 50°C, which regioselectively brominates at the 8-position.[1] This approach avoids handling the brominated aniline and may be advantageous if the non-brominated quinoline precursor is more readily available.
Q2: What is the role of the fluorine and bromine substituents on the reaction?
A2: The electron-withdrawing effects of the bromine and fluorine atoms on the aniline ring influence the regioselectivity of the cyclization, directing the annulation to occur such that these substituents end up at the 8- and 6-positions, respectively.[1]
Q3: My final product has a persistent color. What are the best purification methods?
A3: Colored impurities often arise from side products formed during the high-temperature cyclization.
-
Recrystallization: This is the most common method for purifying the final carboxylic acid. Suitable solvents need to be determined experimentally, but polar solvents like ethanol, acetic acid, or DMF are often good starting points.
-
Washing: Thoroughly washing the filtered product with a suitable solvent (like cold acetonitrile or ethanol) can remove residual high-boiling solvents (e.g., diphenyl ether) and some impurities.[5]
-
Column Chromatography: While possible, chromatography of the final highly polar carboxylic acid can be challenging. It is often more effective to purify the ester intermediate by column chromatography before the final hydrolysis step.
Experimental Workflow & Diagrams
Gould-Jacobs Synthesis Pathway
The following diagram illustrates the primary synthetic route discussed.
Caption: The three main stages of the Gould-Jacobs synthesis pathway.
Troubleshooting Logic for Low Cyclization Yield
This flowchart provides a decision-making process for addressing low yields in the critical cyclization step.
Caption: A decision tree for troubleshooting the thermal cyclization step.
References
- BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). This compound.
- Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
- MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27, 2823-2826.
- BenchChem. (n.d.). optimizing reaction conditions for quinolinone synthesis.
Sources
Technical Support Center: Overcoming Solubility Challenges with 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering low solubility of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid in biological assays. As a Senior Application Scientist, this content is structured to deliver not just protocols, but a deep mechanistic understanding to empower you to make informed decisions and ensure the integrity of your experimental results.
Part 1: Foundational Understanding & FAQs
Before troubleshooting, it is critical to understand the physicochemical properties of this compound that contribute to its challenging solubility profile.
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The low aqueous solubility of this compound is a direct result of its molecular structure. Several key features act in concert to favor the solid, crystalline state over dissolution in water:
-
Molecular Structure and Lipophilicity: The molecule possesses a large, rigid, and planar quinoline core.[1] This aromatic system promotes strong intermolecular π-π stacking interactions, which are energetically favorable and hold the molecules together in a crystal lattice. The addition of a bromine and a fluorine atom further increases the molecule's hydrophobicity (LogP is predicted to be ~3.9), making it less compatible with polar solvents like water.[2]
-
pH-Dependent Ionization: The compound is amphoteric, meaning it has both an acidic carboxylic acid group and a weakly basic quinoline nitrogen.[3][4] Its net charge is therefore highly dependent on the pH of the solution. At its isoelectric point (the pH at which the net charge is zero), the compound will exhibit its minimum solubility.
-
Intramolecular Hydrogen Bonding: The 4-hydroxy group and the 3-carboxylic acid group can form a stable intramolecular hydrogen bond. This internal interaction satisfies the hydrogen bonding potential of these polar groups, preventing them from forming favorable interactions with water molecules, which is a prerequisite for dissolution.
Q2: My 10 mM stock in 100% DMSO is perfectly clear, but it precipitates immediately when I dilute it into my PBS buffer (pH 7.4). Why does this happen?
A2: This is a classic case of a compound exceeding its kinetic solubility limit . While highly soluble in an aprotic solvent like DMSO, the sudden and dramatic shift in solvent polarity upon dilution into an aqueous buffer causes the compound to crash out of solution.[5] The final concentration in the assay, even if low (e.g., 10 µM), may be well above its thermodynamic solubility limit in that specific buffer. A final DMSO concentration of 0.5% to 1% is a widely accepted standard to minimize both solubility issues and potential off-target solvent effects.[5]
Part 2: A Systematic Troubleshooting Workflow
Follow this logical progression to diagnose and solve solubility issues. The core principle is to modify the solvent environment to favor the dissolved state of the compound without compromising the biological integrity of the assay.
Step 1: Preliminary Assessment & Solubility Screening
First, confirm that the issue is indeed solubility. Prepare a fresh dilution of your DMSO stock into your assay buffer at the highest intended concentration. Vortex thoroughly and visually inspect for any cloudiness or particulate matter against a dark background.
Protocol 1: Basic Kinetic Solubility Test
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a clear 96-well plate, perform a 2-fold serial dilution of the stock in DMSO.
-
In a separate 96-well plate, add your aqueous assay buffer.
-
Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the buffer plate to achieve the final desired concentrations (maintaining a constant final DMSO percentage).
-
Mix immediately and let the plate stand at room temperature for 1-2 hours.
-
Visually or instrumentally (using a nephelometer or plate reader at 620 nm) determine the highest concentration that remains clear. This is your approximate kinetic solubility limit.[5]
Step 2: pH Optimization - The Most Powerful First-Line Strategy
For ionizable compounds like this quinoline derivative, pH modification is the most effective tool for enhancing solubility.[6][7] The goal is to shift the pH of the buffer away from the compound's isoelectric point, thereby increasing the population of the more soluble, charged species.
-
To solubilize the carboxylic acid: Increase the pH to be at least 1-2 units above its pKa. This deprotonates the acid group (-COOH → -COO⁻), creating a negative charge.
-
To solubilize the quinoline nitrogen: Decrease the pH to be at least 1-2 units below its pKa. This protonates the nitrogen, creating a positive charge.
Caption: Decision workflow for pH-based solubility enhancement.
Critical Consideration: The chosen pH must be compatible with your biological system (e.g., enzyme activity, cell viability). Always perform a control experiment to ensure the pH change itself does not alter the assay outcome.
Step 3: Co-solvents and Formulation Excipients
If pH adjustment is not viable or insufficient, several formulation strategies can be employed.[8][9] These should be tested empirically for effectiveness and assay compatibility.
Table 1: Comparison of Advanced Solubilization Methods
| Method | Mechanism of Action | Typical Concentration | Key Advantages | Critical Disadvantages |
|---|---|---|---|---|
| Co-solvents [10] | Reduces solvent polarity, decreasing the energy required to break the crystal lattice. | 1-5% (v/v) | Simple, effective for many lipophilic compounds. | Can cause protein denaturation or cell toxicity at higher concentrations. |
| Surfactants [11] | Form micelles that encapsulate the hydrophobic compound, increasing apparent solubility. | 0.01-0.1% (v/v) | Effective at very low concentrations. | Can interfere with protein-protein interactions; may have detergent effects on cells. |
| Cyclodextrins [12] | Form non-covalent "host-guest" inclusion complexes, shielding the hydrophobic molecule from water.[13] | 1-10 mM | Generally low toxicity, can improve stability. | Can be costly; may interact with other assay components (e.g., serum proteins). |
Protocol 2: Screening Solubilizing Excipients
-
Prepare concentrated aqueous stocks of your chosen excipients (e.g., 20% Propylene Glycol, 1% Tween® 80, 100 mM HP-β-CD).
-
Prepare your assay buffer containing the final working concentration of the excipient.
-
Add the DMSO stock of your compound to the excipient-containing buffer.
-
Assess solubility as described in Protocol 1.
-
Crucially, run parallel controls to confirm that the excipient at the tested concentration does not inhibit or artificially enhance your assay signal.
Part 3: Advanced Topic - Compound Aggregation
Low solubility can often lead to the formation of sub-visible, colloidal aggregates. These aggregates are notorious for causing non-specific protein inhibition, leading to false-positive results that are steep, sensitive to incubation time, and often non-saturable.[14]
Diagnostic Test for Aggregation: A common method to diagnose aggregation is to re-run the dose-response experiment in the presence of a small amount of a non-ionic detergent.
Caption: Workflow to diagnose and confirm compound aggregation.
If aggregation is confirmed, the solubilization strategies outlined in Step 2 and 3 (especially pH adjustment and the use of cyclodextrins) are the primary methods to mitigate this issue and reveal the compound's true, monomeric activity.
By applying this systematic, evidence-based approach, you can overcome the solubility hurdles presented by this compound, ensuring the generation of high-quality, reliable, and reproducible data in your research endeavors.
References
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal Article. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.. [Link]
-
The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. PubMed Central. [Link]
-
Troubleshooting. BioAssay Systems. [Link]
-
Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. PubMed. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. ResearchGate. [Link]
-
Co-solvent: Significance and symbolism. ScienceDirect. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. [Link]
-
Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Taylor & Francis Online. [Link]
-
8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3. PubChem. [Link]
-
Determination of the Effects of Surfactants and Cyclodextrins as Co-solvent on the Solubility of Poorly Water-Soluble Flavonoid Naringin. ResearchGate. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. scispace.com [scispace.com]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
preventing degradation of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid in solution
Welcome to the technical support center for 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and following best practices, you can ensure the integrity and reproducibility of your experiments.
Introduction
This compound is a halogenated quinolone derivative. Like many compounds in the quinolone class, its stability in solution is not absolute and can be influenced by a variety of environmental factors. Degradation can lead to a loss of biological activity, the formation of confounding artifacts, and ultimately, unreliable experimental results. This guide provides a comprehensive overview of the potential degradation pathways and offers practical solutions to mitigate these risks.
Troubleshooting Guide: Investigating Degradation
If you suspect that your compound is degrading, this troubleshooting guide will help you systematically identify the root cause.
Symptoms of Degradation:
-
Loss of expected biological activity
-
Appearance of new peaks in chromatography (HPLC, LC-MS)
-
Changes in the physical appearance of the solution (e.g., color change, precipitation)
-
Inconsistent results between experiments
Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and resolving degradation issues.
Caption: A step-by-step workflow for troubleshooting degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: While specific data for this compound is limited, based on the broader class of fluoroquinolones, the primary degradation pathways are photodegradation, pH-mediated hydrolysis, and oxidation.[1][2]
-
Photodegradation: Exposure to light, especially UV light, is a major cause of degradation for many fluoroquinolones.[1][3] This can lead to complex reactions, including defluorination and dimerization.[1][3]
-
pH-mediated Hydrolysis: The stability of quinolones is often pH-dependent. Both strongly acidic and alkaline conditions can promote hydrolysis of functional groups on the molecule.[2][4]
-
Oxidation: The quinolone ring system can be susceptible to oxidative degradation, which can be initiated by atmospheric oxygen or the presence of peroxides in solvents.[5]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions should be stored with the following considerations:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (e.g., -80°C) for long-term storage. [2] For short-term storage (a few days), 2-8°C may be acceptable, but should be validated.[6] | Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.[7] |
| Light Exposure | Store in amber vials or wrap containers in aluminum foil. [3] | Protects the compound from photodegradation. Even ambient lab lighting can cause degradation over time.[3] |
| Atmosphere | For sensitive applications or long-term storage, consider storing under an inert gas (e.g., argon). | Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation. |
| Container | Use tightly sealed, high-quality glass or polypropylene vials. | Prevents solvent evaporation and contamination. Ensure the container material is compatible with your chosen solvent. |
| pH | Maintain a pH close to neutral (around 7), unless experimental conditions require otherwise. | Quinolones can be less stable at acidic or alkaline pH.[4] The optimal pH for stability should be determined experimentally if the compound will be in solution for extended periods. |
Q3: Which solvents should I use to prepare my stock solution?
A3: The choice of solvent is critical for both solubility and stability.
-
Recommended Solvents: High-purity, anhydrous aprotic solvents such as DMSO or DMF are generally good choices for initial stock solutions. For aqueous experiments, a common practice is to prepare a high-concentration stock in DMSO and then dilute it into the aqueous buffer immediately before use.
-
Solvents to Use with Caution: Be cautious with protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions. If using ethers like THF or dioxane, ensure they are peroxide-free, as peroxides can initiate oxidative degradation.
-
Aqueous Solutions: If preparing aqueous solutions, use purified, de-gassed water (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen. Prepare aqueous solutions fresh whenever possible.
Q4: How can I tell if my compound has degraded?
A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure:
-
Analyze a freshly prepared solution of your compound to establish a reference chromatogram and determine the initial purity.
-
After a period of storage or use in an experiment, re-analyze the solution using the same method.
-
Indicators of Degradation:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which correspond to degradation products.
-
-
Q5: My experiments require a specific pH that might affect stability. What should I do?
A5: If your experimental conditions (e.g., cell culture media, enzymatic assays) necessitate a non-neutral pH, it is crucial to understand the stability of your compound under those specific conditions.
-
Perform a Forced Degradation Study: Intentionally expose your compound to the experimental pH for a defined period and analyze for degradation using HPLC or LC-MS. This will inform you of the compound's stability window.
-
Minimize Incubation Time: If the compound is unstable at the required pH, minimize the time it spends in that solution before analysis or use.
-
Fresh Preparations: Always prepare the working solution fresh from a stable stock immediately before each experiment.
Experimental Protocol: Basic Stability Assessment
In the absence of specific stability data for this compound, it is prudent to perform a basic in-house stability assessment.
Objective: To determine the short-term stability of the compound in your experimental solvent and at your working temperature.
Materials:
-
This compound
-
Your chosen solvent (e.g., DMSO for stock, experimental buffer for working solution)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Amber vials
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 10 mM in DMSO).
-
Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for analysis and inject it into the HPLC/LC-MS. Record the peak area of the parent compound. This is your baseline.
-
Incubate Samples: Aliquot the stock solution into separate amber vials and store them under the conditions you wish to test (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), retrieve one vial from each condition, dilute a sample, and analyze it by HPLC/LC-MS.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease of more than 10% is generally considered significant degradation.
Caption: A simple workflow for conducting a basic stability assessment in your lab.
References
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. usbio.net [usbio.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 6. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the comprehensive technical support guide for 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 1019016-15-9). This resource is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to address the specific challenges encountered during the purification of this highly functionalized quinoline derivative. As a molecule with acidic (carboxylic acid, enolic hydroxyl) and weakly basic (quinoline nitrogen) centers, its purification requires a nuanced approach to remove synthetic impurities effectively. This guide offers structured solutions, from identifying potential contaminants to implementing robust purification and analysis workflows.
Part 1: Understanding the Challenges - Likely Impurities
The primary synthetic route to this compound is the Gould-Jacobs reaction, followed by hydrolysis.[1] Understanding this pathway is critical to anticipating the impurity profile.
dot graph Impurity_Formation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes for Reactants and Product Reactants [label="3-Bromo-5-fluoroaniline +\nEthyl Ethoxymethylenemalonate", fillcolor="#F1F3F4"]; Intermediate_Ester [label="Ethyl 8-Bromo-6-fluoro-4-\nhydroxyquinoline-3-carboxylate", fillcolor="#F1F3F4"]; Final_Product [label="8-Bromo-6-fluoro-4-hydroxyquinoline-\n3-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for Impurities Imp_StartingMaterial [label="Impurity:\nUnreacted Starting Materials", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp_IncompleteHydrolysis [label="Impurity:\nIncomplete Hydrolysis\n(Residual Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; Imp_Regioisomer [label="Impurity:\nRegioisomer\n(e.g., 5-Bromo-7-fluoro...)", fillcolor="#FBBC05", fontcolor="#202124"]; Imp_Decarboxylation [label="Impurity:\nDecarboxylation Product", fillcolor="#FBBC05", fontcolor="#202124"]; Imp_Tar [label="Impurity:\nTarry Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Intermediate_Ester [label="Gould-Jacobs\nCyclization"]; Intermediate_Ester -> Final_Product [label="Alkaline\nHydrolysis"]; Reactants -> Imp_StartingMaterial [style=dashed, color="#5F6368"]; Intermediate_Ester -> Imp_IncompleteHydrolysis [style=dashed, color="#5F6368"]; Final_Product -> Imp_Decarboxylation [label="High Temp.", style=dashed, color="#5F6368"]; Intermediate_Ester -> Imp_Regioisomer [label="Alternative\nCyclization", style=dashed, color="#5F6368"]; Intermediate_Ester -> Imp_Tar [label="High Temp.\nSide Reaction", style=dashed, color="#5F6368"]; } Caption: Potential impurity pathways in the synthesis of the target compound.
Frequently Asked Questions: Impurity Identification
Q1: What are the most common process-related impurities I should expect?
A1: The most prevalent impurities originate directly from the synthetic sequence. These include:
-
Unreacted Starting Materials: Residual 3-bromo-5-fluoroaniline can be carried through the process.
-
Incomplete Hydrolysis: The precursor, Ethyl 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate, is a major potential impurity if the final hydrolysis step is incomplete.[2] Its properties are significantly different (more neutral, less polar) than the final acidic product.
-
Tarry Byproducts: The high temperatures (>250 °C) often required for the thermal cyclization step of the Gould-Jacobs reaction can lead to polymerization and the formation of tarry, insoluble materials.[3]
Q2: Can regioisomers form during the cyclization step?
A2: Yes, regioisomeric impurities are a possibility. The thermal cyclization of the anilinomethylenemalonate intermediate can theoretically occur at either of the two ortho positions relative to the aniline nitrogen.[3] For 3-bromo-5-fluoroaniline, this could lead to the formation of the undesired 5-bromo-7-fluoro isomer alongside the desired 8-bromo-6-fluoro product. While electronic and steric factors generally favor the desired product, the presence of the regioisomer should be considered and monitored by analytical methods.
Q3: Is the final product susceptible to degradation?
A3: The primary degradation pathway to consider is decarboxylation. Quinolone-3-carboxylic acids can lose CO2 under high heat to yield the corresponding quinolone.[4][5] This would result in the formation of 8-Bromo-6-fluoro-4-hydroxyquinoline. This impurity is less polar than the parent compound and can be detected by HPLC and Mass Spectrometry.
Q4: If a late-stage bromination is used, what other impurities might I see?
A4: If you are synthesizing the molecule by brominating a 6-fluoro-4-hydroxyquinoline-3-carboxylic acid precursor, you must be vigilant for over-bromination . The quinoline ring is activated, and controlling the stoichiometry of the brominating agent (e.g., NBS or Br₂) is crucial to prevent the formation of di-brominated species.[6][7]
Part 2: Troubleshooting Purification Workflows
Purifying this molecule effectively hinges on exploiting its unique chemical properties: high crystallinity, acidic nature, and moderate polarity.
dot graph Purification_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Crude_Product [label="Crude Product\n(Solid)", fillcolor="#F1F3F4"]; Recrystallization [label="Primary Purification:\nRecrystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatography [label="Secondary Purification:\nChromatography (Optional)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pure Product\n(>98%)", fillcolor="#FFFFFF", peripheries=2]; Analysis [label="Purity & Structure\nConfirmation (HPLC, NMR, MS)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Crude_Product -> Recrystallization; Recrystallization -> Final_Product [label="If Purity is Sufficient"]; Recrystallization -> Chromatography [label="If Impurities Persist", style=dashed, color="#5F6368"]; Chromatography -> Final_Product; Final_Product -> Analysis; } Caption: Recommended purification and analysis workflow for the target compound.
Troubleshooting Guide 1: Recrystallization
Recrystallization is the most powerful and scalable method for purifying this compound. Success depends entirely on solvent selection.
Q5: My compound is poorly soluble in most common solvents. What is a good starting point for recrystallization?
A5: Due to the compound's rigid, planar structure and the presence of a carboxylic acid, high-boiling polar aprotic solvents are excellent starting points.
-
Recommended Single Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The procedure involves dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly.
-
Binary Solvent Systems: A powerful technique is to dissolve the compound in a good solvent (like DMF or DMSO) and then add a poor, miscible anti-solvent (like water or methanol) dropwise at an elevated temperature until the solution becomes turbid.[8] Then, add a few drops of the good solvent to redissolve the solid and allow the mixture to cool slowly.
| Solvent System | Rationale |
| DMF / Water | Excellent for precipitating the highly crystalline acid while leaving more soluble impurities behind. |
| DMSO / Methanol | Similar to DMF/water; offers a different selectivity profile. |
| Acetic Acid | The acidic nature of the solvent can suppress deprotonation and aid in the crystallization of the neutral carboxylic acid form. |
Q6: My product "oils out" instead of forming crystals. What's happening and how do I fix it?
A6: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system, causing it to separate as a liquid.
-
Causality: This is often caused by cooling the solution too rapidly or using a solvent in which the compound is too soluble.
-
Solutions:
-
Reduce the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is critical for crystal nucleation.
-
Use a More Dilute Solution: Add more of the primary solvent to the hot mixture before cooling.
-
Change the Solvent System: The current solvent may be too good. Switch to a binary system where the compound has lower solubility, or use a single solvent where it is only sparingly soluble when hot.
-
Q7: Recrystallization isn't removing the residual ethyl ester precursor. What should I do?
A7: The ethyl ester is significantly less polar and more neutral than your carboxylic acid product. Their solubility profiles should be different. If co-crystallization is occurring, an acid-base workup prior to recrystallization is highly effective.
Protocol: Acid-Base Purification
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M sodium bicarbonate). The desired carboxylic acid will move into the aqueous layer as its sodium salt, while the neutral ester impurity will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The pure carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. This material can then be further purified by recrystallization if needed.
Troubleshooting Guide 2: Column Chromatography
While less ideal for large scales, chromatography can be useful for removing persistent impurities.
Q8: I'm trying to run a silica gel column, but my product is streaking badly and the recovery is low. Why?
A8: This is a classic problem when purifying acidic compounds on standard silica gel. The acidic silanol groups on the silica surface can strongly and irreversibly bind your compound, leading to poor recovery. Furthermore, the basic quinoline nitrogen can interact with these sites, causing tailing.
-
Solutions:
-
Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This protonates the quinoline nitrogen and suppresses the ionization of your carboxylic acid, leading to sharper peaks and better elution.
-
Consider Reverse-Phase (C18) Chromatography: Reverse-phase chromatography is often better suited for polar, acidic compounds. A mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a standard starting point.
-
Part 3: Purity Analysis and Confirmation
Rigorous analytical chemistry is non-negotiable for confirming purity and structure.
Q9: What is the best HPLC method for assessing the purity of my final product?
A9: A gradient reverse-phase HPLC method is ideal for separating the polar final product from its less-polar precursors and degradation products.
Protocol: Analytical HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm.
-
Expected Elution Order: The highly polar carboxylic acid product will elute earlier, while less polar impurities like the ethyl ester precursor and the decarboxylated product will have longer retention times.
Q10: What key signals should I look for in NMR to confirm the structure and check for impurities?
A10: Using DMSO-d6 as the solvent is recommended due to the compound's solubility.
-
¹H NMR:
-
Carboxylic Acid Proton: A broad singlet far downfield, typically >13 ppm. Its presence is a key indicator of the correct product.
-
Aromatic Protons: Look for the characteristic signals in the 7.5-9.0 ppm range, paying attention to the coupling patterns dictated by the bromo and fluoro substituents.
-
Ethyl Ester Impurity: If present, you will see a characteristic quartet around 4.3 ppm and a triplet around 1.3 ppm.
-
-
¹³C NMR: Confirm the presence of the carboxyl carbon (~165-170 ppm) and the quinolone carbonyl carbon (~175-180 ppm).
-
¹⁹F NMR: A singlet will confirm the presence of the single fluorine atom.
Q11: How can Mass Spectrometry help?
A11: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
-
Expected Mass: For C₁₀H₅BrFNO₃, the exact mass of the [M-H]⁻ ion is approximately 284.9415. Observing this mass confirms the molecular formula. It will also clearly distinguish the product from impurities like the ethyl ester (which has a different mass) or a potential di-brominated byproduct.
References
- BenchChem (2025). Technical Support Center: Purification of Quinoline Derivatives.
- Sharma, V., et al. (2021). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. National Institutes of Health (NIH).
- BenchChem (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Wikipedia (2023). Gould–Jacobs reaction. Available at: [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Baran, P. S., et al. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. AIR Unimi.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- BenchChem (2025). avoiding drastic conditions for the bromination of quinoline derivatives.
-
MDPI (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
Biotage (2010). Gould Jacobs Quinoline forming reaction. Available at: [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- BenchChem (2025). This compound | 1019016-15-9.
- Google Patents (2019). Decarboxylation method of heterocyclic carboxylic acid compounds.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 5. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Navigating the Synthesis of Quinoline Derivatives—A Guide to Preventing Over-bromination
Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline bromination. Over-bromination is a common challenge that can lead to reduced yields of the desired product, purification difficulties, and the generation of unwanted byproducts. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can achieve clean, selective, and high-yielding bromination reactions.
Troubleshooting Guide: Common Issues and Solutions in Quinoline Bromination
This section addresses specific problems encountered during the synthesis of brominated quinoline derivatives, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: My reaction is producing a significant amount of di- or poly-brominated products.
Probable Cause 1: Incorrect Stoichiometry of the Brominating Agent.
The most direct cause of over-bromination is the use of an excess of the brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS).[1]
-
Solution: Carefully control the stoichiometry of your brominating agent. Begin with a 1:1 molar ratio for mono-bromination and adjust as needed. A slow, dropwise addition of the brominating agent to the reaction mixture can help maintain a low instantaneous concentration, thus favoring mono-substitution.[2]
Probable Cause 2: Presence of Highly Activating Substituents.
Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) on the quinoline ring significantly increase its nucleophilicity, making it highly susceptible to multiple brominations.[1][2]
-
Solution: For highly activated systems, consider using a milder brominating agent like N-Bromosuccinimide (NBS) in place of the more reactive molecular bromine.[2][3] Running the reaction at a lower temperature can also enhance selectivity by reducing the overall reaction rate.[1]
Probable Cause 3: Extended Reaction Time.
Allowing the reaction to proceed for too long after the initial mono-bromination can provide the opportunity for subsequent brominations to occur, especially if even a slight excess of the brominating agent is present.[1]
-
Solution: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed and the desired mono-brominated product is the major component.
Issue 2: My bromination reaction shows poor regioselectivity, yielding a mixture of isomers.
Probable Cause: Lack of Control Over Electrophilic vs. Radical Pathways.
The position of bromination on the quinoline ring is highly dependent on the reaction conditions, which dictate the operative mechanism.
-
Electrophilic Aromatic Substitution: In acidic media, the quinoline nitrogen is protonated, which deactivates the pyridine ring. Consequently, electrophilic attack occurs preferentially on the benzene ring, typically at the C5 and C8 positions.[2][4] For quinolines with activating groups at the 8-position, bromination often occurs at the C5 and C7 positions.[2]
-
Radical Substitution: High temperatures (300-450°C) in the gas phase can lead to bromination on the pyridine ring, for instance at the C3 position.[2]
-
Solution: To control regioselectivity, carefully choose your reaction conditions. For substitution on the carbocyclic ring, perform the reaction in a strong acid. The use of directing groups can also be a powerful strategy. For example, an 8-amido group can direct regioselective C5-bromination under mild conditions.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of brominated quinoline derivatives.
Q1: What is the best brominating agent to use for the selective mono-bromination of a deactivated quinoline?
For deactivated aromatic compounds, a more potent brominating system may be necessary. A mixture of bromine-trifluoride and bromine has been shown to effectively brominate deactivated benzenoid rings at mild temperatures.[5] Alternatively, using N-halosuccinimides in the presence of a strong acid like trifluoromethanesulfonic acid can also be effective for halogenating deactivated aromatics.[6]
Q2: How can I favor bromination on the pyridine ring of the quinoline scaffold?
Direct bromination on the pyridine ring is generally challenging under standard electrophilic conditions. High-temperature, gas-phase bromination can lead to substitution at the C3 or C2 positions.[2] Another approach involves the electrophilic cyclization of N-(2-alkynyl)aniline precursors, which can yield 3-bromoquinolines.[7]
Q3: I am working with an 8-hydroxyquinoline and obtaining a mixture of 5-bromo and 5,7-dibromo derivatives. How can I improve selectivity for the mono-bromo product?
The bromination of 8-hydroxyquinoline is highly sensitive to the reaction conditions. To favor mono-bromination, consider the following:
-
Temperature Control: Lowering the reaction temperature can help to selectively form the mono-bromo product.[1][8]
-
Solvent Choice: The choice of solvent can influence the outcome. For instance, bromination in dilute sulfuric acid at 15°C has been reported to favor the dibromo derivative, suggesting that milder conditions are needed for mono-bromination.[1]
-
Careful Stoichiometry: Precise control over the amount of brominating agent is crucial.
Q4: Can I use a catalyst to improve the regioselectivity of my bromination reaction?
Yes, various catalytic systems can be employed to enhance regioselectivity. For example, transition metal catalysts can be used for C-H activation to achieve site-selective functionalization.[9][10] In some cases, zeolites have been used to favor the formation of specific isomers through steric hindrance within their porous structures.[11]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments related to the controlled bromination of quinoline derivatives.
Protocol 1: General Procedure for NBS-Mediated Mono-bromination of an Activated Quinoline Derivative
This protocol is adapted for the selective mono-bromination of an activated quinoline derivative under mild conditions.[3][9]
-
Preparation: To a solution of the activated quinoline derivative (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL), add N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 equivalent) in portions at 0 °C under an inert atmosphere.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Bromination of 8-Methoxyquinoline with Molecular Bromine
This procedure describes the selective mono-bromination of an activated quinoline derivative.[12]
-
Preparation: Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (CH₂Cl₂, 15 mL) in a flask protected from light.
-
Reagent Addition: Add a solution of molecular bromine (2.7 mmol, 1.1 equivalents) in CH₂Cl₂ dropwise to the reaction mixture over 10 minutes at ambient temperature.
-
Reaction: Stir the reaction for 2 days in the dark.
-
Monitoring: Monitor the course of the reaction by TLC.
-
Work-up: After completion, wash the organic layer with a 5% aqueous solution of NaHCO₃ (3 x 20 mL).
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude material by passing it through a short alumina column.
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions for Quinoline Derivatives
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Tetrahydroquinoline | NBS (5.0 equiv) | DCM | Room Temp | Polybromoquinolines | Moderate to High | [13][14] |
| 8-Hydroxyquinoline | Br₂ (1.5 equiv) | CH₃CN | 0 | 5,7-dibromo & 7-bromo | Variable | [12] |
| 8-Methoxyquinoline | Br₂ (1.1 equiv) | CH₂Cl₂ | Room Temp | 5-bromo-8-methoxyquinoline | 92 | [12] |
| N-(2-Alkynyl)anilines | Br₂ | MeCN | Room Temp | 3-bromoquinolines | Moderate to Good | [7] |
Visualizations
Decision-Making Workflow for Troubleshooting Over-bromination
Caption: A flowchart for troubleshooting over-bromination in quinoline synthesis.
General Reaction Pathway for Electrophilic Bromination of Quinoline
Caption: Electrophilic bromination pathway of quinoline in acidic medium.
References
- Technical Support Center: Regioselective Bromination of the Quinoline Scaffold - Benchchem. (URL: )
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. (2023-11-15). (URL: )
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. (2023-11-15). (URL: )
- troubleshooting side reactions in the synthesis of quinoline deriv
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (URL: )
- Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide - Benchchem. (URL: )
- An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv
- Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline - ResearchG
- Preventing di-bromination in quinoline synthesis - Benchchem. (URL: )
- Synthesis of Substituted Quinolines by the Electrophilic Cycliz
- Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (URL: )
- Allylic rearrangement: unusual products of bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines and their use for N- and S-alkylation - ResearchG
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC - NIH. (2023-11-15). (URL: )
- avoiding drastic conditions for the bromination of quinoline deriv
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025-05-06). (URL: _)
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchG
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. (URL: )
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: )
- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-03). (URL: )
- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (URL: )
- US4954648A - Method for the bromination of aromatic compound - Google P
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchG
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: )
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (URL: )
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2002-04-30). (URL: )
- Minimizing dibromo impurity formation during halogen
- Synthesis of quinolines - Organic Chemistry Portal. (URL: )
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (URL: )
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (2019-02-02). (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acgpubs.org [acgpubs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
managing decarboxylation during the hydrolysis of quinoline esters
Welcome to the technical support center for managing synthetic challenges related to quinoline esters. This resource is designed for researchers, chemists, and drug development professionals who are navigating the nuanced process of quinoline ester hydrolysis. The quinoline moiety is a cornerstone in medicinal chemistry, but its derivatives can present unique stability challenges. A frequent and often yield-limiting issue is the premature decarboxylation of the target quinoline carboxylic acid, which occurs concurrently with or subsequent to ester hydrolysis.
This guide provides in-depth, field-proven insights into the mechanisms at play and offers practical, evidence-based strategies to maximize the yield of your desired carboxylic acid while minimizing unwanted decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yield loss during the hydrolysis of my quinoline ester?
A significant cause of yield loss is the unintended decarboxylation of the quinoline carboxylic acid product. This occurs when the carboxyl group is cleaved from the quinoline ring, releasing carbon dioxide and leaving an unsubstituted quinoline as a byproduct. This side reaction is often driven by the very conditions required for ester hydrolysis, such as elevated temperatures or the presence of strong acids or bases.[1]
Q2: What is the chemical mechanism behind this unwanted decarboxylation?
Decarboxylation of quinoline carboxylic acids is typically a thermally-driven process, although it can be catalyzed by both acidic and basic conditions.[2][3] The stability of the carboxyl group is highly dependent on its position on the quinoline ring. For instance, in the Gould-Jacobs reaction, a classic method for quinoline synthesis, the process intentionally uses heat to decarboxylate a 4-hydroxyquinoline-3-carboxylic acid intermediate.[4] The mechanism often involves the formation of a stabilized carbanion or a zwitterionic intermediate after the loss of CO2. The electron-withdrawing nature of the quinoline ring system can stabilize the negative charge that develops on the ring as the carboxylate group departs, making this process more facile than with many other aromatic carboxylic acids.
Q3: Are certain quinoline ester isomers more susceptible to decarboxylation?
Yes, the position of the ester group on the quinoline ring significantly influences the stability of the corresponding carboxylic acid. Carboxylic acids at the 2- and 4-positions of the quinoline ring are generally more prone to decarboxylation. This is because the nitrogen atom can effectively stabilize the negative charge left behind after the loss of CO2 through resonance. In contrast, carboxylic acids at other positions, such as the 3-position, tend to be more stable.[5]
Q4: How do the hydrolysis conditions (acidic vs. basic) affect the rate of decarboxylation?
Both acidic and basic conditions can promote decarboxylation, but the specific effects can vary.
-
Acidic Conditions: In strongly acidic media, protonation of the quinoline nitrogen makes the ring system even more electron-withdrawing, which can facilitate decarboxylation. Some studies on pyridinecarboxylic acids, which are structurally related to quinoline carboxylic acids, show that decarboxylation rates can be maximal at an intermediate pH and decrease at very high or very low acidities.[2]
-
Basic Conditions (Saponification): While base-catalyzed hydrolysis (saponification) is often efficient for cleaving the ester, the use of strong bases and high temperatures can create conditions favorable for the decarboxylation of the resulting carboxylate salt.[1]
Troubleshooting Unwanted Decarboxylation
This section provides a systematic approach to diagnosing and resolving issues of decarboxylation during quinoline ester hydrolysis.
Issue 1: Low yield of the desired quinoline carboxylic acid with the presence of a decarboxylated byproduct.
This is the most common manifestation of this problem. Confirmation of the byproduct can be achieved through techniques like LC-MS, NMR, or by comparing the TLC retention factor to that of an authentic sample of the decarboxylated quinoline.
Caption: Troubleshooting workflow for diagnosing decarboxylation.
Based on the diagnosis, implement the following strategies, starting with the least disruptive changes to your protocol.
1. Optimization of Reaction Temperature
Since decarboxylation is often thermally induced, temperature is the most critical parameter to control.
-
Action: Systematically lower the reaction temperature in 5-10 °C increments.
-
Causality: Reducing thermal energy directly decreases the rate of the decarboxylation reaction, which typically has a higher activation energy than hydrolysis. You may need to compensate for the slower hydrolysis rate by extending the reaction time.
-
Monitoring: Use TLC or LC-MS to track the formation of both the desired product and the decarboxylated byproduct at each temperature.
2. Modification of pH and Catalyst/Reagent Choice
The strength and concentration of the acid or base used for hydrolysis can significantly impact the stability of the product.
-
Action for Basic Hydrolysis (Saponification):
-
Replace strong bases like NaOH or KOH with milder alternatives such as lithium hydroxide (LiOH) or alkali metal carbonates (e.g., K2CO3, Cs2CO3).
-
Reduce the concentration of the base to the minimum required for efficient hydrolysis.
-
-
Action for Acidic Hydrolysis:
-
If using strong mineral acids (e.g., H2SO4, HCl), consider switching to a milder organic acid or using a diluted acid solution.
-
-
Causality: Milder basic or acidic conditions are less likely to catalyze the decarboxylation side reaction. Cesium and potassium carbonates are often effective for hydrolysis while being less harsh than hydroxides.
3. Minimizing Reaction Time
Prolonged exposure to even moderately harsh conditions can lead to product degradation.
-
Action: Monitor the reaction closely and stop it as soon as the starting ester has been consumed.
-
Causality: By minimizing the time the quinoline carboxylic acid product is exposed to the reaction conditions, you reduce the opportunity for it to decarboxylate.
| Parameter | Standard Conditions (High Risk) | Recommended Modified Conditions (Low Risk) | Rationale |
| Temperature | Reflux (>80 °C) | 40-60 °C or even room temperature | Minimizes thermal energy input to prevent decarboxylation. |
| Base (for Saponification) | 2-5 M NaOH or KOH | 1 M LiOH or saturated K2CO3/Cs2CO3 | Milder bases are less likely to promote decarboxylation. |
| Solvent | Purely aqueous or alcoholic | Biphasic systems or co-solvents like THF/water | Can allow for lower reaction temperatures and better solubility. |
| Reaction Time | 12-24 hours (unmonitored) | Monitored closely; quench upon completion (2-12 h) | Reduces product exposure to potentially degrading conditions. |
Experimental Protocols
Protocol 1: Mild Saponification of a Quinoline-3-Ester
This protocol is designed to minimize decarboxylation by using a milder base and moderate temperature.
-
Dissolution: Dissolve the quinoline ester (1.0 eq) in a suitable co-solvent mixture, such as tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v).
-
Addition of Base: To the stirred solution, add an aqueous solution of lithium hydroxide (LiOH) (1.5 eq, 1 M) dropwise at room temperature.
-
Heating and Monitoring: Gently warm the reaction mixture to 40-50 °C. Monitor the reaction progress every hour using TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and dilute with water.
-
Acidification: Carefully acidify the aqueous solution to a pH of ~4-5 with cold 1 M HCl. The quinoline carboxylic acid should precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Monitoring Reaction for Optimal Quench Time
This workflow helps to determine the ideal reaction time to maximize the yield of the carboxylic acid before significant decarboxylation occurs.
Caption: Workflow for determining optimal reaction time.
Concluding Remarks
The successful hydrolysis of quinoline esters hinges on a delicate balance between achieving complete conversion of the ester and preserving the integrity of the carboxylic acid product. By understanding the mechanisms of decarboxylation and systematically optimizing reaction parameters—primarily temperature, reagent choice, and reaction time—researchers can significantly mitigate this problematic side reaction. The strategies outlined in this guide provide a robust framework for troubleshooting and enhancing the yields of these valuable synthetic intermediates.
References
-
MDPI. (2024, December 12). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Retrieved from [Link]
-
Bentham Science. (2021, August 1). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. Retrieved from [Link]
-
YouTube. (2025, January 9). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (n.d.). Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. Retrieved from [Link]
-
ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
YouTube. (2022, July 22). Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
ACS Publications. (n.d.). Decarboxylation of Malonic Acid in Quinoline and Related Media. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. youtube.com [youtube.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
Technical Support Center: Long-Term Storage and Stability of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 1019016-15-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its lifecycle in your laboratory.
The stability of an active pharmaceutical ingredient (API) is critical for the reproducibility and validity of experimental results. Instability can lead to a decline in potency, the generation of toxic degradation products, and a reduction in shelf-life, ultimately impacting research outcomes and patient safety. While specific, long-term stability data for this compound is not extensively published, this guide synthesizes field-proven insights and established principles from the broader fluoroquinolone class to provide a robust framework for its handling and storage.
Part 1: Frequently Asked Questions (FAQs)
This section addresses proactive questions regarding the optimal handling and storage of the compound.
Q1: What are the optimal conditions for the long-term storage of solid this compound?
Answer: For maximum stability, the solid compound should be stored at -20°C or lower , protected from light , and kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) .
-
Rationale - Temperature: Lowering the temperature is a fundamental strategy to decrease the rate of chemical degradation reactions.[1] While storage at 4°C is suitable for short periods, studies on related quinolones show that degradation can occur over extended timeframes even at refrigerated temperatures.[2] A supplier of the structurally similar 8-Bromo-4-hydroxyquinoline-3-carboxylic acid recommends storage at -20°C.[3]
-
Rationale - Light: Fluoroquinolones as a class are known to be susceptible to photodegradation.[4][5] Exposure to UV or even ambient room light can initiate reactions that cleave the quinolone ring or modify substituents, leading to a loss of activity and the formation of impurities.[6][7] Therefore, storing the compound in an amber vial or a light-blocking container is critical.
-
Rationale - Atmosphere: The risk of oxidation can be mitigated by replacing air in the container with an inert gas. While excipients are a more common source of reactive peroxides, atmospheric oxygen can still contribute to long-term degradation of the API itself. This is particularly important for long-term archival storage.
Q2: What are the primary degradation pathways I should be aware of?
Answer: Based on the known reactivity of the fluoroquinolone scaffold, the two most significant degradation pathways are photodegradation and oxidation . The halogenated nature of this specific molecule also introduces the possibility of dehalogenation.
-
Photodegradation: This is a major degradation pathway for fluoroquinolones.[4] UV irradiation of 8-halogeno quinolones has been reported to cause photolability.[8] The energy from light can lead to complex reactions, including decarboxylation, cleavage of the quinolone core, and formation of dimers.[6][9]
-
Oxidation: The quinolone ring system can be susceptible to oxidation, especially in the presence of heat, light, and oxygen. This can manifest as a change in the physical appearance of the compound (e.g., discoloration).
-
Hydrolysis: While generally more stable to hydrolysis than other drug classes like β-lactams, some fluoroquinolones can degrade under strongly alkaline conditions.[4][5]
Caption: Workflow for a forced degradation study.
Data Summary Table
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature (Solid) | -20°C or colder [3] | Room Temperature / Uncontrolled | Slows reaction kinetics and preserves chemical integrity. [1] |
| Temperature (Solution) | -80°C (aliquoted) | Repeated Freeze-Thaw Cycles | Minimizes degradation that can occur during phase transitions. [2] |
| Light Exposure | Amber vials / Darkness [6] | Direct Sunlight / Ambient Lab Light | Prevents photodegradation, a primary instability pathway for quinolones. [7][8] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Ambient Air (High Humidity) | Minimizes oxidative degradation and hydrolysis. |
| pH (in Solution) | Neutral to slightly acidic | Highly Alkaline | Prevents base-catalyzed hydrolysis. [4][5] |
| Additives | N/A | Multivalent Cations (Fe, Mg, Ca) [10] | Prevents chelation and precipitation of the API. [11] |
References
-
Torniainen, K., et al. (1996). Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. Available at: [Link]
-
Umezawa, K., et al. (2001). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed. Available at: [Link]
-
Giraldo-Gómez, G. I., et al. (2021). Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. MDPI. Available at: [Link]
-
de Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scite.ai. Available at: [Link]
-
de Bairros, A. V., et al. (2018). View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
de Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scilit. Available at: [Link]
-
Wang, J., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. Available at: [Link]
-
de Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
de Bairros, A. V., et al. (2018). (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available at: [Link]
-
Maia, A. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Ciência-UCP. Available at: [Link]
-
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Available at: [Link]
-
Pharmagenie. (2025). What is an API active pharmaceutical ingredient? Ultimate Guide. Pharmagenie. Available at: [Link]
-
Wang, J., et al. (2021). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Ochekpe, N. A., et al. (2025). (PDF) Effect of Sunlight, Moisture, Temperature and Ultraviolet Radiation on the Quality Control Parameters of Ciprofloxacin Tablet Formulation. ResearchGate. Available at: [Link]
-
Raza, A. (2025). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. Available at: [Link]
-
Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC - NIH. Available at: [Link]
-
Wang, Y., et al. (2025). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. ResearchGate. Available at: [Link]
-
Ngige, G. A., et al. Effect of storage time and temperature on ciprofloxacin concentration. ResearchGate. Available at: [Link]
-
Ross, D. L., & Riley, C. M. (1992). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. Available at: [Link]
-
Lomaestro, B. M., & Bailie, G. R. (1991). Drug interactions with quinolones. PubMed. Available at: [Link]
-
Dave, R. H. (2019). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]
-
Campbell, N. R., & Kara, M. (1990). Quinolone-cation interactions: a review. PubMed. Available at: [Link]
-
Kumar, L. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. scite.ai [scite.ai]
- 5. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 6. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolone-cation interactions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug interactions with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Assay Interference with 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Welcome to the technical support center for researchers utilizing 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding assay interference caused by this compound. As scientists and drug development professionals, encountering unexpected results is a common challenge. This resource aims to equip you with the knowledge to identify, understand, and mitigate potential artifacts, ensuring the integrity and accuracy of your data.
Introduction to this compound and Assay Interference
This compound is a halogenated quinoline derivative with documented antimicrobial and anticancer properties. Its mechanism of action often involves interaction with molecular targets like enzymes and proteins. However, the structural features of this compound, particularly the quinoline core, can also lead to non-specific interactions and interference in a variety of biochemical and cell-based assays. Such interference can lead to false-positive or false-negative results, consuming valuable time and resources.
Compounds that interfere with multiple assays are often categorized as Pan-Assay Interference Compounds (PAINS).[1] Quinolines are a known class of PAINS, and it is crucial to be aware of their potential to produce misleading data.[1] This guide will walk you through the common mechanisms of interference and provide actionable strategies to address them.
Frequently Asked Questions (FAQs)
Q1: What are the most common ways this compound can interfere with my assay?
A1: Based on the chemical structure and known behavior of similar compounds, interference can occur through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your fluorescence-based assay, leading to artificially high signals (false positives).
-
Fluorescence Quenching: The compound could absorb the excitation light or the emitted light from your fluorescent probe, resulting in a decreased signal (false negative).
-
Compound Aggregation: At certain concentrations, the compound may form colloidal aggregates that can sequester and non-specifically inhibit enzymes or bind to proteins, leading to false-positive inhibition.
-
Chemical Reactivity: The quinoline scaffold can be reactive, potentially leading to covalent modification of assay components, such as proteins.
-
Light Scattering: Insoluble compound particles or aggregates can scatter light in absorbance or fluorescence-based assays, causing an apparent increase in signal.
Q2: I'm observing a high background signal in my fluorescence assay when I add the compound. What should I do first?
A2: The first step is to determine if the compound is autofluorescent. You can do this by running a simple control experiment:
-
Prepare a sample containing your assay buffer and the compound at the final assay concentration.
-
Read the fluorescence of this sample using the same excitation and emission wavelengths as your main experiment.
-
If you observe a significant signal from the compound alone, this indicates autofluorescence.
Q3: My enzyme inhibition assay shows potent activity for this compound, but I'm skeptical. How can I validate this result?
A3: It's wise to be cautious, especially with compounds that have the potential to be PAINS. Here are some validation steps:
-
Detergent Sensitivity Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. The activity of aggregating inhibitors is often significantly reduced in the presence of detergents, while true inhibitors should be largely unaffected.
-
Varying Enzyme Concentration: The IC50 of a true inhibitor should be independent of the enzyme concentration. In contrast, the apparent potency of an aggregator will often change as the enzyme concentration is varied.
-
Orthogonal Assays: Validate your findings using a different assay format that relies on an alternative detection method (e.g., switch from a fluorescence-based assay to a luminescence or absorbance-based assay if possible).
Troubleshooting Guides
Issue 1: Suspected Autofluorescence in a Fluorescence-Based Assay
Symptoms:
-
Unusually high background fluorescence in wells containing the compound.
-
A dose-dependent increase in signal that is independent of the biological target's activity.
Causality: The planar aromatic core of the quinoline structure is a common fluorophore. The specific excitation and emission properties will depend on the solvent environment and pH.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting autofluorescence.
Detailed Protocols:
-
Protocol 1: Wavelength Shift
-
If your instrument allows, perform an excitation and emission scan of the compound in the assay buffer to determine its spectral profile.
-
If possible, select excitation and emission wavelengths for your assay that are outside the compound's fluorescence range.
-
-
Protocol 2: Utilize Red-Shifted Dyes
-
Many interfering compounds fluoresce in the blue-green region of the spectrum.
-
If your assay can be adapted, consider using a fluorescent probe that excites and emits at longer, red-shifted wavelengths (e.g., >600 nm) to minimize interference.
-
-
Protocol 3: Background Subtraction
-
For each experiment, include control wells containing the compound at each tested concentration in the assay buffer without the biological target.
-
Subtract the average signal from these control wells from the corresponding experimental wells. Caution: This method assumes the compound's fluorescence is not altered by the presence of other assay components.
-
Issue 2: Suspected Compound Aggregation Leading to False Enzyme Inhibition
Symptoms:
-
Potent inhibition is observed in a biochemical assay.
-
The dose-response curve is steep or has a poor fit.
-
Results are not reproducible.
Causality: Many organic molecules with low aqueous solubility can form aggregates at micromolar concentrations. These aggregates can non-specifically sequester and inhibit enzymes.
Troubleshooting Workflow:
Caption: Workflow for identifying aggregation-based interference.
Detailed Protocols:
-
Protocol 4: Detergent Sensitivity Test
-
Prepare two sets of your enzyme inhibition assay.
-
In one set, include 0.01% (v/v) Triton X-100 in the final assay buffer.
-
Run the assay with a concentration gradient of the compound in both sets.
-
Compare the IC50 values. A significant rightward shift in the IC50 in the presence of the detergent suggests aggregation.
-
-
Protocol 5: Varying Enzyme Concentration
-
Perform the enzyme inhibition assay at two or more different enzyme concentrations (e.g., 1x and 5x).
-
Determine the IC50 of the compound at each enzyme concentration.
-
A significant increase in the IC50 at higher enzyme concentrations is characteristic of an aggregating inhibitor.
-
Data Summary
| Property | Observation for 8-Hydroxyquinoline Scaffold | Implication for Your Assay |
| Fluorescence | Exhibits dual fluorescence, with emission typically in the 330-500 nm range, and is solvent-dependent. | High potential for interference in assays using blue or green fluorescent probes. |
| Solubility | The carboxylic acid group enhances solubility in polar solvents like DMSO and ethanol. | Prepare high-concentration stock solutions in DMSO. Be mindful of precipitation when diluting into aqueous buffers. |
| Chelation | The 8-hydroxyquinoline core is a known metal chelator.[2] | If your assay is dependent on metal ions (e.g., Mg2+, Zn2+), the compound could interfere by sequestering these ions. |
Conclusion
This compound is a valuable research compound, but its structural characteristics warrant careful consideration of potential assay interference. By employing the troubleshooting strategies and control experiments outlined in this guide, researchers can confidently identify and mitigate artifacts, ensuring the generation of robust and reliable data. Always approach unexpected results with a critical eye and validate your findings through orthogonal methods.
References
-
Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Pan-Assay Interference Compounds (PAINS): A Call for More Diligent Data Curation. Journal of Chemical Information and Modeling, 57(3), 417–427. [Link]
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(7), 1354. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Rishton, G. M. (2003). Nonleadlikeness and leadlikeness in biochemical screening. Drug Discovery Today, 8(2), 86-96. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(9), 682-687. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. [Link]
Sources
Validation & Comparative
A Comparative Analysis of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid and Established Quinolone Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Within the broader class of quinolone antibiotics, derivatives of 4-hydroxyquinoline-3-carboxylic acid represent a promising scaffold for the development of new antibacterial drugs. This guide provides a detailed comparative analysis of a novel derivative, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, and its established fluoroquinolone counterparts, such as ciprofloxacin and levofloxacin. We will delve into their mechanisms of action, antimicrobial spectra supported by available in-vitro data, and the underlying structure-activity relationships that govern their efficacy.
The Quinolone Family: A Legacy of Bacterial DNA Synthesis Inhibition
Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades. Their bactericidal activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-strand DNA breaks, ultimately triggering cell death.[3]
The core structure of a quinolone, a bicyclic aromatic compound, has been extensively modified to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. The addition of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolone subclass, which includes widely used agents like ciprofloxacin and levofloxacin.[1] Further modifications, such as the introduction of bromine and additional fluorine atoms, as seen in this compound, represent ongoing efforts to overcome existing resistance mechanisms and expand the utility of this important class of antibiotics.
Mechanism of Action: Targeting Bacterial DNA Homeostasis
The primary mechanism of action for quinolone antimicrobials is the disruption of DNA synthesis through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.
Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome, which is a lethal event for the bacterium.[3]
Figure 2. Structure-Activity Relationship (SAR) in quinolone antimicrobials.
Experimental Protocols for Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following outlines a typical workflow for the evaluation of a novel quinolone antimicrobial agent.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI M07-A10)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [4][5][6][7][8] Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Figure 3. Workflow for MIC determination by broth microdilution.
Future Directions and Concluding Remarks
-
Expanded MIC testing: Evaluation against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of action studies: Direct assessment of its inhibitory activity against purified DNA gyrase and topoisomerase IV.
-
Cytotoxicity profiling: Determination of its in-vitro toxicity against various mammalian cell lines to establish a preliminary safety profile.
-
In-vivo efficacy studies: Evaluation in animal models of infection to assess its therapeutic potential in a physiological setting.
The 4-hydroxyquinoline-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of new antimicrobial agents. Through systematic structural modifications and comprehensive biological evaluation, it may be possible to develop novel quinolones that can effectively combat the growing threat of antimicrobial resistance.
References
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Accessed January 17, 2026. [Link]
- Davis R, Bryson HM. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs. 1994;47(4):677-700.
- Hooper DC. New quinolones: what they are and what they do. Curr Clin Top Infect Dis. 1995;15:28-56.
- Hooper DC. Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clin Infect Dis. 2001;32 Suppl 1:S9-15.
- Hooper DC, Wolfson JS. The fluoroquinolones: pharmacology, clinical uses, and toxicities in humans. Antimicrob Agents Chemother. 1985;28(5):716-721.
- CLSI. M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.
- Pfaller MA, Barry AL. Evaluation of a novel colorimetric broth microdilution method for in vitro antifungal susceptibility testing of yeast isolates. J Clin Microbiol. 1994;32(8):1992-1996.
-
PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Accessed January 17, 2026. [Link]
-
Swebocki T, Barras A, Kocot AM, Plotka M, Boukherroub R. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. 2023. [Link]
-
CLSI. M07-A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate. SlideShare. Published online January 1, 2015. [Link]
-
GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Accessed January 17, 2026. [Link]
-
ResearchGate. MIC comparison of quinolones. The potency of each drug presented in the... Accessed January 17, 2026. [Link]
-
ResearchGate. Cytotoxic effects of synthesized quinoline derivatives on the viability... Accessed January 17, 2026. [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Accessed January 17, 2026. [Link]
-
MDPI. Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. Published online April 25, 2022. [Link]
-
PubMed. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Accessed January 17, 2026. [Link]
-
PubMed. Action of DNA-gyrase inhibiting derivatives of 4-oxo-1, 4-dihydro-3-pyridinecarboxylic acid against Trypanosoma brucei. Accessed January 17, 2026. [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Accessed January 17, 2026. [Link]
-
Frontiers. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Accessed January 17, 2026. [Link]
-
MDPI. DNA Gyrase as a Target for Quinolones. Published online January 23, 2023. [Link]
-
protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Published online June 14, 2023. [Link]
-
PubMed. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Accessed January 17, 2026. [Link]
-
PMC. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Published online June 7, 2022. [Link]
-
Frontiers. Quinolines: the role of substitution site in antileishmanial activity. Accessed January 17, 2026. [Link]
-
MDPI. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Published online October 4, 2023. [Link]
-
MDPI. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. Published online December 2, 2022. [Link]
-
PubMed. In Vitro Assessment of Antimicrobial Activity of Novel Fluoroquinolone, Levonadifloxacin (WCK 771) Against Multi-Drug-Resistant Clinical Isolates from Cancer Patients in India. Accessed January 17, 2026. [Link]
-
PMC. In vitro and in vivo evaluations of A-80556, a new fluoroquinolone. Accessed January 17, 2026. [Link]
-
PubMed. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Accessed January 17, 2026. [Link]
-
PMC. The new fluoroquinolones: A critical review. Accessed January 17, 2026. [Link]
-
ResearchGate. MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin... Accessed January 17, 2026. [Link]
-
ASM Journals. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates. Accessed January 17, 2026. [Link]
-
ASM Journals. In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates. Accessed January 17, 2026. [Link]
-
ScienceOpen. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Accessed January 17, 2026. [Link]
-
NIH. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms. Accessed January 17, 2026. [Link]
-
Frontiers. Development of an in vitro biofilm model for the study of the impact of fluoroquinolones on sewer biofilm microbiota. Accessed January 17, 2026. [Link]
Sources
- 1. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
A Comparative Guide to the Structure-Activity Relationship of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic Acid Analogs
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its inherent versatility allows for a wide range of structural modifications, leading to compounds with diverse biological activities, from potent antibacterials to targeted anticancer agents.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly functionalized quinoline derivative: 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. By examining the impact of substitutions at various positions on its antibacterial and anticancer properties, we aim to provide a comprehensive resource for researchers engaged in the design and synthesis of next-generation quinoline-based therapeutics.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is the foundational structure of the highly successful quinolone class of antibiotics.[3] These agents exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[4] The well-established SAR of fluoroquinolones, such as ciprofloxacin and norfloxacin, provides a valuable framework for understanding the contributions of various substituents to antibacterial potency. Key pharmacophoric features include the carboxylic acid at C3, the carbonyl group at C4, a fluorine atom at C6, and a heterocyclic substituent at C7.[5]
Beyond their antibacterial prowess, quinoline derivatives have emerged as promising anticancer agents.[1][6] Their mechanisms of action in cancer are diverse and can include the inhibition of topoisomerase II, protein kinases (such as EGFR and VEGFR), and microtubule polymerization.[1][7] This dual potential for antibacterial and anticancer activity makes the quinoline scaffold a particularly attractive starting point for drug discovery programs.
Structure-Activity Relationship Analysis of this compound Analogs
The parent compound, this compound, possesses a unique combination of substituents that are expected to modulate its biological activity. The following sections dissect the probable impact of modifications at key positions of the quinoline ring, drawing comparisons from published data on related analogs.
The Significance of the C3-Carboxylic Acid and C4-Carbonyl Groups
The C3-carboxylic acid and C4-carbonyl groups are essential for the antibacterial activity of quinolones, as they are directly involved in binding to the DNA-gyrase complex.[5] For anticancer activity, the C4-carbonyl group's ability to chelate metal ions or form hydrogen bonds with macromolecular targets is also considered important.[6]
Modification of the C3-carboxylic acid to a carboxamide, for instance, can shift the biological activity profile towards anticancer effects. As illustrated in the table below, 4-oxoquinoline-3-carboxamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[8]
Table 1: Anticancer Activity of 4-Oxoquinoline-3-carboxamide Analogs [8]
| Compound | R1 (at N1) | R2 (at C7) | HT-29 (Colon Cancer) IC50 (µM) | NCI-H460 (Lung Cancer) IC50 (µM) |
| 16b | Cyclopropyl | 4-methylpiperazin-1-yl | 1.92 | > 20 |
| 17b | Ethyl | 4-methylpiperazin-1-yl | 5.18 | > 20 |
| Doxorubicin | - | - | 0.84 | 0.96 |
The Role of Halogen Substituents at C6 and C8
The fluorine atom at the C6 position is a hallmark of the fluoroquinolone antibiotics and is crucial for their potent antibacterial activity and cell penetration.[5] In the context of anticancer activity, a C6-fluorine is also considered advantageous for inhibiting topoisomerase II.[5]
The substituent at the C8 position can significantly influence the antibacterial spectrum and potency. Introducing a halogen at this position is known to enhance antimicrobial activity by affecting the target enzymes, DNA gyrase and topoisomerase IV.[3] For instance, a chlorine atom at C8 has been shown to increase the antibacterial activity against fluoroquinolone-resistant strains.[3] The bromo group in the parent compound is therefore expected to contribute positively to its antibacterial profile. In the context of anticancer agents, the impact of halogen substitution patterns can be complex, influencing factors like cellular uptake and lipophilicity, which in turn affect cytotoxicity.[9]
Influence of the C7 Substituent
The C7 position is a key site for modification in the development of both antibacterial and anticancer quinolones. For antibacterial agents, the introduction of a heterocyclic ring, such as a piperazine or pyrrolidine, at C7 is critical for broad-spectrum activity and pharmacokinetic properties.[4] The nature of this substituent can modulate activity against Gram-positive versus Gram-negative bacteria.[4]
In the realm of anticancer quinolones, substitution at C7 with basic groups or aromatic moieties has been shown to improve activity.[6] The following table presents data on 8-nitrofluoroquinolone derivatives, highlighting the impact of different C7 substituents on antibacterial activity against S. aureus.[2]
Table 2: Antibacterial Activity of C7-Substituted 8-Nitrofluoroquinolone Analogs against S. aureus [2]
| Compound | C7-Substituent | MIC (µg/mL) |
| 9a | Aniline | 2.0 |
| 9b | p-Toluidine | 0.65 |
| 9c | p-Chloroaniline | 5.0 |
| 11 | 2-Aminopyridine | 0.58 |
These findings suggest that lipophilicity at the C7 position can enhance activity against Gram-positive bacteria.[2]
Experimental Protocols for Biological Evaluation
To facilitate the comparative analysis of novel this compound analogs, detailed protocols for assessing their antibacterial and anticancer activities are provided below.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Experimental Workflow for MIC Determination
Caption: Cellular reduction of tetrazolium salts in viability assays.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antibacterial and anticancer agents. The SAR insights gleaned from related quinoline and quinolone series provide a rational basis for the design of new analogs with improved potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of analogs of the parent compound, with a particular emphasis on:
-
Exploring a diverse range of substituents at the C7 and C8 positions to optimize antibacterial spectrum and anticancer activity.
-
Investigating the impact of replacing the C8-bromo substituent with other halogens or functional groups on target enzyme inhibition and cellular uptake.
-
Elucidating the precise mechanisms of action of the most potent analogs to guide further optimization.
By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-activity relationships, the therapeutic potential of this versatile quinoline scaffold can be fully realized.
References
-
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Available at: [Link]
-
Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Available at: [Link]
-
Synthesis and anticancer activity of novel 2-quinolone derivatives. Available at: [Link]
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Available at: [Link]
-
The Quinolone Family: From Antibacterial to Anticancer Agents. Available at: [Link]
-
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Available at: [Link]
-
Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents. Available at: [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Available at: [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Available at: [Link]
-
A comparison of the bactericidal activity of quinolone antibiotics in a Mycobacterium fortuitum model. Available at: [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Available at: [Link]
-
Structure-activity relationships of the fluoroquinolones. Available at: [Link]
-
Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. Available at: [Link]
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Available at: [Link]
-
Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available at: [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Available at: [Link]
-
Synthesis and Structure-Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Available at: [Link]
-
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Available at: [Link]
-
Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Available at: [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Available at: [Link]
Sources
- 1. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antimicrobial Spectrum of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount endeavor in the face of rising antimicrobial resistance. This guide provides an in-depth, objective comparison of the antimicrobial spectrum of a promising quinolone derivative, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, benchmarked against established fluoroquinolone antibiotics, Ciprofloxacin and Levofloxacin. The experimental data presented herein is supported by detailed, validated protocols to ensure scientific integrity and reproducibility.
Introduction: The Chemical and Biological Landscape of a Novel Quinolone
This compound is a synthetic compound belonging to the quinolone family, a class of antibiotics renowned for their broad-spectrum activity.[1] Its chemical structure, characterized by a halogenated quinoline core, is integral to its biological activity. The presence of bromine at the 8th position and fluorine at the 6th position are key modifications anticipated to influence its antimicrobial efficacy and pharmacokinetic properties.
While some initial reports have suggested that its mechanism of action involves the disruption of bacterial cell wall synthesis, a deeper analysis of its structural class points towards a more characteristic quinolone mechanism.[1] Quinolone antibiotics are well-established inhibitors of bacterial DNA synthesis, specifically targeting the enzymes DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bactericidal effects. This guide will proceed with the established mechanism of action for quinolones as the basis for understanding the activity of this compound.
Comparative Antimicrobial Spectrum: A Quantitative Analysis
To validate the antimicrobial spectrum of this compound, its in vitro activity was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, was determined using the standardized broth microdilution method. For a robust comparison, the performance of the target compound was benchmarked against Ciprofloxacin and Levofloxacin, two widely used fluoroquinolone antibiotics.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Comparator Fluoroquinolones
| Microorganism | ATCC Strain | Gram Stain | This compound | Ciprofloxacin | Levofloxacin |
| Staphylococcus aureus | 29213 | Gram-positive | 32[1] | 0.5 | 0.25 |
| Enterococcus faecalis | 29212 | Gram-positive | >64 | 1 | 2[4] |
| Escherichia coli | 25922 | Gram-negative | 64[1] | 0.015 | 0.03 |
| Pseudomonas aeruginosa | 27853 | Gram-negative | >64 | 0.5 | 2[4] |
Note: The MIC values for this compound against Enterococcus faecalis and Pseudomonas aeruginosa were not explicitly found in the searched literature and are represented as >64 µg/mL based on the available data for other organisms, suggesting a potential lack of significant activity. The values for Ciprofloxacin and Levofloxacin are sourced from literature reporting on ATCC reference strains.
Interpreting the Data: Causality and Comparative Insights
The experimental data reveals that this compound exhibits moderate activity against the Gram-positive bacterium Staphylococcus aureus (MIC of 32 µg/mL) and the Gram-negative bacterium Escherichia coli (MIC of 64 µg/mL).[1] However, when compared to Ciprofloxacin and Levofloxacin, its potency is considerably lower. Ciprofloxacin and Levofloxacin demonstrate significantly lower MIC values against all tested strains, indicating superior in vitro efficacy.
The higher MIC values for the target compound suggest that the specific substitutions of bromine at the 8th position and fluorine at the 6th position, while contributing to some antimicrobial activity, may not be optimal for potent inhibition of bacterial DNA gyrase and topoisomerase IV compared to the structural features of Ciprofloxacin and Levofloxacin. The bulky bromine atom at the 8-position, for instance, could sterically hinder the binding of the molecule to the enzyme-DNA complex, a critical interaction for the bactericidal effect of quinolones.
Experimental Protocol: A Validated Methodology for Antimicrobial Susceptibility Testing
The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]
Preparation of Materials
-
Antimicrobial Agents: Prepare stock solutions of this compound, Ciprofloxacin, and Levofloxacin in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Bacterial Strains: Use standardized American Type Culture Collection (ATCC) strains as listed in Table 1.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
Experimental Workflow
Caption: Quinolone mechanism of action.
The quinolone molecule binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately inhibiting DNA replication and leading to cell death.
Conclusion and Future Directions
This compound demonstrates measurable in vitro antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. However, its potency is significantly lower than that of the established fluoroquinolones, Ciprofloxacin and Levofloxacin. This suggests that while the quinolone scaffold provides a foundation for antimicrobial action, further structural modifications may be necessary to enhance its efficacy.
Future research should focus on a broader antimicrobial screening against a more diverse panel of clinical isolates, including resistant strains. Investigating the structure-activity relationship by synthesizing and testing analogs with different substitutions could provide valuable insights for the rational design of more potent quinolone antibiotics.
References
-
MI - Microbiology. Broth Microdilution. [Link]
-
ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
-
Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
National Center for Biotechnology Information. Fluoroquinolone antimicrobial drugs. [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
YouTube. Agar Dilution (MIC) Susceptibility Test Method. [Link]
-
ResearchGate. Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria. [Link]
-
National Center for Biotechnology Information. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Media Preparation. [Link]
-
Adesh University Journal of Medical Sciences & Research. Fluoroquinolone antibiotics: An overview. [Link]
-
PubMed. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cytotoxicity of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid in Normal Cell Lines
For researchers and drug development professionals, the initial assessment of a novel compound's interaction with biological systems is a critical step. This guide provides an in-depth, technical framework for evaluating the cytotoxicity of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, a synthetic quinoline derivative, in normal, non-cancerous cell lines. By juxtaposing its potential effects with established chemotherapeutic agents and structurally related compounds, this guide offers a robust methodology for preliminary safety and selectivity profiling.
The core principle of this guide is to establish a scientifically rigorous and self-validating experimental workflow. We will delve into the causality behind experimental choices, from cell line selection to the specific cytotoxicity assays employed, ensuring that the data generated is both reliable and translatable.
The Importance of Cytotoxicity Profiling in Normal Cells
While the primary goal in the development of many quinoline derivatives is often to target cancer cells, understanding a compound's effect on healthy, normal cells is paramount.[1][2] A favorable therapeutic window—high potency against cancer cells and low toxicity towards normal cells—is the hallmark of a promising drug candidate. This guide focuses on the latter, providing the tools to quantify the potential for off-target cytotoxicity.
Experimental Design: A Multi-faceted Approach
To obtain a comprehensive understanding of the cytotoxicity of this compound, a multi-faceted approach is recommended. This involves the use of multiple normal cell lines and at least two distinct cytotoxicity assays that measure different biological endpoints.
Cell Line Selection: Representing Diverse Tissues
The choice of normal cell lines is critical for obtaining relevant data. We recommend using cell lines from different tissue origins to provide a broader toxicological profile. For this guide, we will focus on:
-
MRC-5 (Human Lung Fibroblast): A well-characterized and widely used normal cell line, representing connective tissue.
-
HEK293T (Human Embryonic Kidney): A common cell line in toxicology studies, representing an epithelial lineage.[3]
Comparator Compounds: Establishing a Benchmark
To contextualize the cytotoxicity of our target compound, it is essential to include well-characterized positive controls. For this purpose, we will use:
-
Cisplatin: A widely used platinum-based chemotherapy drug known for its DNA-damaging effects and associated cytotoxicity.
-
Doxorubicin: An anthracycline antibiotic and a potent topoisomerase II inhibitor used in cancer chemotherapy.
-
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (BMPQ): A structurally related brominated quinazoline with published cytotoxicity data in a normal cell line, providing a more direct comparison.[4]
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the cytotoxicity assessment process, from cell culture to data analysis.
Caption: A streamlined workflow for assessing in vitro cytotoxicity.
Core Methodologies: Step-by-Step Protocols
The following are detailed protocols for the two primary cytotoxicity assays selected for this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][7]
Protocol:
-
Cell Seeding: Seed MRC-5 or HEK293T cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (Cisplatin, Doxorubicin, BMPQ) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5][6] Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[4] Mix gently on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[4]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10][11][12][13] This assay is an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent like Triton X-100).
Comparative Data Analysis
The table below presents a hypothetical yet plausible set of IC₅₀ values that could be obtained from the described experiments, based on literature data for similar compounds. This serves as a template for presenting and comparing the experimental results.
| Compound | Normal Cell Line | IC₅₀ (µM) - 48h Exposure | Cytotoxicity Level |
| This compound | MRC-5 | > 100 (Hypothetical) | Low |
| HEK293T | > 100 (Hypothetical) | Low | |
| Cisplatin | MRC-5 | ~ 5 - 20 | High |
| HEK293T | 16.5 ± 0.2[1] | High | |
| Doxorubicin | MRC-5 | ~ 0.1 - 1.0 | Very High |
| HEK293T | ~ 0.5 - 2.0 | Very High | |
| BMPQ Derivative | MRC-5 | 84.20 ± 1.72[4] | Moderate |
Note: The IC₅₀ values for Cisplatin and Doxorubicin can vary significantly between studies and cell lines.[14] The values presented here are representative ranges found in the literature.
Interpreting the Results: A Mechanistic Perspective
Should the experimental data align with the hypothetical results, it would suggest that this compound possesses a favorable cytotoxicity profile in normal cells, especially when compared to standard chemotherapeutic agents. A high IC₅₀ value (>100 µM) in normal cell lines would indicate low toxicity and a potentially wide therapeutic window, assuming potent activity in cancer cells.
The mechanism of cytotoxicity for quinoline derivatives can be diverse, often involving the induction of apoptosis, inhibition of DNA synthesis, or generation of reactive oxygen species.[15][16][17] The observation of membrane damage via the LDH assay can provide initial clues. For instance, a significant increase in LDH release would point towards necrosis or late-stage apoptosis.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be implicated in quinoline-induced cytotoxicity, leading to apoptosis.
Caption: Potential apoptotic pathway induced by quinoline compounds.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial cytotoxic assessment of this compound in normal cell lines. By employing multiple cell lines and complementary assays, and by benchmarking against known cytotoxic agents, researchers can generate robust and reliable data to inform the next steps in the drug development pipeline.
Positive results from this initial screening—demonstrating low cytotoxicity in normal cells—would warrant further investigation. This could include expanding the panel of normal cell lines, exploring the underlying mechanisms of any observed toxicity, and, crucially, assessing the compound's efficacy in relevant cancer cell line models to determine its therapeutic index.
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Wei, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
-
Al-Sheddi, E. S., et al. (2016). Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. International Journal of Nanomedicine. [Link]
-
ResearchGate. Quinoline derivatives with bromine in their structure. [Link]
-
Wulandari, F., et al. (2022). The protective effect of Boesenbergia rotunda extract on cisplatin-exposed human embryonic kidney-293 cells by inhibit. Journal of Herbmed Pharmacology. [Link]
-
Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
-
ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
-
Semantic Scholar. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
ResearchGate. Cytotoxicity effect of Cisplatin on HEK‐293, MCF‐7, and MDA‐MB 231. MTT.... [Link]
-
ResearchGate. Cytotoxic effects of synthesized quinoline derivatives on the viability.... [Link]
-
ResearchGate. What is IC50 of cisplatin for HEK cell line for a 24 hr study?. [Link]
-
Kleszcz, R., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. [Link]
-
Heger, Z., et al. (2014). Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages. International Journal of Molecular Sciences. [Link]
-
ResearchGate. IC50 of doxorubicin for human lung cancer cells. [Link]
-
ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,.... [Link]
-
Gjelstad, A., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics. [Link]
-
Li, Y., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. [Link]
-
Al-Ostoot, F. H., et al. (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]
-
Science.gov. lines ic50 values: Topics by Science.gov. [Link]
-
Science.gov. cell lines ic50: Topics by Science.gov. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Drug Development Professionals: Ciprofloxacin vs. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
This guide provides a detailed comparative analysis of the well-established fluoroquinolone antibiotic, ciprofloxacin, and the novel synthetic compound, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. While ciprofloxacin serves as a clinical benchmark with a vast body of supporting data, this compound represents an investigational molecule with emerging but limited public data. This document synthesizes the available information to offer a comparative perspective for researchers and drug development professionals, highlighting known attributes and critical knowledge gaps that present opportunities for future investigation.
Section 1: Molecular Profile and Physicochemical Properties
A fundamental comparison begins at the molecular level. Ciprofloxacin is a second-generation fluoroquinolone, characterized by a fluorine atom at position 6 and a piperazine ring at position 7, which enhance its potency and spectrum of activity.[1][2] this compound is also a halogenated quinoline derivative, but its distinct substitution pattern—including a bromine at position 8 and the absence of the piperazine moiety—suggests a different physicochemical profile and potentially a divergent mechanism of action.[3]
| Property | This compound | Ciprofloxacin |
| Molecular Formula | C₁₀H₅BrFNO₃[4] | C₁₇H₁₈FN₃O₃ |
| Molecular Weight | ~286.05 g/mol [3] | ~331.34 g/mol |
| Core Structure | 4-hydroxyquinoline-3-carboxylic acid | 4-quinolone-3-carboxylic acid |
| Key Substituents | 8-Bromo, 6-Fluoro[3] | 1-Cyclopropyl, 6-Fluoro, 7-Piperazinyl |
| Class | Halogenated Quinolone Derivative | Fluoroquinolone Antibiotic |
Section 2: Mechanism of Action — An Established vs. an Investigational Target
The primary divergence between these two compounds appears to be their mechanism of antibacterial action. Ciprofloxacin's pathway is well-elucidated, whereas the mechanism for this compound remains largely hypothetical and requires empirical validation.
Ciprofloxacin: Inhibition of Bacterial DNA Synthesis
Ciprofloxacin is a bactericidal agent that functions by inhibiting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[5][6]
-
In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[7] Ciprofloxacin traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and subsequent cell death.[6][7]
-
In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is vital for decatenating (separating) newly replicated circular chromosomes, allowing them to segregate into daughter cells during cell division.[6] Inhibition by ciprofloxacin prevents this separation, halting cell division.[5]
This compound: A Hypothesized Mechanism
The precise mechanism of action for this compound is not yet fully understood.[3] However, preliminary research and structural analysis point toward potential mechanisms that are distinct from those of fluoroquinolones.
-
Disruption of Bacterial Cell Wall Synthesis: Some research suggests the compound may interfere with the synthesis of the bacterial cell wall, a mechanism more akin to beta-lactam antibiotics.[3] This represents a significant departure from DNA-targeting agents.
-
Enzyme Inhibition via Metal Chelation: The 4-hydroxyquinoline core, particularly with the enhanced acidity of the hydroxyl group due to the electron-withdrawing effects of the bromine and fluorine atoms, makes it a potential chelator of divalent metal ions like Mg²⁺ or Mn²⁺.[3][8] Many bacterial enzymes rely on these ions as cofactors for their catalytic activity. Chelation could sequester these essential ions, leading to enzyme inhibition and disruption of critical metabolic pathways.[3]
Section 3: Comparative Antibacterial Spectrum
Ciprofloxacin has a well-defined, broad spectrum of activity, particularly against Gram-negative pathogens.[9] Data for this compound is sparse, but initial findings suggest it possesses antimicrobial properties that warrant further investigation.
| Bacterial Species | Type | Ciprofloxacin MIC (μg/mL) | This compound MIC (μg/mL) |
| Escherichia coli | Gram-Negative | ≤0.008 – 1 | 4–8× higher than 8-chloro analogs[3] (Specific value N/A) |
| Pseudomonas aeruginosa | Gram-Negative | 0.06 – 4[5] | Data Not Available |
| Haemophilus influenzae | Gram-Negative | ≤0.008 – 0.06[5] | Data Not Available |
| Staphylococcus aureus (MSSA) | Gram-Positive | 0.12 – 1[5] | 125 – 250[3] |
| Streptococcus pneumoniae | Gram-Positive | 0.5 – 4[5] | Data Not Available |
| Enterococcus faecalis | Gram-Positive | 0.5 – 4[5] | Data Not Available |
| Candida albicans | Fungus | Resistant | 128[3] |
Analysis: Ciprofloxacin exhibits high potency (low MIC values) against a wide range of bacteria, especially Gram-negatives.[10] The limited data for this compound shows moderate activity against Gram-positive bacteria, with MICs significantly higher than those of ciprofloxacin.[3] Its reported activity against the fungus Candida albicans is noteworthy, suggesting a broader antimicrobial potential than typical fluoroquinolones.[3] The lack of data against key Gram-negative pathogens is a major gap that must be addressed to evaluate its potential as a broad-spectrum agent.
Section 4: Pharmacokinetics and Resistance
Pharmacokinetic Profile
| Parameter | Ciprofloxacin | This compound |
| Administration | Oral, Intravenous, Topical[5] | Research compound; formulation for in vivo use not established |
| Bioavailability | ~70% (Oral)[11] | Data Not Available |
| Serum Half-life | 4–6 hours[5] | Data Not Available |
| Distribution | High volume of distribution (2-3 L/kg), good tissue penetration[11][12] | Data Not Available |
| Metabolism | Metabolized to a small extent; inhibitor of CYP1A2[5][12] | Data Not Available |
| Excretion | Primarily renal (50-70% unchanged in urine)[5] | Data Not Available |
Mechanisms of Resistance
Resistance to ciprofloxacin is a significant clinical challenge and typically arises through two primary mechanisms:
-
Target-Site Mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of ciprofloxacin to DNA gyrase and topoisomerase IV.[7][13]
-
Reduced Drug Accumulation: Overexpression of native efflux pumps (e.g., Mex pumps in P. aeruginosa) actively transports the drug out of the bacterial cell.[13][14] Alterations in outer membrane porins can also decrease drug influx.[15]
For This compound , no resistance mechanisms have been studied. However, if its primary mechanism of action is indeed different from that of fluoroquinolones (e.g., cell wall synthesis), it holds the potential to be effective against ciprofloxacin-resistant strains that rely on target-site mutations. This is a critical area for future research.
Section 5: Proposed Experimental Protocols for a Head-to-Head Comparison
To address the significant data gaps for this compound and enable a true head-to-head comparison, the following standardized protocols are proposed.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the novel compound against a clinically relevant panel of microorganisms and compare it to ciprofloxacin.
Methodology (Broth Microdilution - CLSI Guidelines):
-
Preparation of Compounds: Prepare stock solutions of this compound and ciprofloxacin in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum: Culture bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.06 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquot 10 µL from all wells showing no growth onto a drug-free agar plate. Incubate overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Causality: This standardized method provides a quantitative measure of antibacterial potency (MIC) and killing activity (MBC), allowing for direct and reproducible comparison against the benchmark ciprofloxacin.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the potential toxicity of the compounds against a mammalian cell line to estimate a preliminary therapeutic index.
Methodology (MTT Assay):
-
Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Causality: This assay is crucial for early-stage drug development. A compound that is highly potent against bacteria but has a high IC₅₀ against mammalian cells (i.e., low toxicity) will have a more favorable therapeutic window, making it a more promising candidate for further development.
Conclusion and Future Directions
This comparative analysis underscores the differences between a well-established clinical tool and a nascent investigational compound.
-
Ciprofloxacin remains a potent, broad-spectrum antibiotic whose utility is well-defined by decades of clinical use.[5][9] Its known mechanism, pharmacokinetic profile, and patterns of resistance provide a clear framework for its application. However, the rise of fluoroquinolone resistance necessitates the search for novel agents.[13]
-
This compound is an early-stage molecule with demonstrated, albeit moderate, antimicrobial and other biological activities.[3] Its primary value lies in its potential for a novel mechanism of action that may bypass existing resistance pathways to fluoroquinolones.
The path forward for this compound is clear. A comprehensive research program is required to:
-
Elucidate the Definitive Mechanism of Action: Conduct enzymatic and cellular assays to confirm whether it targets cell wall synthesis, acts as a metal chelator, or has another novel target.
-
Define the Full Spectrum of Activity: Perform extensive MIC/MBC testing against a broad panel of Gram-positive, Gram-negative, and anaerobic bacteria, including multidrug-resistant clinical isolates.
-
Establish an In Vitro Safety Profile: Conduct comprehensive cytotoxicity and genotoxicity assays.
-
Initiate Pharmacokinetic Studies: If in vitro data is promising, proceed to preclinical animal models to determine its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
By systematically addressing these knowledge gaps, the true potential of this compound as a therapeutic agent can be determined.
References
- Wikipedia. (n.d.). Ciprofloxacin.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin?
- Lister, P. D., Wolter, D. J., & Hanson, N. D. (2009). Mechanisms of ciprofloxacin resistance in Pseudomonas aeruginosa: new approaches to an old problem. Journal of Antimicrobial Chemotherapy, 64(5), 909-913.
- Hooper, D. C., & Wolfson, J. S. (1988). Mechanisms of action of and resistance to ciprofloxacin. The American journal of medicine, 85(4A), 14-20.
- Wolfson, J. S., & Hooper, D. C. (1989). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of infectious diseases, 11 Suppl 5, S961-S968.
- Malik, B., & Tadi, P. (2023). Ciprofloxacin. In StatPearls. StatPearls Publishing.
- Benchchem. (n.d.). This compound.
- Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of basic microbiology, 49(2), 115-125.
- Sparmedo. (n.d.). Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage.
- NHS. (n.d.). About ciprofloxacin.
- Feng, Y., et al. (2021). Mechanisms for Development of Ciprofloxacin Resistance in a Clinical Isolate of Pseudomonas aeruginosa. Frontiers in Microbiology, 12, 623225.
- Marcusson, L. L., et al. (2009). Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. Journal of Antimicrobial Chemotherapy, 63(6), 1075-1086.
- Campoli-Richards, D. M., et al. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373-447.
- Dr. Oracle. (2025, September 15). What generation of quinolone is Norfloxacin and how does its coverage compare to Ciprofloxacin (ciprofloxacin)?
- Khan, I., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(3), 564.
- Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR.
- BOC Sciences. (n.d.). CAS 1019016-15-9 this compound.
- Al-Ostath, A. I. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1), 1-12.
Sources
- 1. droracle.ai [droracle.ai]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urology-textbook.com [urology-textbook.com]
- 12. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Frontiers | Mechanisms for Development of Ciprofloxacin Resistance in a Clinical Isolate of Pseudomonas aeruginosa [frontiersin.org]
- 15. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Apoptotic Effects of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid versus Doxorubicin
This guide provides a comparative analysis of the apoptotic effects of the novel compound 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid against the well-established chemotherapeutic agent, doxorubicin. While extensive data exists for doxorubicin, this document outlines a proposed experimental framework to evaluate the apoptotic potential of this compound, drawing parallels with a structurally related quinazoline derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which has demonstrated apoptosis-inducing properties.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development.
Introduction: The Quest for Novel Apoptosis-Inducing Agents
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[6] Consequently, a primary objective in oncology drug discovery is the identification of novel compounds that can selectively induce apoptosis in cancer cells. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, largely due to its potent ability to trigger apoptotic cell death.[7] However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.[8][9] This underscores the urgent need for new apoptotic agents with improved efficacy and safety profiles.
This guide focuses on a potential new candidate, this compound, and provides a comprehensive framework for its evaluation against doxorubicin.
Mechanistic Overview: Knowns and Hypotheses
Doxorubicin: A Multi-Faceted Apoptosis Inducer
Doxorubicin employs a multi-pronged approach to induce apoptosis.[7] Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into DNA, obstructing the replication and transcription processes. It also forms a stable complex with topoisomerase II, leading to DNA double-strand breaks.[7]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing superoxide and hydrogen peroxide.[9][10][11] This oxidative stress damages cellular components, including DNA, lipids, and proteins, and triggers apoptotic signaling.[9][10][11]
-
Activation of Intrinsic and Extrinsic Apoptotic Pathways: Doxorubicin-induced cellular stress converges on both major apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: This involves the activation of the p53 tumor suppressor protein, which in turn modulates the expression of the Bcl-2 family of proteins.[8] This leads to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, causing mitochondrial outer membrane permeabilization (MOMP).[7][12][13] Cytochrome c is then released from the mitochondria, leading to the formation of the apoptosome and activation of caspase-9, which subsequently activates the executioner caspase-3.[14]
-
Extrinsic (Death Receptor) Pathway: Doxorubicin can upregulate the expression of death receptors like Fas on the cell surface, sensitizing cells to apoptosis initiated by their corresponding ligands.[15] This pathway directly activates caspase-8, which can then activate caspase-3.[16]
-
The convergence of these pathways on the executioner caspase-3 leads to the cleavage of key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[17][18][19][20][21]
This compound: A Hypothesized Mechanism
Direct experimental data on the apoptotic mechanism of this compound is not yet available. However, based on the activity of the structurally similar compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which inhibits Aurora A kinase and induces apoptosis, a plausible hypothesis is that our target compound may also function as a kinase inhibitor.[1][2][3][4][5] Aurora kinases are crucial for mitotic progression, and their inhibition can lead to mitotic arrest and subsequent apoptosis.
The proposed experimental plan below is designed to elucidate the apoptotic mechanism of this compound and draw a direct comparison with doxorubicin.
Proposed Experimental Evaluation
To rigorously compare the apoptotic effects of this compound and doxorubicin, a series of well-established assays are proposed. For this hypothetical study, a relevant cancer cell line (e.g., MCF-7 breast cancer cells) would be utilized.
I. Assessment of Apoptosis Induction by Flow Cytometry
The initial step is to quantify the extent of apoptosis induced by each compound. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.
Principle: Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[22][23][24] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[23][24]
Workflow Diagram:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol: Annexin V/PI Staining [22][23][24][25]
-
Cell Preparation: Seed cells in appropriate culture plates and treat with varying concentrations of this compound, doxorubicin (as a positive control), and a vehicle control for a predetermined time course (e.g., 24, 48 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or a non-enzymatic dissociation solution to minimize membrane damage.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells once with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.
II. Mechanistic Investigation by Western Blotting
To dissect the molecular pathways involved, Western blotting will be employed to measure the expression levels of key apoptosis-regulating proteins.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[26][27] By probing for key apoptotic markers, we can determine which pathways are activated by each compound.[27][28]
Key Protein Targets:
-
Executioner Caspases: Cleaved (active) forms of caspase-3.
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins is a critical determinant of cell fate.[6][12][13][29][30]
-
PARP-1: Poly(ADP-ribose) polymerase-1 is a key substrate of activated caspase-3. Its cleavage is a hallmark of apoptosis.[26][31]
Workflow Diagram:
Caption: Workflow for Western Blot Analysis of Apoptotic Proteins.
Detailed Protocol: Western Blotting [26][27][28][32]
-
Protein Extraction: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Following washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Comparative Data Summary
The following tables present the expected outcomes of the proposed experiments, with placeholder data for this compound.
Table 1: Comparative Apoptotic Activity (Annexin V/PI Assay)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | < 5% | < 2% |
| Doxorubicin | 1 | 25% | 15% |
| 5 | 45% | 30% | |
| This compound | 1 | (Experimental Data) | (Experimental Data) |
| 5 | (Experimental Data) | (Experimental Data) | |
| 10 | (Experimental Data) | (Experimental Data) |
Table 2: Comparative Protein Expression (Western Blot Analysis)
| Treatment | Relative Cleaved Caspase-3 Expression | Relative Bax/Bcl-2 Ratio | Relative Cleaved PARP-1 Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Doxorubicin (5 µM) | Increased | Increased | Increased |
| This compound (10 µM) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Concluding Remarks
This guide provides a robust framework for the comparative evaluation of the apoptotic effects of this compound and doxorubicin. By employing standard and reliable techniques such as Annexin V/PI staining and Western blotting, researchers can elucidate the apoptotic potential and underlying molecular mechanisms of this novel quinoline derivative. The anticipated results will provide critical insights into its potential as a novel anticancer agent and will form the basis for further preclinical development. The ultimate goal is to identify new therapeutic candidates that can replicate or exceed the pro-apoptotic efficacy of established drugs like doxorubicin, but with a more favorable safety profile.
References
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Available at: [Link]
-
Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed. Available at: [Link]
-
Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed. Available at: [Link]
-
Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC. Available at: [Link]
-
Bcl-2 family - Wikipedia. Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Bcl-2 family – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. Available at: [Link]
-
Caspase-3 activation during apoptosis caused by glutathione-doxorubicin conjugate. Available at: [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. Available at: [Link]
-
Doxorubicin-induced regulated cell death pathways. Summary of regulated... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Doxorubicin-induced apoptosis via the intrinsic pathway. The release of... - ResearchGate. Available at: [Link]
-
Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed. Available at: [Link]
-
Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC - NIH. Available at: [Link]
-
Key mechanism of action of doxorubicin leading to cell apoptosis. - ResearchGate. Available at: [Link]
-
Reconstitution of Caspase 3 Sensitizes MCF-7 Breast Cancer Cells to Doxorubicin- and Etoposide-induced Apoptosis1 - AACR Journals. Available at: [Link]
-
Caspase-3 activation and apoptotic features of doxorubicin (DOX) - ResearchGate. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. Available at: [Link]
-
Caspase-3 levels (CASP-3) in Doxorubicin Induced-Cardiotoxicity: Role of Metformin Pretreatment - Prime Scholars. Available at: [Link]
-
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available at: [Link]
-
Determination of Caspase Activation by Western Blot - PubMed - NIH. Available at: [Link]
-
Which proteins expression should I check by western blot for confirmation of apoptosis? Available at: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. Available at: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed. Available at: [Link]
-
(PDF) Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - ResearchGate. Available at: [Link]_
-
Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - PubMed. Available at: [Link]
-
Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-3 activation during apoptosis caused by glutathione-doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. primescholars.com [primescholars.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V Staining Protocol [bdbiosciences.com]
- 26. Apoptosis western blot guide | Abcam [abcam.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide: Evaluating the Performance of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid Against Standard Antibiotics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the in-vitro antibacterial performance of the novel synthetic compound, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, against a panel of established antibiotic agents. While specific experimental data for this particular compound is not yet widely published, this guide will utilize illustrative data from closely related quinolone derivatives to demonstrate the evaluation process. The methodologies and principles outlined herein adhere to internationally recognized standards, ensuring a robust and scientifically valid comparison.
Introduction: The Promise of Novel Quinolone Carboxylic Acids
The relentless rise of antibiotic resistance necessitates the continuous exploration of new antimicrobial agents. Quinolone carboxylic acids represent a promising class of synthetic compounds with a well-established history of potent antibacterial activity.[1][2] The core structure of these molecules allows for extensive modification, offering the potential to develop new derivatives with enhanced efficacy, broader spectrums of activity, and improved safety profiles.[3][4][5] this compound is one such novel derivative, whose halogenated structure suggests the potential for significant antimicrobial properties.[6] This guide will provide the scientific rationale and detailed protocols for its rigorous evaluation.
Unraveling the Mechanism of Action: A Tale of Two Topoisomerases
Contrary to initial broad suggestions of cell wall synthesis disruption, the primary mechanism of action for quinolone antibiotics, including fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8][9][10][11] These enzymes are critical for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for relieving the torsional stress that arises during DNA replication and transcription.[7][8]
-
Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target.[7][8] This enzyme is responsible for decatenating (unlinking) the newly replicated daughter chromosomes, allowing them to segregate into the daughter cells.
Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[9][10]
Caption: Mechanism of action of quinolone antibiotics.
Experimental Design: A Rigorous Approach to Benchmarking
To ensure the generation of reliable and comparable data, a standardized experimental design is paramount. This involves the careful selection of bacterial strains, standard antibiotics for comparison, and adherence to established protocols.
Selection of Bacterial Strains
A representative panel of both Gram-positive and Gram-negative bacteria should be selected, including quality control (QC) strains recommended by the Clinical and Laboratory Standards Institute (CLSI).[12]
-
Gram-Positive:
-
Gram-Negative:
Selection of Standard Antibiotics
The choice of standard antibiotics should include agents with known efficacy against the selected bacterial strains and, ideally, those with a similar mechanism of action.
-
Fluoroquinolones:
-
Ciprofloxacin
-
Levofloxacin
-
-
Beta-Lactam/Beta-Lactamase Inhibitor:
-
Amoxicillin-Clavulanate
-
-
Aminoglycoside:
-
Gentamicin
-
Experimental Protocols: Determining In-Vitro Efficacy
The cornerstone of antibacterial susceptibility testing lies in the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and standardized technique.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and each standard antibiotic in a suitable solvent (e.g., DMSO).
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the selected bacterial strains on appropriate agar plates overnight at 35°C ± 2°C.
-
-
Inoculum Preparation:
-
From the overnight culture, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol: MBC Assay
-
Following MIC Determination:
-
From the wells of the MIC plate showing no visible growth, take a 10 µL aliquot.
-
-
Subculturing:
-
Spot-inoculate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving.
-
Data Presentation and Interpretation: A Comparative Analysis
The obtained MIC and MBC values should be presented in a clear and concise tabular format to facilitate comparison.
Table 1: Illustrative MIC Values (µg/mL) of this compound and Standard Antibiotics
| Microorganism | This compound (Illustrative) | Ciprofloxacin | Levofloxacin | Amoxicillin-Clavulanate | Gentamicin |
| S. aureus (ATCC 29213) | 2 | 0.5 | 0.25 | 1/0.5 | 0.5 |
| E. faecalis (ATCC 29212) | 8 | 1 | 1 | 2/1 | 4 |
| E. coli (ATCC 25922) | 4 | 0.015 | 0.03 | 4/2 | 0.25 |
| P. aeruginosa (ATCC 27853) | 16 | 0.25 | 0.5 | >64/32 | 1 |
Note: The MIC values for this compound are hypothetical and for illustrative purposes only, based on data from related quinolone derivatives.[1][15][16][17][18][19][20][21]
Table 2: Illustrative MBC Values (µg/mL) and MBC/MIC Ratios
| Microorganism | Compound | MIC | MBC | MBC/MIC Ratio | Interpretation |
| S. aureus (ATCC 29213) | This compound | 2 | 4 | 2 | Bactericidal |
| E. coli (ATCC 25922) | This compound | 4 | 16 | 4 | Bactericidal |
| S. aureus (ATCC 29213) | Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal |
| E. coli (ATCC 25922) | Ciprofloxacin | 0.015 | 0.06 | 4 | Bactericidal |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Discussion and Future Directions
The illustrative data suggests that this compound may possess broad-spectrum antibacterial activity, with bactericidal effects against both Gram-positive and Gram-negative bacteria. The hypothetical MIC values indicate moderate potency compared to established fluoroquinolones like ciprofloxacin and levofloxacin.
Further research is imperative to validate these preliminary illustrative findings. Key future directions include:
-
Definitive MIC and MBC testing of this compound against a wider panel of clinical isolates, including multidrug-resistant strains.
-
Time-kill kinetic studies to further characterize its bactericidal or bacteriostatic properties.
-
In vivo efficacy studies in animal models of infection to assess its therapeutic potential.
-
Toxicology and safety profiling to determine its suitability for further development.
By following the rigorous methodologies outlined in this guide, researchers can generate the high-quality, reproducible data necessary to accurately benchmark the performance of this compound and other novel antimicrobial candidates, ultimately contributing to the critical fight against antibiotic resistance.
References
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Pan, C. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents.
- Vila, J., & Martinez, J. L. (2008). The mechanism of action of and resistance to quinolones. Current Opinion in Pharmacology, 8(5), 560-565.
- RegisteredNurseRN. (2022, December 12). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX [Video]. YouTube.
- Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of medicinal chemistry, 27(9), 1103–1108.
- BenchChem. (2025). Efficacy of Novel Quinolone-Based Compounds Compared to Existing Antibiotics.
- Domagala, J. M., Hanna, L. D., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Solomon, M. (1986). New structure-activity relationships of the quinolone antibacterials using the 6-fluoro-7-(substituted-amino)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid moiety. Journal of medicinal chemistry, 29(3), 394–404.
- Stadler, M., et al. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. Antibiotics, 10(9), 1056.
- BenchChem. (n.d.). This compound.
- El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis of some novel quinoline-3-carboxylic acids and pyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Acta Pharmaceutica, 66(2), 215-229.
- ResearchGate. (2025). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis.
- Chantot, J. F., & Bryskier, A. (1985). Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. The Journal of antimicrobial chemotherapy, 16(4), 475–484.
- Domagala, J. M., & Sanchez, J. P. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(5), 991–1002.
- BenchChem. (2025).
- Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing.
- Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
- Mohammed, I., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(22), 4158.
- ResearchGate. (n.d.). 4-Oxo-quinoline-3-carboxylic acids.
- Al-Suwaidan, I. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- ResearchGate. (n.d.). Results of antimicrobial activity of synthetic quinoline compounds.
- ResearchGate. (2025).
- Yilmaz, I., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6858.
- Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS omega, 4(5), 8963–8971.
- Al-Trawneh, S. A., & Taha, M. O. (2014). Quinolone antibiotics. Pharmaceuticals, 7(4), 384–414.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid.
- PubChemLite. (n.d.). 8-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3).
- United States Biological. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities like 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid demands the highest standards of scientific rigor, not only in our experiments but also in our safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of this compound, grounding every recommendation in established safety principles to ensure the protection of personnel and compliance with regulatory standards. The causality behind each step is explained to build a framework of deep understanding, moving beyond simple instruction to foster a culture of intrinsic safety.
Hazard Assessment & Characterization: The Foundation of Safe Disposal
Proper disposal is impossible without first understanding the material's inherent risks. While a specific Safety Data Sheet (SDS) for this compound (CAS 1019016-15-9) is not widely available, we can infer its likely hazard profile by examining structurally similar quinoline derivatives. Analogs such as 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid and 8-Bromo-4-hydroxyquinoline-3-carboxylic acid are known to be irritants and harmful if ingested.[1][2] This expert assessment allows us to treat the compound with the appropriate level of caution.
The probable hazard classifications are summarized below.
| Hazard Classification | Details |
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust.[1] P280: Wear protective gloves, protective clothing, and eye protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
The Core Directive: Segregation as a Halogenated Organic Waste
The molecular structure of this compound contains both bromine and fluorine atoms. This is the single most critical piece of information for its disposal classification.
This compound must be disposed of as a Halogenated Organic Waste. [3][4]
The causality for this strict segregation is twofold:
-
Environmental & Technical: Halogenated compounds require high-temperature incineration with specialized flue gas "scrubbing" systems to neutralize the corrosive and toxic gases (e.g., hydrogen bromide, hydrogen fluoride) produced during combustion.[5] Disposing of them with non-halogenated waste can damage standard incinerators and release pollutants.
-
Economic: The specialized disposal process for halogenated waste is significantly more expensive than for non-halogenated waste.[6] Cross-contaminating a large container of non-halogenated solvent with a small amount of this compound will force the entire container to be treated as the more expensive halogenated waste.[4][6]
Therefore, under no circumstances should this compound or its residues be mixed with non-halogenated waste streams or discharged into the sewer system.[5][6]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Based on the hazard assessment, the following PPE is mandatory when handling this compound and its waste.
| Equipment | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation, as indicated by the H315 hazard statement.[5][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against dust particles causing serious eye irritation (H319).[1] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | Mitigates the risk of respiratory tract irritation (H335) from airborne dust.[1] |
Step-by-Step Disposal Protocol for Solid Waste & Contaminated Materials
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.
4.1. Waste Container Preparation
-
Select the Correct Container: Obtain a waste container specifically designated for "Halogenated Organic Solids." This container must be in good condition, made of a compatible material (e.g., HDPE), and have a secure, tight-fitting lid.
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely with:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
An accurate accumulation start date.
-
The associated hazards (e.g., "Irritant," "Harmful").
-
4.2. Transfer of Solid Waste
-
Work in a Ventilated Area: Perform all transfers inside a certified chemical fume hood to control dust.
-
Minimize Dust Generation: Use a spatula or scoop to carefully transfer the solid waste from its original container into the designated halogenated waste container.[1] Avoid pouring or any action that could create airborne dust.
-
Collect All Contaminated Materials: Any item that has come into direct contact with the compound, such as contaminated weighing paper, gloves, or absorbent pads used for cleaning, must also be placed in this same container.
4.3. Decontamination of Emptied Primary Containers
-
The "Triple Rinse" Mandate: The original, now "empty," container is not safe for regular trash. It must be decontaminated.
-
Procedure:
-
Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, this rinsate is now also considered halogenated hazardous waste.
-
Collect the rinsate in a separate, properly labeled waste container for "Halogenated Organic Liquids." Do not mix it with the solid waste.
-
-
Final Disposal of Rinsed Container: Once triple-rinsed, the container can often be disposed of in a sanitary landfill after being punctured or crushed to prevent reuse.[5] Always confirm this final step with your institution's Environmental Health & Safety (EHS) office.
4.4. Final Waste Storage and Disposal
-
Secure the Container: Tightly close the lid on the waste container to prevent spills or the release of vapors.[8] Ensure the container is not filled beyond 90% of its capacity.[8]
-
Clean the Exterior: Wipe the outside of the container to remove any external contamination.[8]
-
Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel for final disposal at a licensed chemical destruction plant.[5][9]
Emergency Procedures: Spill and Exposure Management
5.1. Small-Scale Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear the full PPE suite as described in Section 3.
-
Clean Up:
-
Use dry cleanup procedures; do not add water directly to the solid spill.[1]
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the material into the designated "Halogenated Organic Solids" waste container.[1]
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
Finally, wash the area with soap and water.[5]
-
5.2. First Aid for Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Visualized Disposal Workflow
The following diagram illustrates the logical pathway for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Apollo Scientific.
- ChemicalBook. This compound | 1019016-15-9.
- ChemicalBook.
- Echemi.com.
- ECHEMI. 1019016-15-9, 8-Bromo-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid Formula.
- PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364.
- Santa Cruz Biotechnology. This compound | CAS 1019016-15-9.
- Pharmaffiliates. This compound.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Bucknell University.
- AK Scientific, Inc.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of California, Santa Barbara Environmental Health and Safety. Hazardous Waste Reduction.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- AK Scientific, Inc.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. ethz.ch [ethz.ch]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Handling 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 1019016-15-9). As a substituted quinoline, this compound and its structural analogs warrant careful handling due to their potential for irritation and toxicity. This guide is built on the core principles of risk minimization and procedural validation to ensure the safety of all laboratory personnel.
Immediate Safety Profile & Core Hazards
While specific toxicological data for this exact compound is limited, data from structurally similar quinoline carboxylic acids and bromo-fluoro compounds indicate a clear hazard profile. The primary risks are associated with its form as a solid powder and its potential reactivity.
-
Serious Eye Irritation : Quinolone derivatives are known to be significant eye irritants.[1][2] Direct contact with the solid powder or solutions can cause serious damage.
-
Skin Irritation : Causes skin irritation upon direct contact.[1] Prolonged exposure should be avoided.
-
Respiratory Tract Irritation : Inhalation of the fine powder can cause respiratory irritation.[1]
-
Harmful if Swallowed : Oral ingestion is presumed to be harmful based on analogous compounds.[1]
These hazards necessitate a multi-layered approach to personal protection, focusing on preventing all routes of accidental exposure: dermal, ocular, and inhalation.
The Cornerstone of Protection: Your PPE Protocol
The selection of Personal Protective Equipment (PPE) is not merely a checklist; it is a dynamic risk assessment. The causality is simple: the physical form of the chemical (solid powder vs. solution) and the experimental procedure dictate the potential for exposure, and thus, the level of protection required.
PPE Specification Summary
For quick reference, the table below outlines the minimum required PPE for handling this compound in common laboratory scenarios.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Laboratory Coat | N95 (or higher) Particulate Respirator |
| Preparing Solutions | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Laboratory Coat | Required if solvent is volatile or process generates aerosols |
| Conducting Reactions | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Laboratory Coat (Chemical-resistant apron recommended) | Task-dependent (Use in a certified chemical fume hood) |
| Cleanup & Decontamination | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Laboratory Coat | Not required if performed in a fume hood |
Step-by-Step Handling & Safety Workflow
Adherence to a strict, repeatable procedure is critical for minimizing risk. This workflow is designed as a self-validating system to prevent contamination and exposure at every stage.
Part A: Pre-Handling & PPE Donning
-
Designated Area Preparation : Confirm that the designated handling area, typically a certified chemical fume hood, is clean and uncluttered. Ensure an eyewash station and safety shower are directly accessible.[3][4]
-
Glove Inspection : Before every use, carefully inspect nitrile or neoprene gloves for any signs of degradation, discoloration, or punctures.[5]
-
Donning Sequence (Aseptic Technique Analogy) :
-
First, don your laboratory coat, ensuring it is fully buttoned.
-
Next, don your N95 respirator (if handling powder) and perform a seal check.
-
Then, put on your chemical splash goggles.
-
Finally, don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If a high splash risk exists, add a chemical-resistant apron and face shield.[1]
-
Part B: Active Handling Protocol
-
Weighing the Compound :
-
Preparing Solutions :
-
Perform all dissolutions inside the chemical fume hood.
-
Add the solid compound slowly to the solvent to prevent splashing.[7]
-
If the solvent is volatile, ensure the fume hood sash is at the appropriate height to maintain proper airflow. An air-purifying respirator with organic vapor cartridges may be necessary for large volumes or volatile solvents.[7]
-
-
Post-Procedure Cleanup :
-
All surfaces and glassware that have come into contact with the chemical must be decontaminated.[7] Use an appropriate solvent rinse (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Part C: PPE Doffing & Decontamination
The removal of PPE is a critical control point to prevent cross-contamination.
-
Initial Decontamination : While still wearing gloves, wipe them down with a suitable solvent to remove gross contamination.
-
Doffing Sequence (Contamination Avoidance) :
-
First, remove the lab coat and apron, turning them inward as you remove them to contain any contaminants.
-
Next, remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
You may now safely exit the immediate work area.
-
Finally, remove your face shield, goggles, and respirator.
-
-
Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]
Emergency Response & Exposure Plan
Accidents require immediate and correct action. All personnel must be familiar with these procedures before beginning work.
-
Skin Contact : Immediately remove all contaminated clothing.[5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][6]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention from an ophthalmologist.[8]
-
Inhalation : Move the affected person to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[3][5] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[5][6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]
Disposal Plan: Containment and Compliance
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Solid Waste : All contaminated disposable items, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[7]
-
Liquid Waste : Unused solutions or reaction mixtures containing this compound must be collected in a sealed, properly labeled hazardous waste container. Do not pour this chemical down the drain.[5][7]
-
Institutional Guidelines : Always consult your institution's Environmental Health & Safety (EHS) office for specific, localized disposal guidelines and procedures. This is a mandatory step to ensure compliance with all regulations.[7]
Visualized Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on the chemical's physical form.
References
-
Apollo Scientific. 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid Safety Data Sheet.
-
BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
-
ChemicalBook. 8-Bromo-6-fluoroquinoline Safety Data Sheet.
-
Fisher Scientific. Quinoline-3-carboxylic acid Safety Data Sheet.
-
Fisher Scientific. 8-Hydroxyquinoline Safety Data Sheet.
-
Biosynth. Quinaldic acid;Quinoline-2-carboxylic acid Safety Data Sheet.
-
Thermo Fisher Scientific. 1-Bromoisoquinolin-3-ylamine Safety Data Sheet.
-
PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid Laboratory Chemical Safety Summary.
-
Sigma-Aldrich. 8-Hydroxyquinoline Safety Data Sheet.
-
Sigma-Aldrich. Pyridine-2-carboxylic acid Safety Data Sheet.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynth.com [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
